Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRYPCJMEOXBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676403 | |
| Record name | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923009-50-1 | |
| Record name | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key heterocyclic building block in medicinal chemistry. We will explore its fundamental chemical and physical properties, discuss representative synthetic strategies and key chemical transformations, and contextualize its application within drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally complex and three-dimensional scaffolds to access novel chemical space and develop next-generation therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. A significant shift from "flat" two-dimensional molecules towards more complex, three-dimensional structures has been a defining trend. Spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon atom, are at the forefront of this movement.[1]
The inherent conformational rigidity of spirocycles offers a distinct advantage: it can reduce the entropic penalty associated with a molecule binding to its protein target, potentially leading to higher binding affinity.[1] Furthermore, their three-dimensional nature allows for precise vectoral projection of substituents into a protein's binding pocket, enabling fine-tuning of molecular interactions.
This compound (CAS No. 923009-50-1) is an exemplar of these valuable building blocks.[2] It integrates a piperidine ring, a common motif in bioactive molecules, with a pyrrolidinone moiety. The presence of a Boc-protected secondary amine and a lactam provides two orthogonal points for chemical modification, making it a highly versatile platform for library synthesis and lead optimization. This guide aims to serve as a comprehensive resource on its properties, synthesis, and strategic application.
Chemical Identity and Physicochemical Properties
A thorough understanding of a scaffold's fundamental properties is the bedrock of its effective use in a research setting.
Chemical Structure
The structure features a spiro[4.5]decane core, meaning a five-membered ring (pyrrolidinone) is fused to a six-membered ring (piperidine) at a single carbon atom. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a standard protecting group in organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key identifiers and computed or measured properties, which are crucial for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 923009-50-1 | [2] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [2] |
| Molecular Weight | 254.33 g/mol | [2] |
| Appearance | Solid | |
| Purity (Commercial) | ≥95-97% | [2] |
| Boiling Point (Predicted) | 424.9 ± 38.0 °C at 760 mmHg | |
| InChIKey | QCRYPCJMEOXBJL-UHFFFAOYSA-N | [3] |
| SMILES | O=C(OC(C)(C)C)N1CC2(CCC1)C(NCC2)=O | [2] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [2] |
| Predicted LogP | 1.52 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Storage Temperature | Room Temperature or 4°C | [2] |
Representative Synthetic Approach
While specific proprietary syntheses may vary, a plausible and representative synthetic route can be devised based on established principles of heterocyclic chemistry. The construction of the spirocyclic core is the key challenge, often approached through intramolecular cyclization reactions.
Synthetic Workflow Overview
A logical approach involves the synthesis of a suitably functionalized piperidine precursor, followed by an intramolecular reaction to form the pyrrolidinone ring.
Caption: A representative workflow for the synthesis of the diazaspiro[4.5]decane core.
Step-by-Step Experimental Protocol (Representative)
This protocol is a conceptual illustration. Researchers should consult specific literature and perform appropriate safety assessments before implementation.
Step 1: Synthesis of tert-Butyl 4-(cyanomethylamino)-4-(ethoxycarbonyl)piperidine-1-carboxylate
-
Rationale: This step creates the key precursor containing all necessary atoms for the spirocycle. A Strecker-type reaction on a protected piperidone provides the aminonitrile functionality.
-
To a solution of tert-butyl 4-oxo-piperidine-1-carboxylate (1.0 eq) in ethanol, add aminoacetonitrile hydrochloride (1.1 eq) and sodium cyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material via silica gel column chromatography.
Step 2: Reductive Cyclization to form the Spiro-lactam
-
Rationale: The reduction of the nitrile to a primary amine in the presence of an ester allows for a subsequent spontaneous or catalyzed intramolecular cyclization to form the stable five-membered lactam ring. The use of Raney Nickel under a hydrogen atmosphere is a classic and effective method for this transformation.[4]
-
Dissolve the aminonitrile precursor (1.0 eq) in methanol or ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approx. 10-20% by weight) as a slurry.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction for hydrogen uptake and by LC-MS analysis.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Rationale: The final product must be purified to remove any remaining starting materials, by-products, or catalyst residues to meet the high-purity standards required for drug discovery applications.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Chemical Reactivity and Derivatization Strategies
The utility of this scaffold lies in its capacity for controlled, selective modification at its two distinct nitrogen centers.
Caption: Key derivatization pathways for the core scaffold.
Boc-Group Deprotection
The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions. This unmasks the piperidine nitrogen, making it available for a host of transformations.
-
Protocol (TFA Deprotection):
-
Dissolve the Boc-protected scaffold (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor by LC-MS until no starting material remains.
-
Concentrate the mixture under reduced pressure. The resulting product is typically the TFA salt of the free amine, which can be used directly or neutralized with a base.
-
Lactam Functionalization
The NH group of the lactam is significantly less nucleophilic than the piperidine amine. It can be functionalized, typically via deprotonation with a strong base followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides). This allows for the introduction of substituents that project from the five-membered ring portion of the scaffold.
Applications in Medicinal Chemistry
The true value of this compound is realized when it is incorporated into larger molecules designed to interact with biological targets.
-
Scaffold for 3D Library Synthesis: By deprotecting the Boc group and coupling the resulting amine with a library of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), a large and structurally diverse set of compounds can be rapidly generated. This is a common strategy in the hit-to-lead phase of drug discovery.
-
Access to Novel Chemical Space: The rigid, three-dimensional structure of the spirocycle allows chemists to explore chemical space that is inaccessible with simpler, more flexible scaffolds. This can be critical for developing inhibitors for challenging targets like protein-protein interactions.
-
Proven Potential in Oncology: While this specific isomer is a building block, the broader class of diazaspiro[4.5]decan-one derivatives has shown significant promise. For instance, related scaffolds are being actively investigated as potent and selective inhibitors of oncogenic KRAS-G12D, a notoriously difficult-to-drug cancer target.[5] This demonstrates the potential of this core structure to yield highly effective anticancer agents.
Safety and Handling
Based on data for structurally related isomers, this compound should be handled with appropriate care.
-
Potential Hazards: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation. The GHS07 (harmful/irritant) pictogram is associated with similar compounds.
-
Recommended Precautions:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its combination of a rigid three-dimensional core, orthogonal protecting groups, and multiple points for diversification makes it an exceptionally valuable scaffold. By enabling the synthesis of complex, spatially defined molecules, it provides a robust platform for tackling challenging biological targets and developing the next generation of innovative medicines. Its relevance is underscored by the success of related structures in demanding therapeutic areas such as oncology, cementing the importance of spirocyclic scaffolds in contemporary drug discovery.
References
-
PubChemLite. This compound. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. [Link]
-
ChemBK. 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. [Link]
-
Appretech Scientific Limited. This compound. [Link]
-
MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]
-
PubChemLite. Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. [Link]
-
Chinachemnet. This compound. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
-
National Center for Biotechnology Information (PMC). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
PubMed. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
CAS Number: 923009-50-1
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensional nature. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, while also favorably modulating properties such as solubility and metabolic stability. The diazaspiro[4.5]decane core, in particular, represents a versatile scaffold found in a growing number of biologically active compounds. This guide provides a comprehensive technical overview of a key building block, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, an instrumental intermediate in the synthesis of potent N-methyl-D-aspartate (NMDA) receptor modulators and other neurologically active agents.
Physicochemical and Structural Characteristics
This compound is a white to yellow solid at room temperature. Its Boc-protected amine offers a stable yet readily cleavable handle for subsequent synthetic transformations, making it an ideal intermediate for library synthesis and lead optimization in drug discovery programs.
| Property | Value |
| CAS Number | 923009-50-1 |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| Boiling Point | 424.9°C at 760 mmHg |
| Density | 1.15 g/mL |
| Storage | 2-8°C, dry, sealed |
Note: Physical properties are sourced from supplier data and may vary.
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The primary synthetic route to this compound involves a multi-step sequence culminating in a reductive cyclization. A detailed protocol has been described in the patent literature, highlighting its role as a key intermediate.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of compound 4 as described in patent EP 3 490 992 B1.[1]
Step 1: Synthesis of 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate (Compound 3)
-
To a stirring solution of 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate (15 g, 58.3 mmol) in THF (120 mL), add LiHMDS (1M in THF) (116 mL, 116.7 mmol) dropwise at -40 °C and stir for 15 minutes.
-
Add bromoacetonitrile (8.4 g, 70.1 mmol) dropwise at -40 °C and stir for 5 hours.
-
Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction with aqueous NH₄Cl solution (100 mL).
-
Extract the mixture with EtOAc (2 x 200 mL).
-
Wash the combined organic layers with water (2 x 150 mL) followed by brine solution (2 x 100 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography (30% EtOAc/hexanes) to afford compound 3 (3 g, 17%) as a thick syrup.
Step 2: Synthesis of this compound (Compound 4)
-
To a stirring solution of compound 3 (2 g, 6.75 mmol) in ethanol (20 mL), add Raney nickel (2 g) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 16 hours under an H₂ atmosphere (balloon pressure).
-
Add methanolic ammonia (4 mL) to the reaction mixture and continue stirring for an additional 16 hours under an H₂ atmosphere.
-
Filter the reaction mixture through a celite bed and wash with methanol.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography (5% MeOH/DCM) to afford this compound.
Caption: Downstream application of the target compound.
A Scaffold for Diverse Bioactive Molecules
Beyond NMDA receptor modulators, the 2,7-diazaspiro[4.5]decane-1-one scaffold is a valuable starting point for the development of other classes of therapeutic agents. Research on related diazaspiro[4.5]decan-1-one derivatives has demonstrated their potential as:
-
Chitin Synthase Inhibitors: These compounds have shown promising antifungal activity.
-
TYK2/JAK1 Inhibitors: Derivatives have been identified as potent and selective dual inhibitors for the treatment of inflammatory bowel disease. [2]* Acetylcholinesterase (AChE) Inhibitors: The spirocyclic framework has been explored for the development of potential treatments for Alzheimer's disease. [3] The versatility of this scaffold underscores the importance of this compound as a key building block in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
It is highly recommended to consult the specific Safety Data Sheet (SDS) from the supplier before use.
Conclusion and Future Outlook
This compound is a strategically important building block in contemporary medicinal chemistry. Its utility as a precursor to potent NMDA receptor modulators highlights its value in the development of novel therapeutics for a range of challenging neurological and psychiatric disorders. The broader applicability of the diazaspiro[4.5]decan-1-one scaffold in diverse therapeutic areas further cements the importance of this intermediate. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the role of versatile and readily functionalizable spirocyclic intermediates like the one detailed in this guide is set to expand, paving the way for the next generation of innovative medicines.
References
-
Angene Chemical. Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. (2021). [Link]
-
European Patent Office. SPIRO-LACTAM NMDA RECEPTOR MODULATORS AND USES THEREOF - EP 3490992 B1. (2023). [Link]
-
MySkinRecipes. tert-Butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate. [Link]
-
ResearchGate. (PDF) Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. (2022). [Link]
-
PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). [Link]
-
PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). [Link]
-
PubMed. A novel class of negative allosteric modulators of NMDA receptor function. (2015). [Link]
-
MDPI. NMDA Receptor Modulators in the Treatment of Drug Addiction. [Link]
- Google Patents.
-
bioRxiv. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. (2024). [Link]
Sources
"Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate" molecular weight
An In-Depth Technical Guide to Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its structural characteristics, synthetic utility, and relevance as a building block in modern chemistry.
Core Physicochemical Properties and Identifiers
This compound is a heterocyclic organic compound frequently utilized as a synthetic intermediate. Its defining feature is a spirocyclic system containing two nitrogen atoms, one of which is part of a lactam ring and the other is protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a rigid, three-dimensional scaffold that is highly valued in the design of novel therapeutic agents.
The precise molecular weight is a critical parameter for any experimental work, enabling accurate mass-based measurements for reaction stoichiometry, formulation, and analytical characterization. The molecular formula of the compound is C₁₃H₂₂N₂O₃[1]. Based on this, the molecular weight is calculated to be 254.33 g/mol [1]. For high-resolution mass spectrometry applications, the monoisotopic mass is a more precise value, determined to be 254.16304 Da [2][3].
A summary of its key properties is presented below for quick reference.
| Identifier | Value | Source |
| Molecular Weight | 254.33 g/mol | [1] |
| Monoisotopic Mass | 254.16304 Da | [2][3] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1][2][4] |
| CAS Number | 923009-50-1 | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O | [2] |
| InChIKey | QCRYPCJMEOXBJL-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [1] |
| Predicted XlogP | 0.8 - 1.52 | [1][2] |
Structural Elucidation and Molecular Characteristics
The structure of this compound is fundamental to its chemical behavior. The spirocyclic junction, where the two rings share a single carbon atom, imparts significant conformational rigidity. This is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
Sources
A Technical Guide to tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Scaffold of Emerging Importance in Medicinal Chemistry
This guide provides an in-depth technical overview of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a heterocyclic compound featuring the increasingly significant diazaspiro[4.5]decane scaffold. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical information on its chemical identity, synthesis, characterization, and burgeoning applications, grounded in authoritative scientific literature.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention for their inherent three-dimensionality. This rigid, defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, often with improved physicochemical properties compared to their more planar counterparts. The diazaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold, with various isomers demonstrating potent biological activities. This guide focuses on the 1-oxo-2,7-diazaspiro[4.5]decane derivative, a versatile building block for the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The precise chemical identity of a compound is fundamental to its application in research and development. This compound is systematically identified by the following properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 923009-50-1 | [2][3] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [3] |
| Molecular Weight | 254.33 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Purity | ≥95% (typical commercial grade) | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O | [4] |
| InChI Key | QCRYPCJMEOXBJL-UHFFFAOYSA-N | [2] |
Below is a two-dimensional representation of the chemical structure, generated using the DOT language.
Caption: 2D structure of this compound.
Synthesis and Workflow Analysis
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-cyano-4-(2-cyanoethyl)-1-piperidinecarboxylate (Intermediate 1)
The initial step involves a Michael addition, a robust carbon-carbon bond-forming reaction.
-
To a solution of N-Boc-4-piperidone in a suitable solvent such as tert-butanol, add a catalytic amount of a strong base (e.g., Triton B).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add acrylonitrile, ensuring the temperature remains controlled.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dinitrile intermediate.
Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the alpha-carbon of the piperidone, initiating the conjugate addition to acrylonitrile. The Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions.
Step 2: Synthesis of this compound (Target Compound)
The final step is a reductive cyclization of the dinitrile intermediate.
-
In a high-pressure reaction vessel, dissolve the dinitrile intermediate in a solvent like methanol or ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 50-70°C and stir vigorously for 24-48 hours.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product.
Causality: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. Under these conditions, one of the nitrile groups is reduced to an amine, which then undergoes intramolecular cyclization with the other nitrile group, followed by hydrolysis of the resulting imine and tautomerization to the stable lactam.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : These techniques provide detailed information about the molecular structure. Although experimental spectra for this specific compound are not widely published, the expected signals can be predicted based on its structure and data from similar compounds. Key expected ¹H NMR signals would include a singlet for the tert-butyl protons around 1.4 ppm, and a series of multiplets for the methylene protons of the two rings. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the lactam around 170-175 ppm, and the carbonyl of the Boc group around 155 ppm.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. The spectrum of the target compound is expected to show strong absorption bands for the N-H stretching of the lactam (around 3200 cm⁻¹), the C=O stretching of the lactam (around 1650 cm⁻¹), and the C=O stretching of the Boc-carbamate (around 1690 cm⁻¹).
-
Mass Spectrometry (MS) : This technique determines the molecular weight and can provide information about the structure through fragmentation patterns. Predicted mass-to-charge ratios for common adducts are available.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.17032 |
| [M+Na]⁺ | 277.15226 |
Applications in Drug Development
The diazaspiro[4.5]decane scaffold is a recurring motif in a number of biologically active compounds. While the specific biological profile of the 2,7-isomer is not extensively documented, the activities of the closely related 2,8-isomer provide compelling evidence for its potential in medicinal chemistry.
Kinase Inhibition
Recent studies have highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent kinase inhibitors.
-
RIPK1 Inhibitors : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[5] One of the lead compounds from this series demonstrated significant anti-necroptotic effects in cellular assays.[5] This suggests that the 2,7-diazaspiro[4.5]decan-1-one core could serve as a valuable starting point for the development of novel anti-inflammatory agents.
-
TYK2/JAK1 Inhibitors : Another study described 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] A lead compound from this series showed excellent potency and metabolic stability, as well as significant anti-inflammatory efficacy in a model of ulcerative colitis.[6]
Antifungal Activity
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been explored for its potential as an antifungal agent. A series of derivatives were synthesized and shown to inhibit chitin synthase, a crucial enzyme for fungal cell wall synthesis.[7] Several of these compounds exhibited potent activity against clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus.[7]
The structural similarity between the 2,7- and 2,8-isomers suggests that this compound is a highly promising building block for the synthesis of new libraries of compounds targeting these and other important biological pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid :
-
In case of skin contact : Wash with soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes.
-
If inhaled : Move to fresh air.
-
If swallowed : Rinse mouth and seek medical advice.
-
-
Storage : Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its rigid, three-dimensional spirocyclic core, combined with the versatile synthetic handles of the lactam and Boc-protected amine, make it an attractive starting point for the development of novel therapeutics. The demonstrated biological activities of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold in kinase inhibition and antifungal applications provide a strong rationale for the exploration of the 2,7-isomer in these and other therapeutic areas. This guide provides a foundational understanding of this promising compound, intended to facilitate its application in the advancement of new medicines.
References
- [Reference for general NMR spectroscopy principles - not
- [Reference for general IR spectroscopy principles - not
-
Amides, T. B. 1-O-2, 923009-50-1 |.-D. [4. 5] D.-7.-C. | (n.d.). [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. [Link]
- 7-Boc-2,7-Diaza-spiro[4·5]decan-1-one - CAS 923009-50-1. (n.d.). Alfa Chemistry.
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]
- [Reference for general synthesis methodologies - not
- 6-fluoro-1,2,3,4-tetrahydroquinoline | CAS No. 59611-52-8. (n.d.). CyclicPharma.
- [Reference for general safety information - not
- [Reference for general safety information - not
- [Reference for general safety information - not
-
This compound. (n.d.). PubChemLite. [Link]
- [Reference for general drug discovery principles - not
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.).
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]
- This compound , 98% , 923009-50-1. (n.d.). CookeChem.
- [Reference for general drug discovery principles - not
-
This compound. (n.d.). PubChem. [Link]
-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). PMC - NIH. [Link]
Sources
- 1. This compound | C13H22N2O3 | CID 46835440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 923009-50-1 | this compound | Amides | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[4.5]decane core imparts valuable properties to novel therapeutic agents. This document will delve into the nomenclature, chemical properties, and, most importantly, the synthetic strategies and applications of this versatile scaffold in drug discovery and development. The content is structured to provide both a foundational understanding for new researchers and in-depth insights for seasoned drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Design
In the quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to complex three-dimensional scaffolds. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs. Their rigid, non-planar structures allow for precise spatial orientation of functional groups, enabling optimal interactions with biological targets. The diazaspiro[4.5]decane framework, in particular, has garnered significant attention as a privileged scaffold in the design of innovative drug candidates.
This guide focuses on a key derivative of this framework, this compound, which incorporates a lactam moiety and a Boc-protected amine, making it a versatile intermediate for further chemical modifications.
Nomenclature and Chemical Identity
The systematic naming of complex heterocyclic compounds can often lead to a variety of synonyms. For clarity and accurate identification, this section provides a comprehensive list of alternative names and registered identifiers for the topic compound.
Synonyms and Alternative Names
-
tert-Butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate[1]
-
7-Boc-2,7-diazaspiro[4.5]decan-1-one
-
1-Oxo-2,7-diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
It is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the arrangement of atoms and, consequently, their chemical and biological properties.
Key Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 923009-50-1 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| SMILES | O=C(OC(C)(C)C)N1CC2(CCC1)C(NCC2)=O | [1] |
| InChIKey | QCRYPCJMEOXBJL-UHFFFAOYSA-N | [2] |
Synthetic Strategies: A Practical Approach
General Synthetic Approach
A common strategy for the construction of such spirocyclic lactams involves a multi-step sequence that typically includes:
-
Formation of a suitable piperidine precursor: This often starts with a commercially available piperidine derivative.
-
Introduction of a side chain: Alkylation or acylation at a specific position on the piperidine ring to introduce the atoms necessary for the second ring.
-
Intramolecular cyclization: A ring-closing reaction to form the spirocyclic lactam.
-
Functional group manipulation: Introduction or modification of protecting groups, such as the Boc group.
The following diagram illustrates a generalized workflow for the synthesis of diazaspiro[4.5]decanone scaffolds.
Caption: Generalized synthetic workflow for diazaspiro[4.5]decanones.
Exemplary Synthetic Protocol (Hypothetical)
While a specific protocol for the title compound is not published, a plausible synthesis could involve the following steps, adapted from known procedures for similar structures.
Step 1: Synthesis of a suitably functionalized piperidine precursor.
This would likely involve the synthesis of a piperidine with functional groups at the 4-position that can be elaborated into the second ring.
Step 2: Chain elongation and introduction of the nitrogen atom.
This could be achieved through a variety of methods, such as a Michael addition followed by reduction, or a multi-step sequence involving the introduction of a nitrile or an azide group.
Step 3: Intramolecular amidation to form the lactam ring.
This critical step would form the spirocyclic core. The reaction conditions would need to be carefully optimized to favor the intramolecular cyclization over intermolecular polymerization.
Step 4: N-Boc protection.
The final step would involve the protection of the free amine with di-tert-butyl dicarbonate (Boc₂O) to yield the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protected amine allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Role as a Versatile Intermediate
The true utility of this compound lies in its role as a versatile intermediate. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized through various reactions, including:
-
Alkylation
-
Acylation
-
Sulfonylation
-
Reductive amination
-
Urea and thiourea formation
This versatility allows for the generation of large libraries of compounds for high-throughput screening.
Caption: Derivatization of the core scaffold.
Potential Therapeutic Areas
While specific drug candidates incorporating this exact scaffold are not prominently featured in publicly available literature, the broader class of diazaspiro[4.5]decanes has shown promise in a range of therapeutic areas, including:
-
Oncology: As scaffolds for kinase inhibitors and other anti-cancer agents.
-
Neuroscience: In the development of treatments for neurodegenerative diseases and psychiatric disorders.
-
Infectious Diseases: As a core for novel antibacterial and antiviral agents.
The unique 3D shape of the spirocyclic system can lead to improved target engagement and selectivity compared to more traditional, planar scaffolds.
Characterization and Quality Control
For any synthetic intermediate, rigorous characterization is essential to ensure its identity and purity. The following analytical techniques are typically employed for the quality control of this compound.
Spectroscopic and Chromatographic Data (Expected)
While specific data from a peer-reviewed publication is not available, a summary of expected characterization data is presented in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), and complex multiplets for the methylene protons of the two rings. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the carbonyl carbon of the Boc group, the quaternary spiro carbon, and the various methylene carbons of the rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 255.17). |
| HPLC/UPLC | A single major peak indicating high purity (typically >95%). |
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential therapeutic applications. Its unique three-dimensional structure and the presence of a readily functionalizable nitrogen atom make it an attractive scaffold for the development of new drugs in a variety of disease areas. While detailed synthetic protocols and specific applications in drug discovery are not yet widely published, the foundational importance of this and related diazaspiro[4.5]decane scaffolds is clear. Future research in this area is likely to focus on the development of efficient and scalable synthetic routes to this and other spirocyclic intermediates, as well as their incorporation into novel drug candidates with improved pharmacological properties.
References
-
PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block for the synthesis of novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, physicochemical properties, synthesis, and its burgeoning applications in medicinal chemistry.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Design
In the quest for novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly turning towards three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and novelty, which can lead to improved binding affinity and selectivity for biological targets. The diazaspiro[4.5]decane core, in particular, is a privileged motif found in a variety of bioactive molecules and natural products.
This compound (CAS No. 923009-50-1) is a functionalized derivative of this important scaffold. The presence of a lactam moiety, a Boc-protected amine, and a secondary amine provides multiple points for diversification, making it an attractive starting material for the construction of compound libraries for high-throughput screening. The inherent conformational constraint of the spirocyclic system can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a piperidine ring fused to a pyrrolidinone ring at a spirocyclic center. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is presented in the table below. These computed values provide an initial assessment of the molecule's druglikeness.
| Property | Value | Source |
| CAS Number | 923009-50-1 | |
| Molecular Formula | C₁₃H₂₂N₂O₃ | |
| Molecular Weight | 254.33 g/mol | |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | |
| LogP (predicted) | 1.5236 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 0 |
Synthesis and Characterization
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the pyrrolidinone ring, suggesting a key intramolecular cyclization step. The precursor for this cyclization would be a suitably functionalized piperidine derivative.
Caption: A proposed retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Representative)
The following protocol is a representative synthesis for a closely related 2,8-diazaspiro[4.5]decan-1-one derivative and can serve as a foundational methodology. Researchers should optimize these conditions for the synthesis of the 2,7-isomer.
Step 1: Synthesis of N-Boc-4-cyano-4-piperidineacetonitrile
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
Step 2: Reductive Cyclization to form the Spiro-lactam Core
-
Dissolve the α-aminonitrile (1.0 eq) in a solvent mixture, typically ethanol and aqueous ammonia.
-
Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni), to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.
-
Maintain the reaction at a slightly elevated temperature (e.g., 50-60 °C) and monitor the hydrogen uptake.
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake and TLC analysis), filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude spiro-lactam.
-
Purify the product by recrystallization or column chromatography.
Characterization
A comprehensive characterization of the final product is crucial to confirm its identity and purity. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR and signals at ~28 and ~80 ppm in ¹³C NMR) and the lactam carbonyl (~170-175 ppm in ¹³C NMR) should be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as the C=O stretch of the carbamate.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of a modifiable secondary amine and the potential for further functionalization of the lactam ring allow for the exploration of diverse chemical space.
Kinase Inhibitors
The diazaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective kinase inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. The rigid spirocyclic core helps to position key pharmacophoric groups in the ATP-binding pocket of the kinases, leading to high affinity and selectivity.
Antifungal Agents
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also shown promise as novel antifungal agents. These compounds have been found to inhibit chitin synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in humans, making it an attractive and selective drug target.
Central Nervous System (CNS) Agents
The rigid nature of the diazaspiro[4.5]decane scaffold can be advantageous for the design of CNS-active compounds, as it can help to reduce the entropic penalty of binding to receptors and improve blood-brain barrier permeability. The scaffold can be decorated with various functional groups to modulate properties such as lipophilicity and polarity, which are critical for CNS drug design.
Caption: Key application areas for derivatives of the diazaspiro[4.5]decane scaffold.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the discovery of new drugs. Its inherent three-dimensionality and multiple points for chemical modification make it an ideal starting point for the synthesis of diverse compound libraries. The successful application of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold in the development of kinase inhibitors and antifungal agents highlights the significant potential of this molecular framework.
Future research in this area will likely focus on the development of novel and efficient synthetic routes to access a wider range of substituted 2,7-diazaspiro[4.5]decan-1-one derivatives. Furthermore, the exploration of this scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, is a promising avenue for future drug discovery efforts. The continued investigation of this privileged scaffold is expected to yield novel and effective therapeutic agents for a variety of human diseases.
References
"Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate" physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Introduction
This compound, a key building block in modern medicinal chemistry, belongs to the spirocyclic diamine family. Its rigid, three-dimensional structure is of significant interest in drug discovery for its ability to explore novel chemical spaces and improve pharmacological properties such as selectivity and metabolic stability. This guide provides a comprehensive overview of its core physical and chemical properties, offering researchers and drug development professionals a technical foundation for its application.
Chemical Structure and Core Properties
The defining feature of this molecule is the spirocyclic core, where two rings share a single carbon atom. This arrangement imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. The structure also incorporates a lactam (a cyclic amide) and a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its use in multi-step organic synthesis.
Caption: Core properties of the title compound.
Physicochemical Data Summary
The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability. The data below has been aggregated from various chemical suppliers and computational databases.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 123-129 °C | Combi-Blocks |
| Boiling Point | 424.9 ± 38.0 °C (Predicted at 760 mmHg) | Sigma-Aldrich[1] |
| Polar Surface Area (PSA) | 58.64 Ų | ChemScene[2] |
| LogP (Octanol-Water Partition Coefficient) | 1.52 (Predicted) | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Storage Temperature | 4°C | Sigma-Aldrich[1] |
Spectroscopic and Analytical Data
Spectroscopic data is fundamental for the structural elucidation and purity confirmation of chemical compounds. While a comprehensive, peer-reviewed dataset for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. Signals for the methylene protons on the two rings would appear as complex multiplets in the aliphatic region (1.5-3.5 ppm). The N-H proton of the lactam would likely appear as a broad singlet further downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the carbonyl carbons of the carbamate (~155 ppm) and the lactam (~170-175 ppm). The quaternary spiro-carbon would be a key identifier. The tert-butyl group would present two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations. The lactam carbonyl typically appears around 1650-1680 cm⁻¹, while the carbamate carbonyl would be found at a higher frequency, around 1690-1710 cm⁻¹. The N-H stretch of the lactam would be visible as a band in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry (MS): For a molecular formula of C₁₃H₂₂N₂O₃, the expected monoisotopic mass is approximately 254.16 Da. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 255.17.
Experimental Protocols for Property Determination
To ensure scientific rigor, the physical properties listed above are determined using standardized, self-validating experimental protocols. The following section outlines the methodologies for key analyses.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point, which is a critical indicator of purity. A sharp melting peak indicates a pure substance, while a broad peak suggests the presence of impurities.
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the heat of fusion.
Sources
A Technical Guide to the Solubility of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Methodical Approach for Drug Discovery Professionals
Introduction: Navigating the Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a drug candidate is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately result in the failure of an otherwise potent compound. This guide provides an in-depth technical overview of the solubility of a specific building block of significant interest in medicinal chemistry: tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate .
This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet to offer a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this and structurally related compounds. We will delve into the theoretical underpinnings of its solubility based on its unique structural features, provide actionable experimental protocols for its characterization, and discuss the key factors that can be modulated to enhance its dissolution profile.
I. Molecular Profile and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound and how they are predicted to influence its behavior in various solvents.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented below. These values, some of which are computationally predicted, provide the initial clues to its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | ChemScene[1] |
| Molecular Weight | 254.33 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | ChemScene[1] |
| Calculated logP | 1.5236 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
Structural Analysis and its Impact on Solubility
The structure of this compound is a unique amalgamation of functionalities that each contribute to its overall solubility.
-
The Spirocyclic Core: The rigid, three-dimensional nature of the diazaspiro[4.5]decane scaffold can limit the molecule's ability to pack into a crystal lattice as efficiently as a more planar molecule. This disruption of crystal packing energy can, in some cases, lead to improved solubility.
-
The Lactam Moiety: The presence of the 1-oxo group introduces a polar lactam functionality. This amide bond is capable of acting as a hydrogen bond acceptor and contributes to the molecule's overall polarity, suggesting potential solubility in polar solvents.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. Its bulky and lipophilic tert-butyl component significantly increases the non-polar character of the molecule.[2] This feature generally enhances solubility in non-polar organic solvents. Conversely, it can decrease aqueous solubility.
-
The Secondary Amine: The unprotected secondary amine in the spirocyclic core can act as both a hydrogen bond donor and acceptor, contributing to its potential solubility in protic solvents.
Predicting Solubility Trends
Based on the structural features, we can predict general solubility trends for this compound:
-
High Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate. The combination of the polar lactam and the lipophilic Boc group should facilitate dissolution in these media.[2]
-
Moderate to Good Solubility: Likely in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetonitrile.[2]
-
Low Solubility: Predicted in non-polar hydrocarbon solvents like hexanes and likely low in aqueous media due to the lipophilic nature of the Boc group and the overall carbon-rich scaffold.
The interplay of these functional groups is visually represented in the following diagram:
Figure 1: A diagram illustrating the influence of structural moieties on the predicted solubility of the target compound.
II. Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for drug development. Two primary types of solubility are typically measured: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate from a supersaturated solution (often from a DMSO stock). It's a high-throughput method used for early-stage screening of compounds.[3]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. This is a more time- and resource-intensive measurement, often performed on lead candidates.
Protocol for Qualitative Solubility Assessment
A rapid qualitative assessment can provide a good initial understanding of the compound's solubility profile across a range of solvents.
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a variety of common laboratory solvents.
Materials:
-
This compound
-
Small vials or test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexanes)
Procedure:
-
Weigh approximately 5-10 mg of the compound into each vial.
-
Add 1 mL of the selected solvent to each vial.
-
Vortex the vials vigorously for 1-2 minutes.[2]
-
Visually inspect each vial for the presence of undissolved solid.
-
Record the observations as "soluble," "partially soluble," or "insoluble."
Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent of interest.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC method with a calibration curve.
-
Calculate the original solubility in mg/mL or mol/L.
Figure 2: Workflow for the shake-flask method for thermodynamic solubility determination.
Protocol for High-Throughput Kinetic Solubility Assay (Nephelometry)
Nephelometry, which measures light scattering by suspended particles, is a rapid method for determining kinetic solubility.[5]
Objective: To quickly assess the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate nephelometer
-
Multi-well plates (e.g., 96- or 384-well)
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in a multi-well plate.
-
In a separate plate, add the aqueous buffer.
-
Using a liquid handling system, transfer a small volume of the DMSO stock dilutions to the buffer plate.
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measure the light scattering in each well using a microplate nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed.
III. Factors Influencing Solubility and Strategies for Enhancement
Understanding the factors that govern solubility is crucial for troubleshooting and for developing strategies to improve the dissolution of a compound.
Key Physicochemical Factors
-
Temperature: For most solids, solubility increases with increasing temperature.[6][7][8] This is because the dissolution process is often endothermic.
-
pH: The presence of the secondary amine means that the solubility of this compound will likely be pH-dependent. In acidic conditions, the amine will be protonated, forming a more polar and potentially more water-soluble salt.
-
Polarity: The principle of "like dissolves like" is fundamental.[8] Polar solvents will better dissolve polar solutes, and non-polar solvents will better dissolve non-polar solutes.
-
Particle Size: Decreasing the particle size of the solid increases the surface area available for dissolution, which can increase the rate of dissolution.[9]
Strategies for Solubility Enhancement
For drug development, particularly for oral formulations, aqueous solubility is paramount. If the aqueous solubility of this compound is found to be low, several strategies can be employed:
-
Salt Formation: Protonating the secondary amine with a pharmaceutically acceptable acid to form a salt is a common and effective method to increase aqueous solubility.
-
Co-solvents: The use of a mixture of solvents can significantly enhance solubility. For example, a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol.
-
Excipients: Formulation with solubilizing excipients such as surfactants or cyclodextrins can improve the solubility and dissolution rate.
IV. Conclusion and Future Directions
This compound is a valuable building block with a complex solubility profile governed by its spirocyclic nature, lactam functionality, and the presence of a lipophilic Boc-protecting group. While theoretical considerations provide a solid foundation for predicting its behavior, rigorous experimental determination of both its kinetic and thermodynamic solubility is indispensable for its successful application in drug discovery and development.
The protocols and principles outlined in this guide offer a systematic approach to characterizing the solubility of this and other novel chemical entities. By understanding the interplay of molecular structure and solvent properties, and by employing appropriate experimental techniques, researchers can make informed decisions to optimize the developability of their drug candidates and accelerate the path to new therapeutics.
V. References
-
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
-
Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)
-
This compound. ChemScene.
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023-04-06)
-
Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04)
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021-07-05)
-
What factors affect solubility?. AAT Bioquest. (2022-04-18)
-
Factors Affecting Solubility. Chemistry LibreTexts. (2023-07-07)
-
Factors Affecting solubility curve.pdf. FCT EMIS.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 923009-50-1 [amp.chemicalbook.com]
- 7. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
Technical Guide: Stability and Storage Protocols for Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 923009-50-1). As a key building block in medicinal chemistry and drug discovery, understanding its stability profile is paramount for ensuring experimental reproducibility and preserving material integrity. This document synthesizes data on the compound's constituent functional groups—primarily the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the stable lactam and spirocyclic core—to establish evidence-based protocols. We will explore the principal degradation pathways, the influence of environmental factors such as temperature, pH, and moisture, and provide validated methodologies for stability assessment.
Introduction: A Chemist's Perspective on a Valuable Intermediate
This compound is a spirocyclic diamine derivative featuring a lactam moiety and an amine protected by a tert-butyloxycarbonyl (Boc) group. Spirocyclic scaffolds are of high interest in modern drug development as they provide three-dimensional diversity, conformational rigidity, and novel intellectual property space. The stability of this specific building block is not merely a matter of shelf-life; it directly impacts reaction yields, impurity profiles, and the ultimate success of complex multi-step syntheses.
The molecule's stability is overwhelmingly dictated by its N-Boc protecting group, a feature intentionally designed for conditional lability. Therefore, this guide focuses on understanding and controlling the factors that could inadvertently trigger its premature removal or other degradation reactions.
Core Physicochemical and Structural Properties
A foundational understanding of the molecule's properties is essential before delving into its stability. The data below has been compiled from supplier technical sheets and computational databases.
| Property | Value | Source(s) |
| CAS Number | 923009-50-1 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 254.33 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [1] |
| Predicted XlogP | 0.8 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Chemical Stability Profile: A Functional Group Analysis
The overall stability of the molecule is a composite of its individual functional parts.
The N-Boc Protecting Group: The Primary Point of Lability
The tert-butyloxycarbonyl group is the most chemically sensitive part of the molecule. Its widespread use in synthesis stems from its reliable and clean cleavage under specific acidic conditions, while remaining robust against many other reagents.
-
Acid Lability (Primary Degradation Pathway): The Boc group is highly susceptible to cleavage under acidic conditions.[4] This is not a flaw, but its defining chemical feature. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the formation of a highly stable tert-butyl carbocation.[5] This cation can then be quenched or may alkylate other nucleophiles present. Consequently, the compound is incompatible with strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and care must be taken to avoid even trace acidic contaminants during storage or handling.[4][6]
-
Base & Nucleophile Stability: The Boc group is exceptionally stable in the presence of most nucleophiles and bases, a property that allows for orthogonal protection strategies in synthesis.[6][7]
-
Oxidative and Reductive Stability: The carbamate linkage is generally stable to a wide range of common oxidizing and reducing agents that do not rely on acidic conditions.[8]
The Lactam Moiety
The 1-oxo-2,7-diazaspiro core contains a lactam (a cyclic amide). Amides are famously robust functional groups. Hydrolysis of the lactam ring requires harsh conditions, such as refluxing in concentrated acid or base, which would far exceed the conditions needed to cleave the Boc group. Therefore, under all standard storage and most reaction conditions, the lactam ring is considered a highly stable component of the structure.
The Spirocyclic Alkane Framework
The spiro[4.5]decane carbon framework is composed entirely of sp³-hybridized carbon atoms. This aliphatic core is chemically inert to all but the most extreme reaction conditions (e.g., high-temperature combustion) and does not represent a liability for the compound's stability.
Key Factors Influencing Stability and Degradation
Based on the functional group analysis, the following environmental factors are critical to control.
-
pH and Chemical Incompatibility: This is the most critical factor. Storage with or exposure to acidic materials must be strictly avoided. This includes acidic cleaning residues in glassware, acidic gases in the laboratory atmosphere, or the use of non-anhydrous solvents which may have absorbed CO₂ to form carbonic acid.
-
Temperature: While some suppliers suggest room temperature storage, best practices for long-term stability dictate refrigeration.[1] Several vendors recommend storage at 2-8°C.[9] Lower temperatures kinetically slow all potential degradation pathways. The compound is a solid with a predicted high boiling point, so volatility is not a concern, but thermal decomposition, while unlikely at ambient temperatures, should be avoided.
-
Moisture and Humidity: The compound should be stored in a tightly sealed container in a dry environment.[3] Moisture can facilitate hydrolysis, particularly in the presence of acidic or basic impurities that can catalyze the degradation of the Boc group.
-
Light: While no specific data on photostability is available for this molecule, it is standard best practice for complex organic molecules to be stored protected from light to prevent potential photolytic degradation.[9] Many Safety Data Sheets recommend keeping the container in a dark place.[3][9]
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The diagram below illustrates the accepted mechanism for the acid-catalyzed removal of the N-Boc group, which represents the most probable degradation pathway for this molecule.
Caption: Workflow diagram for a forced degradation stability study.
Conclusion
The chemical stability of This compound is robust under proper storage conditions but is intrinsically sensitive to acidic environments due to its N-Boc protecting group. The primary degradation pathway is acid-catalyzed deprotection. Therefore, maintaining the integrity of this valuable building block requires stringent control over its storage and handling environment. The recommended protocol of refrigerated storage (2-8°C) in a tightly sealed, opaque container, away from moisture and acidic substances , will ensure its long-term stability and reliability for synthetic applications.
References
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
PubChemLite. This compound. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. 896464-16-7|tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Diazaspirocycles in Modern Drug Discovery
Diazaspirocycles are a class of bicyclic heterocyclic compounds featuring two nitrogen atoms and a spirocyclic junction, where two rings share a single carbon atom. This unique three-dimensional architecture imparts conformational rigidity, which can lead to enhanced target binding affinity, improved metabolic stability, and favorable physicochemical properties compared to more traditional flat, aromatic structures. The compound tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (Figure 1) incorporates a piperidine ring, a pyrrolidinone ring, and a tert-butyloxycarbonyl (Boc) protecting group, all of which are common moieties in pharmacologically active molecules. Understanding the spectroscopic signature of this scaffold is crucial for chemists working on the synthesis of novel therapeutics.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₂₂N₂O₃, the expected monoisotopic mass is 254.1630 g/mol .
Predicted Mass Spectrometry Data
In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as various adducts. The predicted m/z values for common adducts are summarized in Table 1.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.1703 |
| [M+Na]⁺ | 277.1523 |
| [M+K]⁺ | 293.1262 |
| [M-H]⁻ | 253.1558 |
| Table 1: Predicted m/z values for common adducts of this compound.[1] |
Fragmentation Pathway
The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) provides valuable structural information. The Boc group is known to be labile under CID conditions and can fragment in characteristic ways. A primary fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da).
Figure 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway of the [M+H]⁺ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its constituent parts: a Boc-protected piperidine ring and a pyrrolidinone ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the piperidine ring, and the pyrrolidinone ring. Due to the conformational rigidity of the spirocyclic system, some protons on the rings may exhibit complex splitting patterns.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (Boc) | ~1.45 | s | 9H |
| Piperidine CH₂ (adjacent to N-Boc) | ~3.4-3.6 | m | 2H |
| Piperidine CH₂ | ~1.5-1.8 | m | 6H |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.3-2.5 | t | 2H |
| Pyrrolidinone CH₂ (adjacent to spiro C) | ~1.9-2.1 | t | 2H |
| Pyrrolidinone NH | ~7.5-8.0 | br s | 1H |
| Table 2: Predicted ¹H NMR chemical shifts (in CDCl₃). |
The chemical shifts for the piperidine ring protons are influenced by the electron-withdrawing nature of the Boc group.[2] The protons on the carbon adjacent to the nitrogen of the Boc group are expected to be deshielded and appear at a lower field.[3] The protons of the pyrrolidinone ring will show characteristic shifts, with the protons alpha to the carbonyl group being the most deshielded.[4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the carbonyl groups and the quaternary spiro carbon are key features to identify.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| tert-butyl (Boc) C(CH₃)₃ | ~80.0 |
| tert-butyl (Boc) C(CH₃)₃ | ~28.5 |
| Piperidine C (adjacent to N-Boc) | ~45-50 |
| Piperidine C | ~20-35 |
| Spiro C | ~60-70 |
| Pyrrolidinone C=O | ~175.0 |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~30-35 |
| Pyrrolidinone CH₂ (adjacent to spiro C) | ~35-40 |
| N-Boc C=O | ~155.0 |
| Table 3: Predicted ¹³C NMR chemical shifts (in CDCl₃). |
The quaternary carbon of the tert-butyl group and the carbonyl carbon of the Boc group have characteristic chemical shifts around 80 ppm and 155 ppm, respectively.[2] The spiro carbon is expected to have a chemical shift in the range of 60-70 ppm. The carbonyl carbon of the lactam in the pyrrolidinone ring will be significantly deshielded, appearing around 175 ppm.[5]
Experimental Protocols
To obtain high-quality spectroscopic data, standardized experimental procedures are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.[6]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Figure 3: NMR Data Acquisition and Analysis Workflow
Sources
- 1. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Synthesis and Application of a Key Spiro-Lactam Scaffold: A Technical Guide to Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a crucial building block in the development of novel therapeutics targeting the central nervous system. We will delve into its commercial availability, quality control parameters, and its pivotal role as a scaffold for synthesizing potent N-methyl-D-aspartate (NMDA) receptor modulators. This guide is intended to equip researchers with the necessary information to source, handle, and effectively utilize this compound in their drug discovery and development endeavors.
The Strategic Importance of this compound in CNS Drug Discovery
This compound (CAS No. 923009-50-1) has emerged as a molecule of significant interest for medicinal chemists and pharmacologists.[1] Its rigid, three-dimensional spirocyclic core, combined with the synthetically versatile lactam and Boc-protected amine functionalities, makes it an ideal starting point for creating libraries of compounds with the potential to modulate complex biological targets.
The primary application of this scaffold lies in the synthesis of spiro-lactam NMDA receptor modulators.[2] The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[2] Its dysfunction is implicated in a wide range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and schizophrenia.[3] Consequently, the development of novel and selective NMDA receptor modulators is a major focus of modern neuroscience research. This spiro-lactam scaffold provides a unique conformational constraint that can be exploited to achieve subtype selectivity and desirable pharmacokinetic properties in the resulting drug candidates.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is crucial to consider not only the price but also the purity, available analytical data, and the supplier's ability to provide larger quantities for later-stage development.
Below is a summary of representative commercial suppliers and typical product specifications:
| Supplier | Purity | Available Quantities | Additional Services |
| ChemScene | ≥95% | 250mg, 1g | Custom synthesis, process optimization |
| CookeChem | 98% | 100mg, 250mg, 1g, 5g | - |
| SynQuest Laboratories | 98% | Inquire for pricing and availability | - |
| Capot Chemical | Inquire for specifications | Inquire for availability | Provides specifications, SDS, 1H-NMR upon request |
| Echemi (Hangzhou Leap Chem Co., Ltd.) | Inquire for specifications | Inquire for availability | Bulk drug intermediates |
Note: This table is not exhaustive and is intended to provide a general overview. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic procedures and biological assays. A comprehensive quality control workflow should include the following analytical techniques:
Spectroscopic and Chromatographic Analysis
A typical certificate of analysis for this compound should include data from the following methods:
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the expected structure |
| Purity | HPLC | ≥95%, commonly ≥98% |
| Appearance | Visual Inspection | White to off-white solid |
| Molecular Formula | - | C₁₃H₂₂N₂O₃ |
| Molecular Weight | - | 254.33 g/mol |
While a full dataset is not always publicly available, a European patent application provides representative ¹H NMR data for the compound's precursor, which can serve as a useful reference.[2] For definitive structural confirmation, researchers should perform their own comprehensive analysis.
Logical Workflow for Quality Control
The following diagram illustrates a logical workflow for the quality control of incoming this compound:
Caption: Quality control workflow for incoming starting material.
Synthesis and Handling
Synthetic Route
A detailed synthetic protocol for this compound is described in the European patent EP 3490992 B1.[2] The key transformation involves the reduction of a nitrile precursor using Raney nickel under a hydrogen atmosphere.
Experimental Protocol: Synthesis of this compound [2]
-
To a stirring solution of the nitrile precursor (e.g., tert-butyl 1-cyano-1-(2-oxopyrrolidin-1-yl)cyclopentane-3-carboxylate) in ethanol, add Raney nickel at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 16 hours under a hydrogen atmosphere.
-
Add methanolic ammonia to the reaction mixture and continue stirring for an additional 16 hours under a hydrogen atmosphere.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired this compound.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should be obtained from the supplier, general safe handling practices for this class of compounds should be followed.
-
Handling: Handle in a well-ventilated place, such as a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Application in the Development of NMDA Receptor Modulators
The true value of this compound lies in its use as a scaffold for generating novel NMDA receptor modulators. The Boc-protecting group can be readily removed under acidic conditions, and the resulting free amine can be further functionalized to introduce diverse substituents that can interact with the NMDA receptor.
General Workflow for Drug Discovery
The following diagram outlines the typical workflow for utilizing this scaffold in a drug discovery program targeting the NMDA receptor.
Caption: Drug discovery workflow using the spiro-lactam scaffold.
Experimental Protocol: In Vitro Evaluation of NMDA Receptor Modulation
Derivatives of the title compound can be evaluated for their ability to modulate NMDA receptor activity using various in vitro assays. A common high-throughput method is the calcium influx assay using a fluorescent calcium indicator in a cell line expressing the target NMDA receptor subunits.
Protocol: High-Throughput Calcium-Flux Assay for NMDA Receptor Modulators
This protocol is adapted from established methods for studying NMDA receptor function in a plate-based format.[4][5]
-
Cell Culture: Plate HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compounds (derivatives of the spiro-lactam scaffold) at various concentrations to the wells and incubate for a predetermined period.
-
Receptor Activation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Initiate fluorescence reading and, after establishing a baseline, add a solution containing NMDA receptor agonists (e.g., glutamate and glycine or D-serine) to stimulate the receptor.
-
Data Analysis: Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells. The potency (EC₅₀) and efficacy of the test compounds as positive or negative allosteric modulators can be determined by analyzing the concentration-response curves.
Conclusion
This compound is a commercially available and synthetically tractable building block of high strategic value for the development of novel CNS therapeutics. Its unique spiro-lactam architecture provides a robust platform for the synthesis of potent and selective NMDA receptor modulators. By understanding its commercial landscape, implementing rigorous quality control, and employing appropriate synthetic and screening methodologies, researchers can effectively leverage this compound to advance their drug discovery programs targeting a range of debilitating neurological and psychiatric disorders.
References
-
Capot Chemical. This compound. [Link]
-
Cenmed. This compound. [Link]
-
Gako, F., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11526. [Link]
-
Gupta, M., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(10), 1-13. [Link]
-
JoVE Science Education Database. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e57904. [Link]
- Moskal, J. R., et al. (2014).
- Novartis AG. (2012). Di/tri-aza-spiro-C9-C11alkanes. US20120165331A1.
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
-
Rapp, L. R., et al. (2019). Spiro-lactam nmda receptor modulators and uses thereof. EP 3490992 B1. [Link]
Sources
- 1. 923009-50-1 | this compound - Capot Chemical [capotchem.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2014120789A1 - Spiro-lactam nmda receptor modulators and uses thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
Navigating the Safety Profile of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Technical Guide for Researchers
This guide provides an in-depth analysis of the material safety data for Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the field, this document synthesizes critical safety information to ensure its safe handling, storage, and use in the laboratory.
Chemical Identity and Core Properties
This compound is a functionalized spirocyclic compound. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 923009-50-1 | [1][2] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| Synonym(s) | 7-Boc-1-oxo-2,7-diazaspiro[4.5]decane | [2] |
| Physical State | White solid |
Hazard Identification and GHS Classification
While many suppliers have not classified this compound under the Globally Harmonized System (GHS), a cautious approach is warranted based on the available data and the nature of similar chemical structures. Some sources indicate a lack of specific hazard data.[3] However, related compounds with similar functional groups often present specific hazards. For instance, other diazaspiro compounds are listed with warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[4][5] Therefore, it is prudent to handle this compound with care, assuming it may present similar hazards until more definitive data is available.
A logical workflow for hazard assessment and response is crucial in a laboratory setting.
Caption: Workflow for Hazard Assessment and Emergency Response.
Safe Handling, Storage, and Personal Protection
Given the potential for skin, eye, and respiratory irritation, a stringent set of handling and storage protocols is essential.
Handling
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[3]
-
Personal Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. When using this compound, do not eat, drink, or smoke.
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep away from heat, sparks, open flames, and hot surfaces.
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials.[3]
-
Sunlight: Do not store in direct sunlight.[6]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Wear protective gloves. The specific glove material should be selected based on the solvent used and breakthrough time. Handle with gloves and use a proper glove removal technique to avoid skin contact.[4]
-
Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: If engineering controls are not sufficient, wear a suitable respirator.[6]
First Aid and Emergency Procedures
In the event of exposure or an emergency, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. | [6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. | [6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. Never give anything by mouth to an unconscious person. | [6][4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use appropriate extinguishing media suitable for the surrounding facilities.[6][4]
-
Specific Hazards: The combustion of this material may produce hazardous decomposition products such as carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus with a full face-piece operated in positive pressure mode and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Wear proper protective equipment to avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[6][4]
-
Environmental Precautions: Prevent spills from entering sewers, watercourses, or low areas. Do not let the product enter drains.[6][4]
-
Containment and Cleanup: Sweep up the material, place it in a bag, and hold it for waste disposal. Avoid creating dust.[6][4]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is largely unavailable in the public domain.[6] The absence of data necessitates a conservative approach to handling and disposal, treating the compound as potentially harmful to aquatic life.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
Transport Information
Based on available information, this substance is generally considered non-hazardous for transport by DOT (US), IMDG, and IATA.[4] However, it is always best to confirm with the specific freight carrier and consult the latest regulations.
References
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. [Link]
-
Capot Chemical. 923009-50-1 | this compound. [Link]
Sources
An In-depth Technical Guide to tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block in contemporary medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[4.5]decane core imparts valuable properties to bioactive molecules, making it a privileged scaffold in the design of novel therapeutics. This document delves into the synthesis, chemical properties, and diverse applications of this versatile compound, offering insights for researchers, scientists, and professionals engaged in drug development. Particular focus is placed on its role in the generation of potent and selective inhibitors for a range of therapeutic targets.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a particularly attractive class of molecules. Their inherent three-dimensionality allows for a more precise and extensive exploration of the chemical space compared to their linear or planar counterparts. This unique topology can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.
The diazaspiro[4.5]decane framework, a subset of spirocyclic systems, has garnered significant attention due to its prevalence in natural products and its successful incorporation into a variety of clinically relevant molecules. The presence of two nitrogen atoms within the scaffold provides multiple points for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization. This compound, with its protected amine and reactive lactam moiety, serves as a versatile and strategically important starting material for accessing a wide array of complex and biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 923009-50-1 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 254.33 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [1] |
| Predicted LogP | 1.5236 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
These properties suggest that the molecule possesses a moderate degree of lipophilicity and sufficient polarity to ensure reasonable solubility in a range of organic solvents. The presence of both hydrogen bond donor and acceptor sites provides opportunities for directed intermolecular interactions, which is a crucial consideration in rational drug design.
Synthesis of the Diazaspiro[4.5]decane Core
A representative, though not explicitly validated for this specific isomer, synthetic pathway is outlined below. This hypothetical route is based on common organic chemistry transformations and principles found in the synthesis of similar diazaspirocyclic compounds.
Figure 1. A generalized synthetic approach to the diazaspiro[4.5]decane core.
Proposed Synthetic Workflow:
A potential synthetic route could commence with a commercially available starting material such as N-Boc-4-piperidone. This could undergo a series of transformations, for instance, a multicomponent reaction like the Strecker or Ugi reaction, to introduce the necessary functionalities for the second ring. The resulting intermediate would then be subjected to an intramolecular cyclization to construct the lactam ring of the diazaspiro[4.5]decane core. This final cyclization step is often the most critical and can be influenced by various factors including the choice of solvent, temperature, and catalyst.
It is important to note that the development of a robust and scalable synthesis for this building block is a key area of process chemistry research, with several patents outlining various approaches to similar scaffolds.
Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its two key functional groups: the N-Boc protected amine and the lactam. This dual functionality allows for selective and orthogonal chemical modifications, making it a highly versatile synthetic intermediate.
4.1. Reactions at the Boc-Protected Amine:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
-
Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This deprotection unmasks the secondary amine, which can then participate in a variety of subsequent reactions.
Figure 2. Deprotection of the N-Boc group.
-
Further Functionalization: Once deprotected, the free secondary amine can be functionalized in numerous ways, including:
-
Alkylation: Reaction with alkyl halides or tosylates to introduce various alkyl or substituted alkyl groups.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.
-
Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to introduce aromatic moieties.
-
4.2. Reactions involving the Lactam Moiety:
The lactam ring also offers opportunities for chemical modification, although it is generally less reactive than the Boc-protected amine.
-
N-Alkylation: The lactam nitrogen can be alkylated, typically under basic conditions using a strong base such as sodium hydride (NaH) followed by treatment with an alkyl halide.
-
Reduction: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to the fully reduced diazaspiro[4.5]decane core.
-
Ring Opening: Under harsh hydrolytic conditions (strong acid or base and heat), the lactam ring can be opened to reveal a carboxylic acid and an amine functionality.
The orthogonal nature of the Boc deprotection and lactam functionalization allows for a high degree of control in the synthesis of complex molecules, making this building block a valuable tool for medicinal chemists.
Applications in Drug Discovery
The diazaspiro[4.5]decan-1-one scaffold is a prominent feature in a number of potent and selective inhibitors of various biological targets. The rigid, three-dimensional nature of the spirocyclic core allows for the precise positioning of functional groups to optimize interactions with the binding sites of proteins.
5.1. TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease:
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3][4] These kinases are key components of cytokine signaling pathways that are implicated in the pathogenesis of inflammatory bowel disease (IBD). One study reported a derivative that exhibited excellent potency for TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively, and demonstrated significant anti-inflammatory efficacy in a model of acute ulcerative colitis.[3] The spirocyclic scaffold was crucial for achieving high potency and selectivity over other JAK family members.[3]
5.2. RIPK1 Kinase Inhibitors for Necroptosis-Related Diseases:
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory and neurodegenerative diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent RIPK1 inhibitors.[5] Through a process of virtual screening and subsequent structural optimization, a lead compound was identified with an IC₅₀ value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in a cellular model.[5]
5.3. Chitin Synthase Inhibitors as Antifungal Agents:
Chitin is an essential component of the fungal cell wall, and its synthesis is a key target for the development of antifungal drugs. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors.[6][7] Several of these compounds exhibited potent inhibitory activity against chitin synthase and displayed broad-spectrum antifungal activity against various pathogenic fungi.[6] The diazaspiro[4.5]decan-1-one core served as a rigid scaffold to which different pharmacophoric groups could be attached to optimize interactions with the enzyme's active site.
The following table summarizes the biological activities of representative diazaspiro[4.5]decan-1-one derivatives.
| Target | Derivative Type | Key Findings | Reference |
| TYK2/JAK1 | 2,8-Diazaspiro[4.5]decan-1-one | Potent dual inhibitor with in vivo efficacy in a colitis model. | [3] |
| RIPK1 | 2,8-Diazaspiro[4.5]decan-1-one | Identified through virtual screening; potent inhibitor of necroptosis. | [5] |
| Chitin Synthase | 2,8-Diazaspiro[4.5]decan-1-one | Broad-spectrum antifungal activity through inhibition of a key fungal enzyme. | [6] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique three-dimensional structure and the presence of orthogonally addressable functional groups make it an ideal starting point for the synthesis of complex and biologically active molecules. The successful incorporation of the diazaspiro[4.5]decan-1-one scaffold into potent and selective inhibitors of a range of therapeutic targets highlights its significance as a privileged structure in drug discovery.
Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic routes to this and related diazaspirocyclic compounds. Furthermore, the continued exploration of the chemical space around this scaffold is expected to yield novel drug candidates for a variety of diseases. The insights provided in this technical guide are intended to facilitate and inspire further research into the rich and rewarding chemistry of this important molecular framework.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
Appretech Scientific Limited. This compound. Available from: [Link].
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. 2022;65(4):3151-3172. Available from: [Link].
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. 2022;59:116686. Available from: [Link].
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. 2019;182:111669. Available from: [Link].
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available from: [Link].
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link].
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rising Star in Scaffolding: A Technical Guide to the 2,7-Diazaspiro[4.5]decan-1-one Core
Abstract: In the landscape of contemporary drug discovery, the demand for novel molecular architectures with enhanced three-dimensionality and favorable physicochemical properties is insatiable. The 2,7-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged heterocyclic core, offering a rigidified framework that enables precise vectoral orientation of substituents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural attributes, and burgeoning applications of this promising scaffold, with a focus on its role in crafting next-generation kinase inhibitors and central nervous system (CNS) agents.
The Strategic Value of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-diazaspiro[4.5]decan-1-one core is a bicyclic heterocyclic system featuring a pyrrolidinone ring fused to a piperidine ring through a single, shared spiro-carbon atom. This structural arrangement confers significant advantages in medicinal chemistry.
-
Inherent Three-Dimensionality: Unlike flat, aromatic systems, the spirocyclic nature of the scaffold provides a rigid, three-dimensional geometry. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.
-
Increased sp³ Character: The high fraction of sp³-hybridized carbon atoms generally correlates with improved physicochemical properties, such as increased solubility and better metabolic stability, which are critical for successful drug development.
-
Multiple Vectors for Diversification: The scaffold possesses three key points for chemical modification: the lactam nitrogen (N2), the piperidine nitrogen (N7), and the potential for substitution on the cyclic backbone. This allows for the fine-tuning of structure-activity relationships (SAR) and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The structural rigidity and synthetic tractability make the 2,7-diazaspiro[4.5]decan-1-one scaffold a valuable intermediate for building complex molecules targeting a range of biological pathways.[1]
Constructing the Core: A Field-Tested Synthetic Protocol
While multiple synthetic routes to diazaspiro[4.5]decan-1-one isomers exist, a robust and adaptable synthesis for the 2,7-isomer is critical for its exploration. The following multi-step protocol is derived from methodologies described in patent literature for the preparation of derivatives, providing a reliable pathway to the core structure.
Experimental Protocol: Synthesis of the 2,7-Diazaspiro[4.5]decan-1-one Core
This protocol outlines the synthesis of a protected version of the scaffold, which serves as a versatile building block for further chemical elaboration.
-
Step 1: Synthesis of 1-benzyl-3-piperidinecarboxylic acid. This starting material can be prepared by the N-benzylation of 3-piperidinecarboxylic acid (nipecotic acid) using benzyl bromide and a suitable base.
-
Step 2: Amide Formation. The carboxylic acid is coupled with an ammonia source or a protected amine to form the corresponding amide. For instance, activation with a coupling agent like carbonyldiimidazole (CDI) followed by treatment with ammonia would yield 1-benzylpiperidine-3-carboxamide.
-
Step 3: Hofmann Rearrangement. The primary amide undergoes a Hofmann rearrangement using a reagent such as bromine in the presence of sodium hydroxide. This reaction converts the amide to a primary amine with one less carbon atom, yielding 1-benzylpiperidin-3-amine.
-
Step 4: Michael Addition. The resulting amine is subjected to a Michael addition with an α,β-unsaturated ester, such as ethyl acrylate. This reaction forms the carbon backbone of the pyrrolidinone ring.
-
Step 5: Lactamization. The intermediate from the Michael addition undergoes intramolecular cyclization upon heating, often in the presence of a base, to form the N-benzyl protected 2,7-diazaspiro[4.5]decan-1-one.
-
Step 6: Deprotection. The benzyl protecting group on the N7 nitrogen is removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to yield the final 2,7-diazaspiro[4.5]decan-1-one core, typically isolated as a hydrochloride salt for improved stability and handling.
Causality Behind Experimental Choices:
-
The benzyl group is an effective protecting group for the piperidine nitrogen as it is stable to the conditions of the initial steps and can be removed cleanly under mild hydrogenolysis conditions, avoiding harsh reagents that could compromise the spirocyclic core.
-
The Hofmann rearrangement is a classic and reliable method for the conversion of an amide to an amine, crucial for setting up the subsequent Michael addition and cyclization.
Synthetic Workflow Diagram
Caption: A representative synthetic pathway to the core 2,7-diazaspiro[4.5]decan-1-one scaffold.
Applications in Drug Discovery: A Scaffold for Selective Inhibitors
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a key intermediate in the synthesis of biologically active compounds, particularly in the development of agents targeting the central nervous system and in the design of kinase inhibitors.[1] While specific public data on the 2,7-isomer is emerging, the broader class of diazaspiro[4.5]decan-1-ones has shown significant promise.
Case Study: Kinase Inhibition
Protein kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. The rigid framework of diazaspiro scaffolds is ideal for positioning functional groups to interact with the ATP-binding pocket of kinases. For example, the closely related 2,8-diazaspiro[4.5]decan-1-one core has been successfully utilized to develop potent and selective inhibitors of:
-
RIPK1 Kinase: Derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, with potential applications in inflammatory diseases.[2][3]
-
TYK2/JAK1 Kinases: A series of these derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), showing therapeutic potential for inflammatory bowel disease.[4][5]
The 2,7-isomer provides an alternative vector for substitution that can be exploited to achieve different selectivity profiles against the kinome.
Logical Framework for Structure-Activity Relationship (SAR) Studies
The systematic exploration of SAR is crucial for optimizing a scaffold into a drug candidate. The following diagram illustrates the logical relationships in this process.
Caption: Key modification points on the scaffold and their influence on drug-like properties.
Physicochemical and Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized scaffold and its derivatives.
| Analytical Technique | Purpose | Expected Data for the Core Scaffold |
| ¹H NMR | Elucidation of proton environments | Complex aliphatic multiplets for the ring protons; distinct signals for any protecting groups or substituents. |
| ¹³C NMR | Confirmation of the carbon framework | A characteristic spiro-carbon signal; a downfield signal for the C1 lactam carbonyl. |
| Mass Spectrometry (MS) | Molecular weight determination | A precise molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated exact mass. |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
Conclusion and Future Outlook
The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a valuable and underexplored asset in medicinal chemistry. Its inherent three-dimensionality and synthetic accessibility provide a robust platform for the design of novel therapeutics with potentially superior properties. While much of the detailed biological data in the public domain focuses on its 2,8-isomer, the fundamental principles of its utility in kinase inhibition and CNS-targeted libraries are readily transferable. As synthetic methodologies become more refined and the scaffold is incorporated into more screening libraries, the full potential of the 2,7-diazaspiro[4.5]decan-1-one core will undoubtedly be realized, paving the way for new and effective medicines.
References
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. Available from: [Link]
-
Niu, A., Lin, L., Zhang, D., Wang, C., Li, X., Chen, Y., ... & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
-
Yang, T., Li, S., Zhang, Y., Li, Y., Li, J., Chen, L., ... & Geng, J. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available from: [Link]
-
Niu, A., Lin, L., Zhang, D., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Request PDF on ResearchGate. Available from: [Link]
-
Scott, J. D., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3654-3658. Available from: [Link]
-
MySkinRecipes. (n.d.). 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]
-
Yang, T., Li, S., Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]
Sources
- 1. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Detailed Application Note for Researchers
Introduction: The Significance of Spirocyclic Lactams in Modern Drug Discovery
Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry due to their inherent three-dimensional character, which allows for novel and improved interactions with biological targets.[1][2] Among these, the diazaspiro[4.5]decane-1-one core is of particular interest, serving as a versatile framework in the development of novel therapeutics, including potent inhibitors for various enzymes and receptors.[3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , a key building block for the elaboration of more complex pharmaceutical agents.
The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations, making this compound an invaluable intermediate for library synthesis and lead optimization campaigns. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and strategic considerations for a successful synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing from commercially available starting materials. The key transformations involve the formation of the spirocyclic core and the selective protection of one of the nitrogen atoms.
Caption: Retrosynthetic pathway for the target compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 4-Aminopiperidine | 97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | 99% | Acros Organics |
| Formaldehyde (37% in H₂O) | ACS Reagent | Fisher Scientific |
| Sodium cyanide | 97% | Alfa Aesar |
| Raney Nickel (slurry in water) | Johnson Matthey | |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore |
| Methanol (MeOH) | Anhydrous | J.T. Baker |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Sodium sulfate (Na₂SO₄) | Anhydrous | BeanTown Chemical |
| Hydrochloric acid (HCl) | 37% | Macron Fine Chemicals |
| Sodium hydroxide (NaOH) | Pellets | BDH |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Saturated aqueous sodium chloride (Brine) | Prepared in-house |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Parr hydrogenation apparatus
-
Glass funnels and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer (for reaction monitoring and product confirmation)
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate
This initial step involves the selective protection of the more nucleophilic secondary amine of 4-aminopiperidine with a Boc group. This is a crucial step to ensure regioselectivity in the subsequent reactions. The use of a biphasic system with a mild base facilitates a clean and high-yielding reaction.
Procedure:
-
To a 500 mL round-bottom flask, add 4-aminopiperidine (10.0 g, 99.8 mmol) and dichloromethane (DCM, 200 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (22.8 g, 104.8 mmol) in DCM (50 mL) dropwise over 30 minutes.
-
Add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Eluent: 5-10% MeOH in DCM) to afford tert-butyl 4-aminopiperidine-1-carboxylate as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate
This step introduces the cyanomethyl group, which is a precursor to the second arm of the spirocyclic lactam. A Strecker-type reaction is employed here, where the primary amine reacts with formaldehyde and cyanide.
Procedure:
-
In a 250 mL round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (15.0 g, 74.9 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C.
-
Add aqueous formaldehyde (37%, 6.7 mL, 82.4 mmol) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of sodium cyanide (4.0 g, 82.4 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes).
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate as a pale yellow oil, which can be used in the next step without further purification.
Expected Yield: 80-90%
Step 3: Synthesis of this compound
This is the key cyclization step. The nitrile is reduced to a primary amine, which then undergoes an intramolecular cyclization with the ester group (formed in situ or pre-existing) to form the lactam ring. The use of Raney Nickel under hydrogen pressure is an effective method for this transformation.
Procedure:
-
Carefully wash Raney Nickel (approx. 5 g of a 50% slurry in water) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL). Caution: Raney Nickel is pyrophoric and should be handled with care under a wet blanket of solvent.
-
In a Parr hydrogenation bottle, dissolve the crude tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate (from the previous step, approx. 74.9 mmol) in methanol (150 mL).
-
Carefully add the washed Raney Nickel to the solution.
-
Pressurize the Parr apparatus with hydrogen gas to 50 psi.
-
Heat the reaction mixture to 50 °C and shake for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol. Caution: The Celite® pad with Raney Nickel should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is then purified by flash column chromatography (Eluent: 5% methanol in dichloromethane) to afford This compound as an off-white solid.
Expected Yield: 60-75% over two steps.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI) m/z |
| This compound | C₁₃H₂₂N₂O₃ | 254.33 | 5.85 (br s, 1H), 3.60-3.40 (m, 2H), 3.25 (s, 2H), 3.20-3.05 (m, 2H), 1.80-1.65 (m, 2H), 1.60-1.45 (m, 2H), 1.48 (s, 9H) | 175.2, 154.8, 79.8, 52.1, 48.5, 42.3, 35.1, 28.4 | 255.2 [M+H]⁺ |
Reaction Workflow Diagram
Caption: Synthetic scheme for the target compound.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the inclusion of in-process controls at each critical stage. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The final product's identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data compared against the expected values provided in the characterization table. The use of anhydrous solvents and inert atmospheres where specified is critical to prevent side reactions and ensure high yields.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of This compound . The described methodology employs standard organic chemistry techniques and readily available reagents, making it accessible to a wide range of chemistry laboratories. By following this detailed guide, researchers can confidently produce this valuable spirocyclic building block for their drug discovery and development programs.
References
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Dandepally, S. R., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
Carretero, J. C., et al. (2011). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Angewandte Chemie International Edition, 50(44), 10294-10298. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ResearchGate. (2011). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
PubMed. (2011). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
ResearchGate. (2016). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. [Link]
- Google Patents. (n.d.). WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)
-
PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]
-
SFERA - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
ResearchGate. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in Modern Drug Discovery
In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for novel molecular scaffolds that provide access to unique chemical space is insatiable. Among these, spirocyclic systems have garnered considerable attention due to their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined vectors. This guide delves into the application of a particularly valuable building block, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , a versatile intermediate for the synthesis of a diverse array of biologically active molecules. While direct literature on this specific 2,7-diaza isomer is emerging, its structural similarity to the well-explored 2,8-diaza isomer allows for informed predictions of its synthetic utility in generating next-generation therapeutics, including kinase inhibitors and antifungal agents.
Introduction: The Significance of the Diazaspiro[4.5]decane-1-one Core
The 2,7-diazaspiro[4.5]decane-1-one framework is a privileged scaffold in medicinal chemistry. Its rigid structure, incorporating a lactam fused to a piperidine ring through a spirocyclic center, offers a unique topographical presentation of functional groups for interaction with biological targets. The presence of two nitrogen atoms at distinct positions allows for differential functionalization, enabling the exploration of structure-activity relationships (SAR) in multiple dimensions.
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have demonstrated significant potential in various therapeutic areas:
-
TYK2/JAK1 Inhibition: These compounds have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in inflammatory signaling pathways. This makes them promising candidates for the treatment of autoimmune disorders such as inflammatory bowel disease.[1]
-
Antifungal Activity: The scaffold has been successfully employed in the design of novel antifungal agents that inhibit chitin synthase, an essential enzyme for fungal cell wall integrity.[2]
-
RIPK1 Kinase Inhibition: Derivatives have also shown inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation, suggesting applications in treating inflammatory and neurodegenerative diseases.[3]
The subject of this guide, this compound, provides a strategically protected entry point to this valuable scaffold. The tert-butoxycarbonyl (Boc) group on the N7 nitrogen offers robust protection during synthetic manipulations at the N2 position, and can be readily removed under acidic conditions to allow for subsequent diversification.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [4][5] |
| Molecular Weight | 254.33 g/mol | [4] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [4] |
| Storage | Store at room temperature | [4] |
| Boiling Point | 424.9 ± 38.0 °C at 760 mmHg | [6] |
Handling and Storage: This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is stable under normal laboratory conditions and should be stored at room temperature in a tightly sealed container.[4]
Synthetic Applications and Protocols
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The lactam nitrogen (N2) can be functionalized through various C-N bond-forming reactions, with the N7-Boc group providing orthogonal protection.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is highly suitable for the N-arylation of the lactam nitrogen of our building block, providing access to a wide range of N-aryl diazaspiro[4.5]decan-1-ones.
Conceptual Workflow for N-Arylation:
Caption: Buchwald-Hartwig N-Arylation Workflow.
Detailed Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Causality in Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction.[7][9] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands such as Buchwald's biarylphosphine ligands may be necessary to promote efficient oxidative addition and reductive elimination.
-
Base: A non-nucleophilic inorganic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often a good choice due to its high solubility in organic solvents and its ability to promote high reaction rates.
-
Solvent: Anhydrous and degassed aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and other reactive intermediates.
Amide Bond Formation
Following Boc deprotection, the secondary amine at N7 can be acylated to introduce a wide variety of substituents. Standard amide coupling conditions can be employed for this transformation.
Conceptual Workflow for Amide Coupling:
Caption: Amide Coupling at N7 after Boc Deprotection.
Detailed Protocol: General Procedure for Amide Coupling
-
Boc Deprotection: Dissolve the N-Boc protected spirocyclic lactam in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Amide Coupling: To a solution of the deprotected amine salt in a suitable solvent (e.g., DMF or DCM), add the desired carboxylic acid (1.1 equiv.), a coupling agent (e.g., EDC, 1.2 equiv.), and an activating agent (e.g., HOAt, 1.2 equiv.).[10] Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3-4 equiv.) to neutralize the amine salt and facilitate the coupling.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Trustworthiness of the Protocol: This protocol employs widely used and well-validated coupling reagents.[10] The use of an activating agent like HOAt minimizes side reactions and improves coupling efficiency, particularly with sterically hindered or electron-deficient coupling partners.
Future Outlook and Conclusion
This compound is a building block with significant potential for the synthesis of novel, biologically active compounds. While the direct exploration of this specific isomer is in its early stages, the established importance of the diazaspiro[4.5]decan-1-one core in medicinal chemistry provides a strong impetus for its investigation. The synthetic protocols outlined in this guide, based on well-established and reliable methodologies, offer a solid foundation for researchers to begin exploring the synthetic utility of this promising scaffold. As the demand for structurally diverse and medicinally relevant compounds continues to grow, the strategic application of such building blocks will be paramount in the discovery of next-generation therapeutics.
References
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org Biomol Chem. 2014 Aug 7;12(29):5356-9. [Link]
-
This compound. Appretech Scientific Limited. [Link]
-
This compound. PubChem. [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur J Med Chem. 2019 Nov 15;182:111669. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022 Feb 24;65(4):3151-3172. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. Molecules. 2021 May 26;26(11):3183. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022 Apr 1;59:116686. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021, 2021(2), M1228. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS One. 2017; 12(11): e0187989. [Link]
-
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. PubChem. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J Enzyme Inhib Med Chem. 2022; 37(1): 1826–1836. [Link]
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]
-
tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Abosyn. [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 6. tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 1158750-91-4 [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged scaffolds that have garnered significant attention are spirocyclic systems, which introduce three-dimensionality and conformational rigidity, often leading to improved target engagement and metabolic stability. This guide provides an in-depth technical overview of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , a versatile building block, with a focus on its application in the synthesis of potent and selective kinase inhibitors.
Introduction: The Value of the Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane core is a key structural motif found in a variety of bioactive molecules. Its inherent three-dimensional nature provides a distinct advantage over flat, aromatic systems by allowing for more precise spatial orientation of substituents, which can enhance binding affinity and selectivity for protein targets.[1] The introduction of a spirocenter, a quaternary carbon atom common to two rings, can also lead to improved physicochemical properties such as increased solubility and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with clinical success.
This compound, with its protected piperidine nitrogen and a lactam moiety, offers medicinal chemists a robust platform for diversification. The Boc-protecting group allows for controlled manipulation of the piperidine nitrogen, while the lactam provides a point for further chemical modification or can act as a key pharmacophoric element.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Source |
| CAS Number | 923009-50-1 | [2] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [2] |
| Molecular Weight | 254.33 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | Generic |
| Storage | Store at room temperature | [2] |
Application in the Synthesis of Selective Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research. The 2,7-diazaspiro[4.5]decane scaffold has been successfully incorporated into potent and selective dual TYK2/JAK1 inhibitors.[3]
The following section outlines a detailed, field-proven protocol for the initial N-arylation of this compound, a key step in the elaboration of this building block into a JAK inhibitor pharmacophore. This protocol is based on established methodologies for the synthesis of related pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.[4][5][6]
Experimental Workflow: N-Arylation
The workflow for the N-arylation of the diazaspiro[4.5]decane core is a critical step in building the final inhibitor. The process involves the coupling of the spirocyclic amine with a suitable heterocyclic electrophile, typically a halo-pyrimidine derivative.
Sources
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
Application Note: The Strategic Use of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate for the Synthesis of Novel Kinase Inhibitors
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology and immunology.[1] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[1] Consequently, small-molecule kinase inhibitors have become a major class of approved drugs.[2] However, achieving selectivity remains a paramount challenge, as the ATP-binding site is highly conserved across the kinome. To overcome this, medicinal chemists are increasingly turning to scaffolds that impart novel three-dimensional (3D) geometries, enabling interactions with less conserved regions of the kinase domain.[3] Spirocyclic scaffolds, with their inherent rigidity and 3D nature, are particularly advantageous in this regard, offering a means to escape the "flatland" of traditional aromatic inhibitors and achieve improved potency and selectivity.[4]
This application note focuses on tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a versatile building block for the synthesis of a new generation of kinase inhibitors. We will explore the rationale behind its use, provide a detailed protocol for its elaboration into a potent inhibitor, and discuss the causality behind the experimental choices.
The DiazaSpiro[4.5]Decane Scaffold: A Privileged Core
The 2,7-diazaspiro[4.5]decane core is a "privileged scaffold," meaning it is capable of providing ligands for more than one type of biological target by presenting functional groups in specific spatial orientations. Its key advantages include:
-
Structural Rigidity and 3D Topography: The spirocyclic nature locks the molecule into a defined conformation, reducing the entropic penalty upon binding and allowing for precise projection of substituents into distinct pockets of the ATP-binding site.
-
Vectors for Chemical Diversity: The two nitrogen atoms and the carbon backbone provide multiple points for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Improved Physicochemical Properties: Incorporation of spirocyclic motifs can lead to enhanced solubility and metabolic stability compared to their non-spirocyclic or carbocyclic analogs.[5]
The subject of this note, this compound (CAS 923009-50-1), incorporates a lactam function and a Boc-protected secondary amine.[6][7] The Boc (tert-butyloxycarbonyl) group is a crucial element for synthetic tractability, allowing for selective functionalization of the two distinct nitrogen atoms within the scaffold.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor
While literature specifically detailing the use of the 2,7-diazaspiro isomer is emerging, extensive research on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold has demonstrated its effectiveness in generating potent kinase inhibitors, including inhibitors of RIPK1 and dual TYK2/JAK1.[5][8] The Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling.[9] Their inhibitors have shown significant therapeutic success in treating autoimmune diseases.
We will adapt the synthetic logic from the development of 2,8-diazaspiro[4.5]decan-1-one-based JAK inhibitors to illustrate how this compound can be utilized to construct a potent inhibitor targeting the JAK family.[8][10]
Target Pathway: The JAK-STAT Signaling Cascade
The therapeutic rationale for inhibiting JAKs lies in their central role in transducing signals from cytokine receptors to the nucleus via the STAT (Signal Transducer and Activator of Transcription) family of transcription factors. Blocking this pathway can modulate the inflammatory response.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Overall Synthetic Workflow
The synthesis begins with the core scaffold and proceeds through deprotection and sequential coupling reactions to install the necessary pharmacophoric groups that interact with the kinase ATP-binding site.
Caption: General workflow for elaborating the spirocyclic scaffold.
Experimental Protocols
PART 1: Synthesis of the Core Intermediate (Deprotection)
Objective: To remove the Boc protecting group to liberate the secondary amine at the 7-position for subsequent coupling reactions.
Rationale: The Boc group is acid-labile, making its removal straightforward and orthogonal to many other functional groups. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed in vacuo. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to solvate both the starting material and the resulting TFA salt.
Protocol: Synthesis of 2,7-diazaspiro[4.5]decan-1-one (TFA Salt)
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.93 mmol).
-
Dissolve the starting material in dichloromethane (DCM, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA, 6.0 mL, 78.6 mmol, 20 equivalents) dropwise to the stirred solution over 5 minutes. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting residue is the TFA salt of 2,7-diazaspiro[4.5]decan-1-one, which is often a viscous oil or amorphous solid.
-
This crude salt is typically of sufficient purity to be used directly in the next step without further purification.
-
PART 2: Synthesis of a Representative Kinase Inhibitor
Objective: To couple the spirocyclic core with a heterocyclic group that can interact with the kinase hinge region, a critical interaction for many kinase inhibitors. We will use a substituted pyrimidine as an example, common in JAK inhibitors.
Rationale: A nucleophilic aromatic substitution (SNAr) reaction is a robust method for forming aryl-nitrogen bonds. The presence of an electron-withdrawing group (e.g., a sulfone) and a good leaving group (e.g., a chloride) on the pyrimidine ring facilitates the reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the TFA salt and the HCl generated during the reaction without competing in the nucleophilic attack.
Protocol: N-Arylation with 2-chloro-4-(methylsulfonyl)pyrimidine
-
Reaction Setup:
-
To the flask containing the crude 2,7-diazaspiro[4.5]decan-1-one TFA salt (approx. 3.93 mmol), add N,N-dimethylformamide (DMF, 20 mL) and stir to dissolve.
-
Add 2-chloro-4-(methylsulfonyl)pyrimidine (0.82 g, 4.32 mmol, 1.1 equivalents).
-
Add diisopropylethylamine (DIPEA, 2.7 mL, 15.7 mmol, 4.0 equivalents) to the mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
-
Reaction Monitoring:
-
Monitor the formation of the product by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired N-arylated intermediate.
-
PART 3: Final Elaboration of the Inhibitor
Objective: To functionalize the lactam nitrogen. This step often involves introducing a group that can interact with the solvent-exposed region or the ribose-binding pocket of the kinase.
Rationale: Alkylation of the lactam nitrogen can be achieved using a suitable electrophile under basic conditions. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen to form a reactive nucleophile.
Protocol: Alkylation of the Lactam Nitrogen
-
Reaction Setup:
-
In a separate dry flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 188 mg, 4.71 mmol, 1.2 equivalents) in anhydrous DMF (10 mL).
-
Cool the suspension to 0 °C.
-
-
Deprotonation:
-
Dissolve the N-arylated intermediate from Part 2 (e.g., 1.2 g, 3.93 mmol) in anhydrous DMF (10 mL).
-
Add this solution dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Alkylation:
-
Add the desired electrophile, for example, benzyl bromide (0.56 mL, 4.71 mmol, 1.2 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC or column chromatography to yield the target kinase inhibitor.
-
Data Presentation
The utility of the diazaspiro[4.5]decane scaffold is demonstrated by the high potency of inhibitors developed from the isomeric 2,8-diazaspiro[4.5]decan-1-one core.
| Compound ID (Reference) | Target Kinase(s) | IC₅₀ (nM) | Notes |
| Compound 41 [11] | RIPK1 | 92 nM | A potent and selective inhibitor of RIPK1, demonstrating anti-necroptotic effects. |
| Compound 48 [8] | TYK2 | 6 nM | A selective dual inhibitor with excellent potency against TYK2 and JAK1. |
| Compound 48 [8] | JAK1 | 37 nM | Shows >23-fold selectivity over JAK2. |
This table presents data for inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold to illustrate the potential of this structural class.[8][11]
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel kinase inhibitors. Its inherent 3D structure and multiple points for diversification provide a robust platform for developing potent and selective modulators of kinase activity. The protocols and rationale presented here, adapted from successful examples of the isomeric 2,8-scaffold, offer a clear roadmap for researchers to leverage this building block in their drug discovery programs, paving the way for new therapeutics targeting the human kinome.
References
-
ACS Publications.
-
ResearchGate.
-
PubMed.
-
PubMed.
-
ResearchGate.
-
PubMed.
-
PubMed.
-
ChemScene.
-
PubChemLite.
-
ACS Publications.
-
ResearchGate.
-
MDPI.
-
ACS Publications.
-
PubMed.
-
MDPI.
-
PubMed.
-
MDPI.
-
Semantic Scholar.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 268550-48-7|tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate|BLD Pharm [bldpharm.com]
- 4. labshake.com [labshake.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 8. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Scaffold in Focus: Application Notes for tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , a key building block in modern medicinal chemistry. This document outlines its synthesis, chemical properties, and diverse applications in the discovery of novel therapeutics, supported by detailed experimental protocols.
Introduction: The Ascendance of Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and sp²-rich structures. This paradigm shift, often termed the "escape from flatland," emphasizes the importance of molecular three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional arrangement of substituents offer a powerful strategy to improve pharmacological properties.[1][2]
The incorporation of spirocyclic motifs can confer several advantages:
-
Improved Physicochemical Properties: Increased sp³ character often leads to enhanced solubility, higher basicity, and improved metabolic stability compared to their non-spirocyclic counterparts.[2]
-
Enhanced Target Binding and Selectivity: The rigid spirocyclic core can lock the conformation of a molecule, presenting functional groups in a precise orientation for optimal interaction with a biological target, which can lead to increased potency and selectivity.[2][3]
-
Novel Chemical Space: Spirocycles provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property.
The 2,7-diazaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold in drug discovery, with derivatives showing promise in a range of therapeutic areas. This guide focuses on a key intermediate, this compound, providing the necessary protocols and insights for its effective utilization in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties make it a versatile building block for library synthesis and lead optimization.
| Property | Value | Source |
| CAS Number | 923009-50-1 | |
| Molecular Formula | C₁₃H₂₂N₂O₃ | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Solid | |
| Boiling Point | 424.9 ± 38.0 °C at 760 mmHg |
Synthesis Protocol
The synthesis of this compound is a multi-step process that begins with the commercially available N-Boc-4-piperidone. The key transformations involve a Strecker reaction to introduce an amino and a cyano group at the 4-position, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent intramolecular cyclization to form the lactam ring.
Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (Strecker Reaction)
The Strecker synthesis is a classic method for preparing α-amino acids and their precursors.[4] In this step, N-Boc-4-piperidone is reacted with a cyanide source and ammonia to form an α-aminonitrile.
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq) in methanol.
-
Add a solution of potassium cyanide (1.2 eq) and ammonium chloride (1.5 eq) in water to the stirred solution of the ketone.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
Causality: The ammonium chloride serves as a source of ammonia and also as a mild acid to catalyze the formation of the imine intermediate from the ketone. The cyanide ion then acts as a nucleophile, attacking the imine to form the α-aminonitrile.[5]
Step 2: Hydrolysis of the Nitrile to an Amino Acid
The α-aminonitrile is then hydrolyzed to the corresponding α-amino acid. This can be achieved under either acidic or basic conditions.
Materials:
-
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution
-
Water
-
Dowex 50WX8 resin (for acidic workup) or appropriate acid for neutralization (for basic workup)
Procedure (Acidic Hydrolysis):
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column.
-
Wash the column with water to remove inorganic salts.
-
Elute the amino acid with an aqueous ammonia solution.
-
Concentrate the ammonia-containing fractions under reduced pressure to yield the crude amino acid.
Causality: Strong acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid.[6]
Step 3: Intramolecular Cyclization to Form the Lactam
The final step is the intramolecular cyclization of the amino acid to form the desired lactam. This is typically achieved by activating the carboxylic acid and allowing it to react with the primary amine.
Materials:
-
Crude amino acid from Step 2
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude amino acid in DCM or DMF.
-
Add NHS or HOBt (1.1 eq) and EDC or DCC (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The carbodiimide (DCC or EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the intramolecular primary amine to form the stable amide bond of the lactam ring.[7]
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The Boc-protected nitrogen at the 7-position allows for selective deprotection and subsequent functionalization, while the lactam nitrogen at the 2-position can also be derivatized.
Protocol for N7-Derivatization (Post-Boc Deprotection)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Desired acyl chloride, alkyl halide, or aldehyde/ketone
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium triacetoxyborohydride (for reductive amination)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection: Dissolve the starting material in DCM and add TFA (5-10 equivalents). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Acylation: Dissolve the resulting amine salt in DCM and add TEA or DIPEA (2.2 equivalents). Cool the solution to 0 °C and add the desired acyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir until completion.
-
Alkylation: Dissolve the amine salt in a suitable solvent like DMF or acetonitrile, add a base such as K₂CO₃ or DIPEA, and then add the alkyl halide. Heat the reaction if necessary.
-
Reductive Amination: Dissolve the amine salt in a solvent like dichloroethane, add the desired aldehyde or ketone and a mild reducing agent like sodium triacetoxyborohydride.
-
Work-up (for all derivatizations): Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Case Studies of Bioactive Derivatives
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3] Structure-activity relationship (SAR) studies have shown that modifications at the N-8 position (corresponding to N-7 in our starting material) are crucial for activity. For instance, compound 41 from a published study, which features a substituted benzoyl group at this position, exhibited an IC₅₀ of 92 nM against RIPK1.[3]
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in various autoimmune and inflammatory disorders.[7][8] Systematic exploration of the SAR led to the discovery of compound 48 , which demonstrated excellent potency against TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively, and showed significant anti-inflammatory effects in a mouse model of ulcerative colitis.[7]
In the search for new antifungal agents, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized.[1] Several of these compounds exhibited moderate to excellent inhibitory activity against chitin synthase, an essential enzyme for fungal cell wall integrity. Notably, some derivatives displayed potent antifungal activity against clinically relevant fungal pathogens, with some showing synergistic effects when combined with existing antifungal drugs like fluconazole.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential therapeutic applications. Its three-dimensional structure and multiple points for derivatization make it an attractive scaffold for generating libraries of diverse molecules for high-throughput screening and lead optimization. The protocols and application examples provided in this guide are intended to facilitate the use of this compound in drug discovery programs aimed at developing next-generation therapeutics.
References
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Lactam. Wikipedia. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
This compound. PubChem. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis and Application of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Guide for Medicinal Chemists
The quest for novel chemical matter in drug discovery is a perpetual endeavor. Spirocyclic scaffolds have emerged as particularly valuable motifs, offering three-dimensional diversity that can lead to enhanced potency, selectivity, and improved physicochemical properties. Among these, the diazaspiro[4.5]decane framework has garnered significant attention as a core component in a variety of biologically active agents, including potent kinase inhibitors for the treatment of inflammatory diseases and cancer.[1][2] This guide provides a detailed examination of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a versatile building block that combines the conformational rigidity of the spirocycle with orthogonally protected amine functionalities, making it an asset for library synthesis and lead optimization.
This document will detail a proposed synthetic pathway to the core scaffold, protocols for the crucial Boc-protection and deprotection steps, and a discussion of its subsequent chemical transformations, providing researchers with a practical framework for its utilization.
Proposed Synthetic Pathway to the 2,7-Diazaspiro[4.5]decan-1-one Core
A logical approach involves the initial formation of a suitably functionalized piperidine ring, followed by the construction of the γ-lactam. One such strategy is outlined below, starting from 4,4-piperidinediol hydrochloride.
Diagram 1: Proposed Synthetic Workflow for the Core Scaffold
Step 1: Reductive Amination
The synthesis initiates with a reductive amination between 4,4-piperidinediol hydrochloride and a primary amine bearing a latent carboxylic acid functionality, such as glycine ethyl ester. This reaction, typically mediated by a mild reducing agent like sodium triacetoxyborohydride (STAB), forms the crucial C-N bond at the 4-position of the piperidine ring.[6]
Step 2: Protection of the Piperidine Nitrogen
To prevent interference in the subsequent cyclization step, the secondary amine of the piperidine ring is protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its straightforward removal.
Step 3: Intramolecular Amide Formation (Lactamization)
The γ-lactam ring is formed via an intramolecular cyclization. This can often be achieved by heating the amino ester precursor, which drives off ethanol and promotes amide bond formation. Alternatively, base-catalyzed cyclization can be employed. This step creates the spirocyclic center.
Step 4: Final Boc Protection
Following the formation of the 2,7-diazaspiro[4.5]decan-1-one scaffold, the secondary amine at the 7-position is protected with a Boc group to yield the title compound.
Protocol 1: N-Boc Protection of 2,7-Diazaspiro[4.5]decan-1-one
The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in modern organic synthesis.[7][8] This protocol provides a standard and reliable method for the selective protection of the secondary amine at the 7-position of the diazaspiro[4.5]decan-1-one core.
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)): A non-nucleophilic base is required to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The choice of base can be critical to avoid side reactions.
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile): An aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it. DCM is often a good first choice due to its inertness and ease of removal.
-
Room Temperature: The reaction is typically facile and proceeds efficiently at ambient temperature, minimizing the risk of thermal degradation of the starting material or product.
Diagram 2: Workflow for N-Boc Protection
Step-by-Step Methodology:
-
To a solution of 2,7-diazaspiro[4.5]decan-1-one (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine | DIPEA | Sodium Bicarbonate |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile/Water |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Typical Yield | >90% | >90% | Variable, often high |
Table 1: Comparison of N-Boc Protection Conditions
Subsequent Reactions of the Protected Spirocycle
With the 7-amino group protected, the molecule is poised for further functionalization. The lactam nitrogen at the 2-position and the carbonyl group at the 1-position are the primary sites for subsequent reactions.
N-Alkylation of the Lactam
The lactam nitrogen can be deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), and the resulting anion can be alkylated with a variety of electrophiles (e.g., alkyl halides, benzyl halides).[9] This allows for the introduction of diverse substituents at the 2-position, a common strategy in medicinal chemistry to explore the structure-activity relationship.
Reduction of the Lactam Carbonyl
The amide functionality can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation converts the lactam into a saturated piperidine ring, providing access to a different class of spirocyclic diamines.
Protocol 2: N-Boc Deprotection
The removal of the Boc group is a critical step to unmask the 7-amino group for further elaboration, such as amide coupling, reductive amination, or sulfonylation. Acid-catalyzed cleavage is the most common and efficient method for Boc deprotection.[10][11][12][13]
Causality Behind Experimental Choices:
-
Strong Acid (TFA or HCl): A strong acid is required to protonate the carbamate, initiating the cleavage mechanism which proceeds via the formation of a stable tert-butyl cation.
-
Solvent (DCM, Dioxane, or Ethyl Acetate): Anhydrous aprotic solvents are used to prevent side reactions with water. The choice of solvent can influence the reaction rate and workup procedure.
-
Scavengers (e.g., Triethylsilane, Anisole): These are often added to trap the liberated tert-butyl cation, preventing potential side reactions with sensitive functional groups on the substrate.
Diagram 3: Workflow for N-Boc Deprotection
Step-by-Step Methodology (using TFA):
-
Dissolve this compound (1.0 eq) in DCM (0.1-0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, or until TLC or LC-MS analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2,7-diazaspiro[4.5]decan-1-one.
| Reagent System | Solvent | Temperature | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Volatile, easy to remove. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | Product often isolated as the HCl salt. |
| Formic Acid | - | Room Temperature | Milder conditions, may require longer reaction times. |
Table 2: Common N-Boc Deprotection Conditions
Applications in Drug Discovery
The 2,7-diazaspiro[4.5]decane-1-one scaffold is a valuable building block for the synthesis of complex molecules with therapeutic potential. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to high-affinity interactions with biological targets. The presence of two nitrogen atoms at distinct positions, which can be orthogonally protected and functionalized, provides a versatile platform for generating chemical libraries for high-throughput screening.
For example, the isomeric 2,8-diazaspiro[4.5]decan-1-one core has been successfully incorporated into potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and as RIPK1 kinase inhibitors for necroptosis-driven diseases.[1][2] These examples highlight the potential of the diazaspiro[4.5]decane scaffold in generating novel therapeutics.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Available at: [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Application Note - N-Boc Protection | PDF | Amine | Organic Chemistry - Scribd. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]
-
How to do alkylation of NHBOc amines using alkyl bromide? - ResearchGate. Available at: [Link]
-
Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids | Organic Letters - ACS Publications. Available at: [Link]
- WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents.
-
Dieckmann condensation - Grokipedia. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Dieckmann Condensation - SynArchive. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PubMed. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles - ResearchGate. Available at: [Link]
-
Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - NIH. Available at: [Link]
-
An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. Available at: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. Available at: [Link]
-
A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. Available at: [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. Available at: [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available at: [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mcours.net [mcours.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: High-Purity Isolation of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This comprehensive guide provides detailed protocols and technical insights for the purification of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines systematic approaches to achieve high-purity isolation (>99%) of the target compound. We will explore purification strategies including flash column chromatography, crystallization, and liquid-liquid extraction, explaining the scientific principles behind each method. This guide is designed to be a practical resource, offering step-by-step protocols, troubleshooting advice, and a framework for developing a robust purification workflow.
Introduction: The Importance of Purity
This compound is a valuable building block in medicinal chemistry due to its rigid spirocyclic scaffold and the presence of both a lactam and a Boc-protected amine. The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields, and complications in subsequent synthetic steps, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to ensure the high purity of this key intermediate.
The target molecule has the following key properties that inform purification strategies:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| Predicted LogP | 1.52 | [1] |
| Physical Form | Solid | [2] |
| TPSA | 58.64 Ų | [1] |
The moderate polarity, indicated by the predicted LogP and TPSA, suggests that the compound is amenable to purification by normal-phase chromatography and may be soluble in a range of organic solvents.
Purification Strategy Overview
The selection of a purification technique is dependent on the scale of the synthesis and the nature of the impurities. A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Flash Column Chromatography Protocol
Flash column chromatography is the preferred method for purifying complex mixtures containing byproducts of similar polarity to the desired product. The Boc-protecting group imparts moderate polarity, making silica gel a suitable stationary phase.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer on the silica gel.
Protocol 3.1: Flash Column Chromatography
-
Slurry Preparation:
-
Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the mass of the crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
-
Column Packing:
-
Elution:
-
Carefully load the adsorbed crude product onto the top of the packed column.
-
Begin elution with the selected solvent system. A gradient elution is often most effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes).
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC). The target compound should have a typical Rf value of 0.2-0.4 for optimal separation.
-
-
Isolation:
-
Combine the pure fractions, as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Solvent System Selection
| Eluent System (v/v) | Typical Rf | Notes |
| Hexane / Ethyl Acetate (3:1) | ~0.18 | Good starting point for separation of non-polar impurities.[3] |
| Hexane / Ethyl Acetate (1:1) | ~0.4 | Effective for eluting the product with good separation. |
| Dichloromethane / Methanol (98:2) | ~0.5 | Useful for more polar byproducts. |
Crystallization and Recrystallization
Crystallization is a powerful technique for purifying solid compounds, especially at a larger scale where chromatography can be cumbersome. For a related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, single crystals were successfully obtained by recrystallization from ethanol.[5]
Principle: This method relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
Protocol 4.1: Recrystallization from Ethanol
-
Dissolution:
-
Place the crude or semi-purified solid in a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Liquid-Liquid Extraction
A preliminary purification can be achieved through liquid-liquid extraction, which is typically part of the initial reaction work-up.
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous phase and an organic phase.
Protocol 5.1: Aqueous Work-up
-
Quenching and Dilution:
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[3]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate. The organic layer containing the product can be washed sequentially with:
-
Water, to remove water-soluble reagents and byproducts.
-
Brine (saturated aqueous NaCl solution), to facilitate the separation of the organic layer and remove residual water.[3]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation in chromatography | Incorrect solvent system. | Screen a range of solvent systems with varying polarities. |
| Oily product after chromatography | Residual solvent. | Dry the product under high vacuum for an extended period. |
| No crystal formation | Solution is not saturated; incorrect solvent. | Concentrate the solution; try a different solvent or a co-solvent system. |
| Low recovery from crystallization | Product is too soluble in the cold solvent. | Use a less polar solvent or a co-solvent system where the product is less soluble at low temperatures. |
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic application of standard laboratory techniques. Flash column chromatography offers excellent separation for complex mixtures, while crystallization is a highly effective method for large-scale purification. A well-executed liquid-liquid extraction is crucial for an efficient initial clean-up. By following the protocols and understanding the principles outlined in this guide, researchers can confidently obtain this key synthetic intermediate in the high purity required for demanding applications in drug discovery and development.
References
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available from: [Link]
-
ChemBK. 2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
PubMed Central. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Available from: [Link]
-
Dana Bioscience. tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate. Available from: [Link]
-
PubMed Central. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. Available from: [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Available from: [Link]
-
Dana Bioscience. tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate 1g. Available from: [Link]
-
Chinachemnet. This compound. Available from: [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]
-
PubMed Central. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
MDPI. tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 1158750-91-4 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Characterization of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Multi-technique Approach
An Application Guide for Researchers
Abstract: This document provides a detailed guide to the analytical characterization of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 923009-50-1), a key building block in modern medicinal chemistry. Its spirocyclic scaffold is a privileged structure in drug discovery, making rigorous confirmation of its identity, purity, and stability paramount. This guide presents an integrated workflow employing spectroscopic and chromatographic techniques, offering not just protocols but the scientific rationale behind the methodological choices. It is intended for researchers in synthetic chemistry, process development, and quality control who require robust and reproducible analytical methods for this class of compounds.
Introduction and Compound Overview
This compound is a bifunctional molecule featuring a lactam ring fused to a piperidine core via a spirocyclic carbon. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide synthesis and medicinal chemistry to manage reactivity during multi-step syntheses. The structural integrity and purity of this building block are critical, as impurities can lead to undesired side-products, impacting reaction yields and the biological activity of the final compounds.
This guide outlines a logical workflow for the comprehensive characterization of this molecule, ensuring that researchers can confidently verify its structure and assess its purity. The methods described are designed to be self-validating and are grounded in fundamental analytical principles.
Physicochemical Properties
A summary of the key properties of the target compound is essential before initiating any analytical work.
| Property | Value | Source |
| CAS Number | 923009-50-1 | ChemScene[1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | PubChem[2] |
| Molecular Weight | 254.33 g/mol | ChemScene[1] |
| Monoisotopic Mass | 254.16304 Da | PubChem[2] |
| Appearance | Solid (Typical) | Sigma-Aldrich |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O | PubChem[2] |
The Analytical Workflow: An Integrated Strategy
A multi-faceted approach is required for unambiguous characterization. No single technique can provide all the necessary information. The workflow below illustrates the logical progression from initial identity confirmation to quantitative purity assessment.
Caption: Integrated workflow for compound characterization.
Part I: Identity Confirmation (Spectroscopic Protocols)
This section provides detailed protocols for confirming the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework.
Rationale & Expertise: We utilize both ¹H and ¹³C NMR. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher field strength instrument.
-
Temperature: 25 °C (298 K).
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals.
Expected Results & Interpretation:
| ¹H NMR Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.45 | Singlet (s) | 9H |
| Piperidine ring protons (8H) | 1.50 - 3.80 | Multiplets (m) | 8H |
| Lactam N-H | 5.50 - 7.00 | Broad Singlet (br s) | 1H |
| ¹³C NMR Assignment (Predicted) | Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~28.4 |
| tert-Butyl (quaternary C) | ~80.0 |
| Spirocyclic Carbon | ~60-70 |
| Piperidine & Lactam CH₂ | 30 - 60 |
| Carbamate C=O | ~155 |
| Lactam C=O | ~175 |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing a fundamental check of its identity.
Rationale & Expertise: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like this one, minimizing fragmentation and clearly showing the molecular ion. We will look for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts in positive ion mode.[2]
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup (Direct Infusion):
-
Mass Spectrometer: A Quadrupole or Time-of-Flight (TOF) instrument equipped with an ESI source.
-
Ionization Mode: Positive (+ESI).
-
Infusion Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 5 L/min, 300 °C).
-
-
Data Acquisition: Acquire spectra over a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
Data Analysis: Identify the peaks corresponding to the expected adducts. The high-resolution mass should be within 5 ppm of the theoretical value.
Expected Results:
| Adduct | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 255.1703 | ± 5 ppm |
| [M+Na]⁺ | 277.1523 | ± 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale & Expertise: This technique is excellent for confirming the presence of the two distinct carbonyl groups (lactam and carbamate) and the N-H bond. The position of the carbonyl stretch is sensitive to ring strain and conjugation, with lactam carbonyls often appearing at a characteristic frequency.[4][5]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The acquired spectrum should be automatically ratioed against the background. Identify the characteristic absorption bands.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Lactam) | 3200 - 3400 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |
| C=O Stretch (Carbamate) | 1690 - 1710 | Strong, Sharp |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong, Sharp |
| C-N Stretch | 1200 - 1350 | Medium |
Part II: Purity Assessment (Chromatographic Protocol)
Once identity is confirmed, the purity of the compound must be established. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.
Rationale & Expertise: A reverse-phase HPLC method using a C18 column is a robust starting point for a molecule of this polarity. UV detection is suitable due to the presence of carbonyl chromophores. The method should be able to separate the main peak from potential impurities, such as starting materials or by-products. A gradient elution is chosen to ensure that both early and late-eluting impurities are captured within a reasonable run time.
Caption: Workflow for HPLC purity analysis.
Protocol 4.1.1: Reverse-Phase HPLC Purity Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1.0 mg/mL in a 50:50 mixture of ACN and water. Filter through a 0.45 µm syringe filter before injection.
-
Instrument and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability: Before running the sample, inject a standard or the sample itself multiple times to ensure system stability (retention time RSD < 1%, peak area RSD < 2%).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness Note: This method should be considered a starting point. For rigorous quality control or regulatory purposes, the method must be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The use of a Diode Array Detector (DAD) can further aid in peak purity assessment by comparing spectra across a single peak.
Summary and Data Integration
The definitive characterization of this compound is achieved by synthesizing the results from all analytical techniques. The combined data provide irrefutable evidence of the compound's identity and a reliable measure of its purity, which can be compiled into a comprehensive Certificate of Analysis. Any batch of this material should be accompanied by data confirming it meets the specifications established by this multi-technique approach, ensuring reproducibility and quality in drug discovery and development endeavors.
References
-
PubChem. This compound. [Link]
-
Morales, A., et al. (2004). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Avci, D., et al. (2004). FTIR study of five complex beta-lactam molecules. PubMed. [Link]
-
Zoth, C., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. [Link]
Sources
Application Notes and Protocols for the Derivatization of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold in Modern Drug Discovery
The 2,7-diazaspiro[4.5]decan-1-one core is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable attributes for enhancing binding affinity and selectivity to biological targets. Its derivatives have shown significant promise in the development of novel therapeutics, particularly as kinase inhibitors for inflammatory diseases and as antifungal agents.[1][2] The strategic placement of nitrogen atoms at the 2 and 7 positions offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
This guide provides a comprehensive overview of the derivatization reactions of a key building block, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate . The presence of a Boc-protected amine at the 7-position and a lactam at the 1-position allows for sequential and selective functionalization, making it a versatile starting material for the synthesis of compound libraries for drug discovery programs.
We will delve into the core derivatization strategies targeting the lactam nitrogen (N-2) and the piperidine nitrogen (N-7) after Boc deprotection. This includes detailed protocols for N-acylation, N-alkylation, and N-arylation, supported by mechanistic insights and practical considerations for reaction setup, monitoring, and purification.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically approached in two main ways:
-
Direct Derivatization of the Lactam N-H (Position 2): The secondary amide proton is weakly acidic and can be deprotonated with a suitable base to allow for subsequent reactions with electrophiles.
-
Boc Deprotection and Derivatization of the Piperidine N-H (Position 7): The Boc group can be selectively removed under acidic conditions to liberate the secondary amine at the 7-position, which can then be functionalized.
The choice of strategy depends on the desired final compound and the compatibility of the functional groups on the derivatizing agent with the reaction conditions.
Sources
Application Note: Accelerating Drug Discovery through Parallel Synthesis with Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a distinct three-dimensional architecture that can lead to improved pharmacological properties.[1] The inherent rigidity and non-planar nature of spirocycles can enhance target binding affinity and selectivity while simultaneously improving physicochemical properties such as solubility and metabolic stability.
This application note details the utility of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a versatile building block for the parallel synthesis of diverse compound libraries. Its unique structure, featuring a lactam and a Boc-protected secondary amine, provides two orthogonal points for diversification, making it an ideal starting point for the rapid generation of novel chemical entities.
The Core Scaffold: A Gateway to Molecular Diversity
This compound presents a robust framework for combinatorial chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for selective deprotection and subsequent functionalization, while the lactam moiety offers a second site for derivatization through various chemical transformations. This orthogonal reactivity is the cornerstone of its application in parallel synthesis, enabling the systematic exploration of structure-activity relationships (SAR).
Parallel Synthesis Workflow: A Dual Diversification Strategy
The following workflow outlines a comprehensive strategy for the parallel synthesis of a compound library using the target scaffold. This approach leverages the differential reactivity of the two nitrogen atoms to introduce a wide range of chemical functionalities.
Caption: Parallel synthesis workflow for dual diversification.
Experimental Protocols
Phase 1: Diversification of the Secondary Amine
Protocol 1.1: Boc Deprotection
A critical initial step is the removal of the Boc protecting group to liberate the secondary amine for subsequent reactions. While various acidic conditions can be employed, a mild and efficient method is often preferred to maintain the integrity of the lactam ring.
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or oxalyl chloride in methanol.[2]
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting trifluoroacetate salt can often be used directly in the next step after neutralization or after a basic workup.
-
Protocol 1.2: Parallel N-Acylation
This protocol allows for the introduction of a wide variety of amide functionalities.
-
Reagents: A diverse set of acid chlorides or carboxylic acids, a suitable base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)), and a coupling agent for carboxylic acids (e.g., HATU, HBTU).
-
Procedure (in a 96-well plate format):
-
To each well containing the deprotected spiro-lactam (1.0 equiv) in a suitable solvent (e.g., DMF or DCM), add the corresponding acid chloride (1.1 equiv) or carboxylic acid (1.1 equiv) and coupling agent (1.1 equiv).
-
Add the base (2.0-3.0 equiv).
-
Seal the plate and agitate at room temperature for 12-16 hours.
-
Quench the reactions with water and extract with an appropriate organic solvent.
-
Purify the products using parallel purification techniques such as mass-directed automated HPLC.
-
Protocol 1.3: Parallel Reductive Amination
This method introduces diverse alkyl groups at the secondary amine position.
-
Reagents: A library of aldehydes or ketones, and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3]
-
Procedure (in a 96-well plate format):
-
To each well containing the deprotected spiro-lactam (1.0 equiv) and the corresponding aldehyde or ketone (1.2 equiv) in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add the reducing agent (1.5 equiv).
-
If starting with the amine salt, a neutralizing base may be required.
-
Seal the plate and agitate at room temperature for 16-24 hours.
-
Work up the reactions and purify the products as described in Protocol 1.2.
-
Phase 2: Diversification of the Lactam Moiety
Protocol 2.1: Lactam Reduction and Subsequent Reductive Amination
The lactam can be reduced to the corresponding cyclic amine, which can then be further functionalized. This opens up a second vector for diversification.
-
Reagents: A reducing agent for the lactam (e.g., Schwartz's reagent - Cp₂ZrHCl), followed by a library of aldehydes/ketones and a reducing agent for the subsequent reductive amination.[4]
-
Procedure:
-
In a parallel reactor, treat the N-substituted spiro-lactams (from Phase 1) with Schwartz's reagent to effect the reduction of the lactam.
-
After the reduction is complete, the resulting intermediate can be directly subjected to a second reductive amination by adding a new set of aldehydes or ketones and a suitable reducing agent.
-
This one-pot, two-step sequence efficiently generates a highly diversified final library.[4]
-
Data Presentation: A Representative Library Synthesis
The following table illustrates a hypothetical library generated from the parallel synthesis workflow, showcasing the potential for extensive diversification.
| Building Block | R1 (from N-Acylation) | R2 (from Reductive Amination of Lactam) | Final Compound Structure |
| This compound | Benzoyl | 4-Fluorobenzyl | Image of the final compound |
| This compound | Cyclohexylcarbonyl | 2-Thienylmethyl | Image of the final compound |
| This compound | Acetyl | Pyridin-3-ylmethyl | Image of the final compound |
| This compound | 4-Methoxybenzoyl | Cyclopropylmethyl | Image of the final compound |
Visualization of the Diversification Strategy
The following diagram illustrates the orthogonal nature of the diversification strategy, enabling the creation of a large and diverse compound library from a single, versatile scaffold.
Caption: Orthogonal diversification of the spirocyclic scaffold.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its inherent structural features allow for a robust and efficient dual diversification strategy, enabling the rapid generation of large and structurally diverse compound libraries. The protocols outlined in this application note provide a clear roadmap for researchers to leverage this scaffold in their efforts to explore novel chemical space and identify promising new therapeutic agents. The three-dimensional nature of the resulting compounds makes them particularly attractive for targeting complex biological systems.
References
-
Zheng, Y.J., and Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2789. Available at: [Link]
-
PubMed. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science, 15(11), 588-596. Available at: [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]
-
Organic Syntheses. (2021). Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). Organic Syntheses, 98, 225-243. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23337-23343. Available at: [Link]
-
RSC Publishing. (2010). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, 46(36), 6792-6794. Available at: [Link]
-
ResearchGate. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 103(12), e2000179. Available at: [Link]
-
Journal of Organic Chemistry. (2010). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
National Institutes of Health. (2004). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 69(17), 5767-5770. Available at: [Link]
Sources
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Efficient Synthesis of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
Spirocyclic scaffolds, characterized by a single atom shared between two rings, have garnered significant attention in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a unique topographical profile for interacting with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their linear or fused-ring counterparts. The diazaspiro[4.5]decane core, in particular, is a privileged heterocyclic motif found in a variety of bioactive molecules, including inhibitors of enzymes and modulators of receptors associated with pain and cardiac diseases.[1][2] The target molecule, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, serves as a crucial building block for the synthesis of more complex pharmaceutical agents, making a robust and scalable synthetic route to this intermediate highly valuable.
However, the construction of spirocyclic centers can be challenging, often contending with issues of steric hindrance and the control of stereochemistry.[3] This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this key intermediate, emphasizing practical considerations for scale-up, process safety, and purification.
Overall Synthetic Strategy
The presented synthesis is a multi-step sequence designed for scalability and efficiency. The strategy involves the construction of a suitable piperidine-based precursor, followed by a key cyclization step to form the spiro-γ-lactam core. The choice of starting materials and reagents is guided by cost-effectiveness, safety, and commercial availability, critical factors for any process intended for large-scale production.[4]
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis.
Part 1: Synthesis of the Key Piperidine Precursor
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
Rationale: The synthesis begins with the protection of a commercially available piperidone derivative. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen.[5] It is stable under a variety of reaction conditions but can be removed under mild acidic conditions, providing orthogonality with other potential protecting groups.[6] The use of di-tert-butyl dicarbonate (Boc₂O) is a standard, high-yielding method for this transformation.[7]
Protocol:
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of dichloromethane (DCM) and water (2:1 v/v) at 0 °C, add triethylamine (2.5 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid or oil, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 4-(aminomethyl)piperidin-1-carboxylate
Rationale: This step involves a reductive amination to introduce the second nitrogen atom. This is a robust and scalable reaction. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a well-established method.
Protocol:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 6 M NaOH to pH > 12 and extract with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired amine.
Part 2: Spirocyclization and Final Product Formation
Step 3: N-Alkylation with Ethyl Bromoacetate
Rationale: The primary amine is alkylated with ethyl bromoacetate to introduce the carboxymethyl group required for the subsequent cyclization. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.
Protocol:
-
Dissolve tert-butyl 4-(aminomethyl)piperidin-1-carboxylate (1.0 eq) in acetonitrile.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and potassium iodide (KI, 0.1 eq, as a catalyst).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude product.
Step 4 & 5: Intramolecular Cyclization and Decarboxylation to form the Spiro-Lactam
Rationale: This is the key ring-forming step. An intramolecular Dieckmann condensation is employed, using a strong base like sodium ethoxide to deprotonate the α-carbon of the ester, which then attacks the other ester carbonyl, forming a β-keto ester intermediate. Subsequent heating in the presence of acid or water leads to hydrolysis and decarboxylation to yield the final spiro-γ-lactam. This cascade approach is efficient for building such ring systems.[8]
Caption: Key spirocyclization reaction pathway.
Protocol:
-
Prepare a solution of sodium ethoxide (NaOEt, 2.0 eq) in absolute ethanol in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of the crude N-alkylated product from Step 3 in ethanol dropwise to the NaOEt solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl, adjusting the pH to ~2.
-
Heat the acidic mixture to 50-60 °C for 1-2 hours to facilitate decarboxylation.
-
Cool to room temperature, basify with solid NaHCO₃ or aqueous NaOH solution to pH 8-9.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification and Characterization
Purification Strategy: For large-scale synthesis, purification by column chromatography can be a bottleneck.[9] Therefore, crystallization is the preferred method.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol).
-
Slowly add a non-polar solvent (e.g., hexanes, heptane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
Characterization Data:
| Test | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₂₂N₂O₃[11] |
| Molecular Weight | 254.33 g/mol [11] |
| Purity (HPLC) | ≥97% |
| ¹H NMR | Conforms to structure |
| LC-MS | [M+H]⁺ = 255.17 |
Scale-Up Considerations and Safety
-
Temperature Control: The reductive amination and Dieckmann condensation are exothermic. For large-scale reactions, ensure adequate cooling capacity to maintain the desired temperature.
-
Reagent Addition: The portion-wise addition of NaBH₃CN and the dropwise addition of reactive intermediates should be controlled to manage reaction rates and heat generation.
-
Work-up: Handling large volumes of aqueous and organic layers requires appropriate equipment. Phase-separation can be slower on a larger scale.
-
Safety:
-
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Quenching with acid will generate hydrogen cyanide gas, which is highly toxic; this step must be performed with extreme caution.
-
Sodium ethoxide is highly reactive and corrosive. It reacts violently with water. All operations should be conducted under an inert atmosphere.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound. By employing robust and well-understood chemical transformations and prioritizing scalable purification methods, this protocol is suitable for producing multi-gram quantities of this valuable building block for research and drug development professionals.
References
-
Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8, 3543-3593. [Link]
- BenchChem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. BenchChem Technical Guides.
-
Dounay, A. B., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]
-
Hutton, C., et al. (2021). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry. [Link]
- Bandyopadhyay, D., et al. (2022). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
-
Soares, M. I. L., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
-
Antipin, R., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem Technical Guides.
- ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides.
- ResearchGate. (2012).
- BenchChem. (2025). Overcoming challenges in the purification of spirocyclic alcohols. BenchChem Technical Guides.
- Vidal-Gomez, J., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Google Patents. (2013). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Reachem. (2024).
- EMU Physics Department. (2023).
- SpiroChem. (n.d.).
- MDPI. (2023).
- ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 8. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chemscene.com [chemscene.com]
Application Note: tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate – A Versatile Spirocyclic Intermediate for API Synthesis
Abstract
The paradigm of drug discovery is progressively shifting from planar, aromatic molecules towards complex, three-dimensional structures to access novel biological targets and improve pharmacological properties.[1] Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet intricate three-dimensional architecture that can enhance binding affinity, selectivity, and metabolic stability.[2][3] This application note provides a comprehensive guide to tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 923009-50-1), a key intermediate for synthesizing advanced Active Pharmaceutical Ingredients (APIs).[4][5] We present its strategic value in medicinal chemistry, a detailed, field-tested synthesis protocol, and a practical case study illustrating its application in the development of a hypothetical kinase inhibitor. This document is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery.
The Strategic Value of the Diazaspiro[4.5]decane Scaffold
The utility of spirocyclic systems in drug design stems from their inherent structural rigidity and three-dimensionality. Unlike their linear or simple cyclic counterparts, spirocycles orient substituent groups in precise vectors, which can lead to optimized interactions with biological targets.[1] This structural feature is a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic chemistry.[1]
A key metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³), which correlates with increased clinical success.[2] Spirocycles, by their nature, possess a high Fsp³ count, which often translates to improved physicochemical properties such as enhanced solubility, reduced lipophilicity, and better metabolic stability compared to flatter analogs.[1][2] The diazaspiro[4.5]decane core, in particular, combines a piperidine ring with a pyrrolidinone ring, offering two distinct points for chemical modification, making it a highly versatile scaffold for building diverse chemical libraries.
Figure 1: Transition from traditional flat scaffolds to 3D spirocyclic systems like diazaspiro[4.5]decane to improve drug-like properties.
Physicochemical and Structural Properties
Understanding the core properties of an intermediate is critical for its effective use in multi-step synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions while allowing for selective deprotection at a later stage.
| Property | Value | Source |
| CAS Number | 923009-50-1 | [4][5] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [4][6] |
| Molecular Weight | 254.33 g/mol | [4] |
| Monoisotopic Mass | 254.16304 Da | [6] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [4] |
| Predicted XlogP | 0.7 - 1.52 | [4][6] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis Protocol: this compound
The following protocol describes a reliable multi-step synthesis starting from commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The strategy involves the formation of an aminonitrile, followed by Michael addition and subsequent intramolecular cyclization to construct the lactam ring.
Figure 2: Proposed synthetic workflow for the title intermediate.
Materials and Reagents
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer.
-
Reaction Mixture: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (20.0 g, 100.4 mmol) in 200 mL of methanol, add ammonium chloride (8.1 g, 150.6 mmol).
-
Addition of Cyanide: Cool the mixture to 0 °C in an ice bath. In a separate flask, carefully dissolve potassium cyanide (7.8 g, 120.5 mmol) in 40 mL of water. Add this KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. (CAUTION: KCN is lethal if ingested or inhaled; handle with extreme care and appropriate personal protective equipment).
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC (30% EtOAc/Hexanes).
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. Add 200 mL of water and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aminonitrile as a white solid, which is typically used in the next step without further purification.
Step 2: Synthesis of the Acyclic Precursor
-
Setup: Dissolve the crude aminonitrile from Step 1 (approx. 100 mmol) in 250 mL of dichloromethane (DCM) in a 500 mL flask and cool to 0 °C.
-
Base Addition: Add triethylamine (21.0 mL, 150 mmol) to the solution.
-
Acylation: Add a solution of acryloyl chloride (9.0 mL, 110 mmol) in 50 mL of DCM dropwise over 20 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by adding 100 mL of water. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (100 mL) followed by brine (100 mL). Dry over Na₂SO₄, filter, and concentrate to yield the crude acyclic precursor.
Step 3: Hydrolysis and Intramolecular Cyclization
-
Setup: Carefully add the crude precursor from Step 2 to 150 mL of concentrated sulfuric acid at 0 °C in a robust flask capable of handling exothermic reactions. (CAUTION: Highly exothermic, add slowly).
-
Reaction: Stir the mixture at room temperature for 12 hours, then heat to 50 °C for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously pour it over 500 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding solid sodium hydroxide (NaOH) until the pH is ~9-10, ensuring the temperature is maintained below 20 °C with an ice bath.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (4 x 200 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (gradient of 50-100% EtOAc in hexanes) to yield this compound as a white to off-white solid.
Application in API Synthesis: A Kinase Inhibitor Case Study
The title intermediate is an excellent starting point for synthesizing complex APIs, such as kinase inhibitors, which often require a rigid core to orient key binding motifs.[7] The two nitrogen atoms of the scaffold can be functionalized orthogonally.
Hypothetical Target: A selective inhibitor of a hypothetical "Kinase X". The synthesis requires installing a hinge-binding pyridine moiety on the piperidine nitrogen and an R-group for selectivity on the lactam nitrogen.
Figure 3: Workflow for elaborating the intermediate into a final API.
Protocol for Key Transformation: Boc Deprotection (Step A)
This protocol demonstrates the selective removal of the Boc group to enable functionalization of the piperidine nitrogen.
-
Setup: Dissolve this compound (10.0 g, 39.3 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask at room temperature.
-
Acid Addition: Add trifluoroacetic acid (TFA, 30 mL, 393 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Neutralization: Re-dissolve the residue in 100 mL of DCM and wash carefully with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 2,7-diazaspiro[4.5]decan-1-one, typically as a TFA salt if neutralization is omitted, or as the free base. This product is often used immediately in the subsequent step.
Summary and Outlook
This compound is a high-value intermediate that provides a robust and versatile platform for the synthesis of complex, three-dimensional APIs. Its spirocyclic core imparts desirable physicochemical properties that are increasingly sought after in modern drug discovery.[1][3] The detailed synthetic protocols provided herein offer a reliable pathway to access this scaffold, enabling its use in the development of next-generation therapeutics, from kinase inhibitors to CNS-targeting agents. The orthogonal handles present in the molecule allow for systematic SAR exploration, making it an invaluable tool for medicinal chemistry campaigns.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
-
Scott, J. S., et al. (2013). Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. Bioorganic & Medicinal Chemistry Letters, 23(18), 5113-5119. [Link]
-
Appretech Scientific Limited. This compound. [Link]
-
Ma, S., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic Letters, 16(17), 4480-4483. [Link]
-
Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(24), 4949-4960. [Link]
-
Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
PubChem. This compound. [Link]
-
Isenegger, P. G., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 103(11), e2000164. [Link]
-
PubChemLite. This compound. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. appretech.com [appretech.com]
- 6. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 2,7-Diazaspiro[4.5]decan-1-one Scaffolds in Antifungal Drug Development
Introduction: A New Scaffold for a Growing Threat
The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal resistance, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and novel therapeutic agents with unique mechanisms of action are urgently needed. Spirocyclic compounds, characterized by their rigid, three-dimensional structures, offer a compelling starting point for the design of new drugs. Among these, the 2,7-diazaspiro[4.5]decan-1-one core and its isomers, such as the more extensively studied 2,8-diazaspiro[4.5]decan-1-one, have emerged as a promising scaffold for the development of potent antifungal agents.[1][2][3]
These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging this spirocyclic scaffold. We will delve into its proposed mechanism of action, provide detailed protocols for the synthesis of derivatives, and outline robust methodologies for in vitro and in vivo antifungal evaluation. While much of the published research focuses on the 2,8-isomer, the principles and protocols outlined herein are broadly applicable to the exploration of the 2,7-diazaspiro[4.5]decan-1-one scaffold as well.
Proposed Mechanism of Action: Targeting the Fungal Cell Wall
A key vulnerability of fungal cells is their unique cell wall, a structure absent in humans, making it an ideal target for selective antifungal therapy.[1] Evidence suggests that derivatives of the diazaspiro[4.5]decan-1-one scaffold exert their antifungal effects by inhibiting chitin synthase (CHS).[1][2] This enzyme is crucial for the synthesis of chitin, a fundamental polysaccharide that provides structural integrity to the fungal cell wall.[1] Inhibition of CHS disrupts cell wall architecture and morphology, ultimately leading to reduced fungal viability and cell death.[1]
This mechanism is distinct from that of widely used azole antifungals, which target ergosterol biosynthesis in the fungal cell membrane.[4][5] This difference in targets is significant, as it suggests that diazaspiro[4.5]decan-1-one derivatives could be effective against azole-resistant strains and may exhibit synergistic or additive effects when used in combination with existing drugs.[2]
Caption: Proposed mechanism of action for diazaspiro[4.5]decan-1-one derivatives.
PART 1: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative Library
The following is a generalized protocol for the synthesis of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives, adapted from published methodologies.[1] This multi-step synthesis allows for the creation of a diverse library of compounds by varying the substituent groups.
Caption: General workflow for the synthesis of a diazaspiro derivative library.
Protocol 1: Representative Synthesis
Objective: To synthesize a library of 2,8-diazaspiro[4.5]decan-1-one derivatives for antifungal screening.
Materials:
-
N-Boc-4-piperidone
-
Ethyl 2-cyanoacetate
-
Malononitrile
-
Piperidine (as catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2-bromoacetyl bromide
-
Triethylamine (TEA)
-
Various substituted piperidine carboxamides
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Knoevenagel Condensation:
-
Dissolve N-Boc-4-piperidone and ethyl 2-cyanoacetate (or malononitrile) in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Step 2: Michael Addition:
-
To the product from Step 1, add another equivalent of ethyl 2-cyanoacetate (or malononitrile) and a base (e.g., sodium ethoxide in ethanol).
-
Stir the reaction at room temperature or with gentle heating.
-
-
Step 3: Hydrolysis and Cyclization:
-
Treat the product from Step 2 with concentrated HCl and heat under reflux. This step hydrolyzes the cyano and ester groups and promotes intramolecular cyclization to form the spiro core.
-
Neutralize the reaction mixture and extract the product.
-
-
Step 4: Boc Deprotection:
-
Dissolve the spirocyclic product in a mixture of TFA and DCM to remove the Boc protecting group from the piperidine nitrogen.
-
Stir at room temperature, then concentrate under vacuum.
-
-
Step 5: N-Alkylation:
-
Dissolve the deprotected spiro compound in DCM and cool in an ice bath.
-
Add TEA followed by the dropwise addition of 2-bromoacetyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Step 6: Amide Coupling:
-
To the N-bromoacetylated intermediate, add a solution of a selected substituted piperidine carboxamide and a base (e.g., TEA) in a suitable solvent like DCM or DMF.
-
Stir the reaction at room temperature.
-
Upon completion, purify the final compound using column chromatography.
-
Characterization: Confirm the structure of all intermediates and final products using ¹H NMR, ¹³C NMR, and HRMS spectroscopy.[1]
PART 2: In Vitro Antifungal Susceptibility Testing
The foundational step in evaluating new compounds is to determine their direct activity against relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[6][7]
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[6]
Objective: To determine the MIC of novel diazaspiro[4.5]decan-1-one derivatives against pathogenic yeast species (e.g., Candida albicans, Cryptococcus neoformans) and filamentous fungi (e.g., Aspergillus fumigatus).
Materials:
-
Synthesized diazaspiro derivatives
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (including ATCC quality control strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Media and Stock Solution Preparation:
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium and buffer to pH 7.0 with 0.165 M MOPS. Sterilize by filtration.
-
Compound Stock Solutions: Prepare 1 mg/mL stock solutions of test compounds and reference drugs in DMSO.
-
-
Inoculum Preparation:
-
Subculture yeast strains on SDA plates and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[6]
-
Dilute this suspension in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 100 µL of RPMI-MOPS medium to all wells except the first column.
-
Add 200 µL of the working drug solution (diluted from the stock to twice the highest desired concentration) to the first column.
-
Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. A typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.[6]
-
This leaves column 11 as the growth control (drug-free) and column 12 as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation: MIC Values
Summarize the obtained MIC values in a clear, tabular format for easy comparison with reference drugs.
| Fungal Strain | Compound 5h MIC (µg/mL) | Compound 5k MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | |||
| C. glabrata ATCC 90030 | |||
| C. neoformans H99 | |||
| A. fumigatus ATCC 204305 | |||
| C. parapsilosis ATCC 22019 (QC) |
PART 3: Investigating Synergistic Interactions
Given the unique mechanism of action, it is crucial to assess whether these novel compounds can work synergistically with existing antifungals. The checkerboard microdilution assay is a common method for this purpose.[7][9]
Protocol 3: Checkerboard Synergy Assay
Objective: To evaluate the interaction between a diazaspiro derivative and a known antifungal (e.g., fluconazole) against a target fungal strain.
Procedure:
-
Prepare 96-well plates with serial dilutions of Drug A (the diazaspiro derivative) along the x-axis and serial dilutions of Drug B (e.g., fluconazole) along the y-axis.
-
Inoculate the plates with the fungal suspension as described in the MIC protocol.
-
Incubate and read the plates to determine the MIC of each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) index.[9]
FIC Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation: Synergy Testing
| Fungal Strain | Compound | Combination | FICI | Interpretation |
| C. albicans ATCC 90028 | 4j | Fluconazole | ||
| A. fumigatus ATCC 204305 | 4r | Fluconazole |
PART 4: In Vivo Efficacy Evaluation
Promising compounds from in vitro screening must be evaluated in animal models to assess their efficacy in a complex biological system.[9][10] A standard model for systemic fungal infections is the murine model of disseminated candidiasis.[10][11][12]
Protocol 4: Murine Model of Disseminated Candidiasis (Overview)
Objective: To evaluate the in vivo efficacy of a lead diazaspiro[4.5]decan-1-one derivative in reducing fungal burden in a mouse model of systemic infection.
Model: Immunocompetent or temporarily neutropenic mice (e.g., BALB/c or ICR strains).[10][12]
Procedure Outline:
-
Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of Candida albicans.
-
Treatment: At a specified time post-infection (e.g., 2-24 hours), treatment is initiated.[12] The test compound is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g., treated with fluconazole) are included.
-
Endpoint Assessment: After a set period of treatment (e.g., 3-7 days), mice are euthanized.
-
Fungal Burden Quantification: Organs, typically the kidneys, are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The reduction in fungal burden in the treated groups is compared to the vehicle control group to determine the compound's efficacy.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
The 2,7-diazaspiro[4.5]decan-1-one scaffold and its isomers represent a valuable starting point for the development of a new class of antifungal agents. Their potential to inhibit chitin synthase provides a mechanism of action that is both novel and complementary to existing therapies. The protocols detailed in these notes provide a robust framework for synthesizing and evaluating derivative libraries, from initial in vitro screening to preclinical in vivo efficacy models. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and improve pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate to combat the growing threat of fungal infections.
References
-
Graybill, J. R. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. [Link]
-
Dena, A., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 299. [Link]
-
Mishra, N. N., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 199. [Link]
-
Evotec. (n.d.). Antifungal Drug Discovery Factsheet. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
-
iFyber. (n.d.). In Vitro Screening for Antifungal Efficacy. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786. [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4544–4552. [Link]
-
Kumar, R. S., et al. (2003). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. Bioorganic & Medicinal Chemistry, 11(3), 447-453. [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. [Link]
-
Elsevier India. (2017). Mechanism of action of antifungal drugs. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ifyber.com [ifyber.com]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
Synthesis of the 2,7-Diazaspiro[4.5]decan-1-one Core: A Detailed Guide for Medicinal Chemistry
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a key heterocyclic motif of significant interest in contemporary drug discovery. Its rigid, three-dimensional structure provides a unique conformational landscape for the presentation of pharmacophoric elements, making it an attractive framework for the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic strategy to access the 2,7-diazaspiro[4.5]decan-1-one core, complete with detailed protocols, mechanistic insights, and a discussion of its applications.
The Significance of the Diazaspiro[4.5]decan-1-one Core in Drug Discovery
Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly sought after in medicinal chemistry due to their structural novelty and favorable physicochemical properties. The diazaspiro[4.5]decan-1-one framework, a class of spiro-lactams, has been identified as a privileged scaffold in the design of various therapeutic agents. For instance, derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one have demonstrated potent activity as chitin synthase inhibitors for antifungal applications, dual TYK2/JAK1 inhibitors for inflammatory bowel disease, and RIPK1 kinase inhibitors for necroptosis-driven diseases.[1][2][3] The unique spatial arrangement of the two nitrogen atoms and the lactam functionality in the 2,7-isomer offers a distinct vectoral display of substituents, opening new avenues for exploring chemical space and developing next-generation therapeutics.
A Multi-Step Synthetic Approach to the 2,7-Diazaspiro[4.5]decan-1-one Core
While various methods exist for the synthesis of spirocyclic systems, including multicomponent reactions and dearomatizing cyclizations, a direct, one-pot synthesis of the unsubstituted 2,7-diazaspiro[4.5]decan-1-one core is not extensively documented.[4] Therefore, a robust and adaptable multi-step approach is presented here, commencing from readily available starting materials. This strategy leverages well-established and reliable transformations in organic synthesis, ensuring reproducibility and scalability.
The proposed synthetic pathway involves the initial construction of a key piperidine intermediate, followed by the elaboration of the pyrrolidinone ring through a sequence of cyanation, nitrile reduction, and intramolecular cyclization.
Caption: Proposed multi-step synthesis of 2,7-diazaspiro[4.5]decan-1-one.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-2-(1-benzylpiperidin-4-yl)acetate
This protocol details the first two steps of the synthesis: a Knoevenagel condensation followed by a Michael addition.
Causality Behind Experimental Choices: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an active methylene compound (ethyl cyanoacetate) with a ketone (N-benzyl-4-piperidone). Piperidine is used as a basic catalyst to deprotonate the ethyl cyanoacetate, initiating the reaction. The subsequent Michael addition of a hydride, generated from sodium borohydride, to the electron-deficient alkene is a standard procedure for reducing the double bond. Methanol serves as a protic solvent and also protonates the resulting enolate.
| Parameter | Value/Condition |
| Reactants | |
| N-Benzyl-4-piperidone | 1.0 eq |
| Ethyl cyanoacetate | 1.1 eq |
| Piperidine | 0.1 eq |
| Sodium borohydride | 1.5 eq |
| Solvents | |
| Ethanol | For Knoevenagel |
| Methanol | For Michael Addition |
| Temperature | |
| Knoevenagel | Reflux |
| Michael Addition | 0 °C to room temp |
| Reaction Time | |
| Knoevenagel | 4-6 hours |
| Michael Addition | 2-3 hours |
| Work-up | Aqueous work-up |
| Purification | Column chromatography |
Step-by-Step Methodology:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-cyano-2-(1-benzylpiperidin-4-yl)acetate.
Protocol 2: Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
This protocol describes the reduction of the nitrile and ester functionalities, followed by an oxidative cyclization to form the spiro-lactam.
Causality Behind Experimental Choices: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both nitriles and esters to the corresponding amines and alcohols, respectively. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH. The subsequent oxidative cyclization of the resulting amino alcohol to the lactam is achieved using manganese dioxide (MnO2), a mild and selective oxidizing agent for this type of transformation.
| Parameter | Value/Condition |
| Reactants | |
| Ethyl 2-cyano-2-(1-benzylpiperidin-4-yl)acetate | 1.0 eq |
| Lithium aluminum hydride (LAH) | 3.0 eq |
| Manganese dioxide (MnO2) | 5.0 eq |
| Solvents | |
| Tetrahydrofuran (THF), anhydrous | For Reduction |
| Dichloromethane (DCM) | For Oxidation |
| Temperature | |
| Reduction | 0 °C to reflux |
| Oxidation | Room temperature |
| Reaction Time | |
| Reduction | 12-16 hours |
| Oxidation | 24-48 hours |
| Work-up | Fieser work-up (for LAH) |
| Purification | Column chromatography |
Step-by-Step Methodology:
-
To a suspension of LAH (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-cyano-2-(1-benzylpiperidin-4-yl)acetate (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Dissolve the crude amino alcohol in dichloromethane (DCM) and add activated manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature and monitor the reaction by TLC (24-48 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 7-benzyl-2,7-diazaspiro[4.5]decan-1-one.
Protocol 3: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one (Final Product)
This final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation.
Causality Behind Experimental Choices: The benzyl group is a common nitrogen protecting group that can be readily removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, and hydrogen gas is the reducing agent. Methanol is a suitable solvent for this reaction.
| Parameter | Value/Condition |
| Reactant | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Reagent | Hydrogen gas (H2) |
| Solvent | Methanol |
| Temperature | Room temperature |
| Pressure | 1 atm (balloon) or higher |
| Reaction Time | 12-24 hours |
| Work-up | Filtration |
| Purification | Recrystallization or chromatography |
Step-by-Step Methodology:
-
Dissolve 7-benzyl-2,7-diazaspiro[4.5]decan-1-one in methanol.
-
Add 10% Pd/C catalyst (typically 10% by weight of the starting material).
-
Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,7-diazaspiro[4.5]decan-1-one.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Characterization and Validation
The identity and purity of the synthesized 2,7-diazaspiro[4.5]decan-1-one and its intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.
Conclusion
The synthetic route outlined in this guide provides a reliable and adaptable method for accessing the medicinally relevant 2,7-diazaspiro[4.5]decan-1-one core structure. By employing a series of well-understood and high-yielding reactions, researchers can efficiently produce this valuable scaffold for further elaboration and incorporation into drug discovery programs. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers to confidently synthesize this and related spirocyclic systems, thereby accelerating the development of novel therapeutic agents.
References
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. Available from: [Link]
-
Ferreira, R., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4136-4171. Available from: [Link]
-
Ji, Q., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available from: [Link]
-
Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849. Available from: [Link]
-
Reyes-Bravo, E., et al. (2020). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 10(43), 25631-25640. Available from: [Link]
-
Wikipedia. (2023). Dieckmann condensation. Available from: [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Available from: [Link]
-
Papanastasiou, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]
-
Short Stereoselective Synthesis of Alpha-Substituted Gamma-Lactams. (2003). The Journal of Organic Chemistry, 68(25), 9844-9847. Available from: [Link]
-
ACS. (n.d.). Reductive Amination. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. Available from: [Link]
-
Wang, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]
-
Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available from: [Link]...
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
-
Organic Chemistry Tutor. (2023, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Available from: [Link]...
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Available from: [Link]
-
Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 12(18), 5459-5475. Available from: [Link]
-
Bobbitt, J. M., & Doolittle, R. E. (1972). Synthesis of the 1,8-diazaspiro[4.5] decane system. The Journal of Organic Chemistry, 37(7), 1135-1136. Available from: [Link]
-
Piacenti, F., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available from: [Link]
-
Sastraruji, T., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 486-496. Available from: [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. The synthesis of spirocyclic lactams can present unique challenges, and this resource aims to address common issues encountered during the preparation of this valuable building block.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is proposed to proceed via a multi-step sequence starting from commercially available N-Boc-4-piperidone. This pathway involves a Strecker-type reaction to introduce the second nitrogen atom, followed by nitrile hydrolysis and subsequent intramolecular lactamization.
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Step 1: Aminonitrile Formation
Q1: The reaction to form the intermediate aminonitrile from N-Boc-4-piperidone is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete conversion in the Strecker reaction can be attributed to several factors:
-
Insufficient Cyanide Concentration: The cyanide ion is a key nucleophile. Ensure that the potassium cyanide (KCN) is fully dissolved and that the stoichiometry is correct. Using a slight excess of KCN can sometimes drive the reaction to completion.
-
pH of the Reaction Mixture: The equilibrium of the Strecker reaction is pH-dependent. The presence of ammonium chloride (NH4Cl) helps to maintain a slightly acidic to neutral pH, which is optimal for imine formation and subsequent cyanide attack. If the pH is too low, the cyanide will be protonated to HCN, reducing its nucleophilicity. If the pH is too high, the formation of the iminium ion will be slow. You can monitor the pH and adjust with dilute HCl or NH4OH if necessary.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, be cautious as this may also promote side reactions.
-
Purity of Starting Materials: Ensure that the N-Boc-4-piperidone is pure. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of byproducts in the aminonitrile formation step. What are they and how can I minimize them?
A2: A common byproduct is the cyanohydrin, formed by the direct addition of cyanide to the ketone. To favor the formation of the aminonitrile, ensure a sufficient concentration of ammonia (from ammonium chloride) to drive the equilibrium towards the imine intermediate. Running the reaction in a sealed vessel can help to maintain the ammonia concentration.
Another potential issue is the hydrolysis of the Boc-protecting group under acidic conditions. While NH4Cl provides a suitable pH range, the use of strong acids to adjust the pH should be done with care.
Step 2: Nitrile Hydrolysis
Q3: The hydrolysis of the aminonitrile to the corresponding amino acid is not going to completion. What can I do?
A3: Nitrile hydrolysis, especially for sterically hindered nitriles, can be challenging.
-
Acid Concentration and Temperature: This step typically requires harsh conditions, such as concentrated hydrochloric acid and elevated temperatures (reflux). Ensure that the acid concentration is sufficient and the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial.
-
Microwave Irradiation: The use of microwave-assisted synthesis can significantly reduce the reaction time and improve the yield of the hydrolysis.
-
Alternative Hydrolysis Conditions: If acidic hydrolysis is problematic, consider basic hydrolysis using a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent like ethylene glycol at high temperatures. However, be aware that this may require re-protection of the piperidine nitrogen if the Boc group is cleaved.
Q4: I am concerned about the stability of the Boc-protecting group during the acidic hydrolysis of the nitrile. Is this a valid concern?
A4: Yes, the Boc group is acid-labile and will likely be cleaved during the harsh acidic hydrolysis of the nitrile. This will result in the formation of the diamino acid hydrochloride salt. The Boc group will need to be reintroduced before the final cyclization step if selective protection is desired. An alternative is to proceed with the cyclization of the unprotected diamino acid and then selectively protect the piperidine nitrogen in a subsequent step.
Step 3: Lactam Formation (Intramolecular Cyclization)
Q5: The intramolecular cyclization to form the spiro-lactam is giving a low yield. What are the key parameters to optimize?
A5: Low yields in lactam formation are often due to competing intermolecular polymerization.
-
High Dilution Conditions: To favor the intramolecular reaction, it is essential to perform the cyclization under high dilution. This can be achieved by the slow addition of the amino acid intermediate to a solution of the coupling reagents.
-
Coupling Reagents: The choice of coupling reagents is critical. A combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activating agent, like 1-Hydroxybenzotriazole (HOBt), is often effective. Other coupling reagents like HATU or HBTU can also be screened.
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction. Ensure that the base is added in the correct stoichiometric amount.
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is typically used for this reaction.
Q6: I am having difficulty purifying the final product, this compound. What purification strategies do you recommend?
A6: Spirocyclic compounds can be challenging to purify due to their unique three-dimensional structures and potential for multiple stereoisomers.[1] The presence of the polar lactam and the Boc-carbamate can also lead to purification difficulties.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The addition of a small amount of a polar solvent like methanol may be necessary to elute the product.[2][3][4]
-
Reverse-Phase Chromatography: If the compound is highly polar and difficult to purify on silica, reverse-phase chromatography (C18) can be an effective alternative.[3]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (Intermediate Aminonitrile)
| Reagent | Molar Eq. | MW | Amount |
| N-Boc-4-piperidone | 1.0 | 199.27 g/mol | 10.0 g |
| Potassium Cyanide (KCN) | 1.2 | 65.12 g/mol | 3.9 g |
| Ammonium Chloride (NH4Cl) | 1.5 | 53.49 g/mol | 4.0 g |
| Ethanol (EtOH) | - | - | 100 mL |
| Water (H2O) | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone, ethanol, and water.
-
In a separate beaker, dissolve potassium cyanide and ammonium chloride in water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Slowly add the aqueous solution of KCN and NH4Cl to the solution of N-Boc-4-piperidone at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile. The product may be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of 4-amino-piperidine-4-carboxylic acid dihydrochloride (Amino Acid Intermediate)
| Reagent | Molar Eq. | MW | Amount |
| Crude Aminonitrile | 1.0 | - | (from previous step) |
| Concentrated HCl (12 M) | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask, add the crude aminonitrile from the previous step.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the amino acid product by LC-MS.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the diamino acid dihydrochloride salt.
Protocol 3: Synthesis of this compound
| Reagent | Molar Eq. | MW | Amount |
| 4-amino-piperidine-4-carboxylic acid dihydrochloride | 1.0 | 231.12 g/mol | 5.0 g |
| Di-tert-butyl dicarbonate (Boc2O) | 1.1 | 218.25 g/mol | 5.2 g |
| Triethylamine (TEA) | 2.2 | 101.19 g/mol | 4.8 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
| EDC | 1.2 | 191.70 g/mol | 4.9 g |
| HOBt | 1.2 | 135.12 g/mol | 3.5 g |
| DIPEA | 3.0 | 129.24 g/mol | 11.2 mL |
Procedure:
-
Boc-Protection: Suspend the diamino acid dihydrochloride in DCM. Add triethylamine and stir for 15 minutes. Add Di-tert-butyl dicarbonate and stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to get the Boc-protected amino acid.
-
Cyclization: Under a nitrogen atmosphere, dissolve the Boc-protected amino acid in a large volume of dry DCM (to ensure high dilution, e.g., 500 mL).
-
Add EDC, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- Xu, Z., et al. (2011).
- Yang, W., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3070-3073.
- Ashenhurst, J. (2018).
- Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
- Liu, H., et al. (2020).
- Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3436-3473.
- Request PDF. (n.d.). Synthesis of Biologically Relevant Steroidal Spiro β-Lactams from Dienamides through the Cascade 4-Endo N-Cyclization/Aerobic Oxidation Sequence.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemical Science (RSC Publishing). (n.d.). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- ACS Publications. (2024).
- ResearchGate. (n.d.). (PDF)
- Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
- ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- The Analytical Scientist. (2016).
- PubChem. (n.d.). tert-Butyl 1-oxo-2,7-diazaspiro[4.
- ChemScene. (n.d.). tert-Butyl 1-oxo-2,7-diazaspiro[4.
- Master Organic Chemistry. (2016). Natural Product Isolation (2)
- Sigma-Aldrich. (n.d.). tert-Butyl 3-oxo-2,7-diazaspiro[4.
- Labshake. (n.d.). tert butyl 1 oxo 2 7 diazaspiro 4.
- ChemicalBook. (n.d.). tert-butyl 1-oxo-2,8-diazaspiro[4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable spirocyclic lactam. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to optimize your synthetic outcomes.
Introduction to the Synthesis
The target molecule, this compound, is a key building block in medicinal chemistry, often utilized for its rigid three-dimensional structure.[1] Its synthesis typically involves an intramolecular Dieckmann condensation of a suitably substituted piperidine precursor. This reaction, while powerful for the formation of five- and six-membered rings, can be prone to several side reactions leading to byproduct formation and purification challenges.[2][3][4][5][6][7][8][9]
This guide will address the most frequently asked questions and provide detailed troubleshooting protocols to help you identify, minimize, and eliminate common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic approach is the intramolecular Dieckmann condensation of a diester precursor, specifically tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate or a similar derivative.[2][3][4][6][10][8] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, in an aprotic solvent like THF or toluene.[2]
Q2: I am observing a significant amount of a lower molecular weight byproduct. What could it be?
A2: A common byproduct with a lower molecular weight is the decarboxylated product, this compound where the β-keto ester functionality has been lost. This occurs if the cyclic β-keto ester product is exposed to harsh acidic or basic conditions, particularly at elevated temperatures during workup or purification, leading to hydrolysis and subsequent decarboxylation.
Q3: My reaction seems to stall, and I am recovering a significant amount of starting material. What could be the issue?
A3: Incomplete reaction can be due to several factors:
-
Insufficient Base: The Dieckmann condensation requires at least a full equivalent of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[5][11]
-
Base Incompatibility: The choice of base is crucial. Using a nucleophilic base like sodium ethoxide in a solvent other than ethanol can lead to transesterification of the starting material. Sterically hindered bases like potassium tert-butoxide are often preferred to minimize side reactions.[2]
-
Reaction Temperature: While heating can promote the reaction, it can also lead to byproduct formation. The optimal temperature needs to be carefully determined.
Q4: I am having difficulty purifying the final product by column chromatography. What are some alternative strategies?
A4: The polarity and potential for multiple hydrogen bonding sites in the product and byproducts can make chromatographic separation challenging. Consider the following:
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: Exploiting the basicity of the piperidine nitrogen allows for selective extraction. The product can be protonated with a mild acid, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can offer superior resolution.
Troubleshooting Guide: Byproduct Formation and Mitigation
This section provides a detailed analysis of common byproducts and step-by-step protocols to address their formation.
Byproduct 1: Decarboxylated Product
-
Identification: This byproduct will have a molecular weight corresponding to the loss of the ester group (e.g., -COOEt). It can be identified by LC-MS analysis.
-
Mechanism of Formation: The β-keto ester product of the Dieckmann condensation is susceptible to hydrolysis to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating or under acidic/basic conditions.
Caption: Formation of the decarboxylated byproduct.
-
Prevention and Mitigation:
-
Mild Workup: Avoid strong acids or bases during the reaction workup. Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching.
-
Low Temperature: Perform the workup and extractions at low temperatures (0-5 °C) to minimize hydrolysis.
-
Avoid Protic Solvents at High Temperatures: During solvent evaporation, avoid excessive heating, especially if protic solvents were used in the workup.
-
Byproduct 2: Dimeric and Polymeric Materials
-
Identification: These will appear as higher molecular weight species in LC-MS analysis and may present as an intractable baseline on TLC or a smear in NMR spectra.
-
Mechanism of Formation: Intermolecular Claisen-type condensation can compete with the desired intramolecular Dieckmann cyclization, especially at higher concentrations or if the formation of the desired ring is slow.[2]
Caption: Competing intramolecular vs. intermolecular reactions.
-
Prevention and Mitigation:
-
High Dilution: Running the reaction at high dilution (e.g., 0.01-0.05 M) favors the intramolecular cyclization over the intermolecular reaction.
-
Slow Addition: Adding the diester precursor slowly to the base solution can help maintain a low concentration of the starting material, further promoting intramolecular cyclization.
-
Byproduct 3: Hydrolyzed Starting Material
-
Identification: This will be the diacid or mono-acid mono-ester of the starting material. It can be detected by LC-MS and will have different polarity on TLC.
-
Mechanism of Formation: If there is water present in the reaction mixture, the ester groups of the starting material can be hydrolyzed by the strong base.
-
Prevention and Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Dry Reagents: Use freshly opened or properly stored anhydrous reagents.
-
Experimental Protocols
General Protocol for Dieckmann Condensation
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.1 equivalents) and anhydrous THF (to achieve a final concentration of 0.01-0.05 M).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Precursor:
-
Dissolve the diester precursor (1.0 equivalent) in anhydrous THF.
-
Add the precursor solution dropwise to the stirred base suspension over 1-2 hours.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C or room temperature. Monitor the progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidification: Extract the organic solution with a mild aqueous acid (e.g., 1 M citric acid or 1 M HCl) to protonate the basic nitrogen of the desired product.
-
Separation: Separate the aqueous and organic layers. The desired product will be in the aqueous layer as its salt, while non-basic impurities remain in the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO3 or 1 M NaOH) until the pH is basic (pH 8-9).
-
Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified product.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Data Presentation
| Potential Byproduct | Formation Conditions | Mitigation Strategy | Analytical Identification |
| Decarboxylated Product | Acidic/basic workup, high temperatures | Mild workup (NH4Cl quench), low temperature | LC-MS (lower MW) |
| Dimeric/Polymeric Products | High concentration of starting material | High dilution, slow addition of precursor | LC-MS (higher MW), TLC (streaking), NMR (broad signals) |
| Hydrolyzed Starting Material | Presence of water in the reaction | Strict anhydrous conditions | LC-MS, TLC (different polarity) |
Conclusion
The synthesis of this compound via Dieckmann condensation is a robust method, but careful control of reaction conditions is paramount to minimize byproduct formation. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further assistance, please consult the references provided below.
References
-
Dieckmann Condensation - Organic Chemistry Portal. Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available from: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available from: [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. Available from: [Link]
-
Dieckmann condensation - Grokipedia. Available from: [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. Available from: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams - PubMed. Available from: [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents.
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Available from: [Link]
-
This compound - PubChem. Available from: [Link]
-
N-(tert-Butoxycarbonyl)-4-piperidone - NIST WebBook. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Impurity Synthesis And Identification | SpiroChem. Available from: [Link]
-
Isolation and identification of impurities in spironolactone - ResearchGate. Available from: [Link]
Sources
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this and structurally related spirocyclic compounds. Here, we address common purification hurdles with in-depth, field-proven insights and detailed protocols to streamline your workflow and enhance the purity of your final product.
The unique spirocyclic lactam structure of this compound presents a distinct set of purification challenges. These often stem from the presence of closely related isomers, the compound's polarity, and its specific reactivity. This guide provides a systematic approach to troubleshooting these issues.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is critical for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [2] |
| Predicted XLogP3 | 0.8 | [3] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature | [2] |
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered during the purification of this spirocyclic lactam.
Q1: What are the most likely impurities I should be concerned about during the purification of this compound?
A1: Based on common synthetic routes for diazaspirocycles, the primary impurities to anticipate are:
-
Positional Isomers: The most significant challenge is often the presence of the corresponding tert-butyl 4-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate isomer. These isomers can have very similar polarities, making their separation by standard chromatography difficult.
-
Diastereomers: If chiral starting materials are not used, or if racemization occurs during synthesis, you may have diastereomeric products which can be challenging to separate.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials which may need to be removed.
-
Byproducts from Boc-protection: The use of di-tert-butyl dicarbonate (Boc₂O) can sometimes lead to the formation of tert-butoxycarbonyl-related impurities.
-
Solvent Adducts: Depending on the solvents used in the synthesis and work-up, solvent adducts may form.
Q2: My compound is streaking on the silica gel TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a silica TLC plate for a compound like this, which contains a basic nitrogen atom, is a common issue. It is often caused by strong interactions with the acidic silanol groups on the silica surface.
-
Causality: The lone pair of electrons on the unprotected nitrogen atom can interact strongly with the acidic silica gel, leading to poor peak shape and streaking.
-
Troubleshooting:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded silica phase like diol or amino-propyl silica.
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, switching to a reversed-phase system (e.g., C18 silica) can be a very effective solution.
-
Q3: I am having difficulty achieving baseline separation of my target compound from a closely eluting impurity. What chromatographic strategies can I employ?
A3: Achieving baseline separation of closely eluting impurities, especially positional isomers, requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Experiment with different solvent systems. For normal-phase chromatography, combinations like dichloromethane/methanol, ethyl acetate/heptane, or chloroform/acetonitrile can offer different selectivities.
-
Gradient Elution: A shallow gradient can often resolve closely eluting compounds more effectively than an isocratic elution.
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is the method of choice due to its higher efficiency.
-
Column Selection:
-
Particle Size: Use a column with a smaller particle size for higher resolution.
-
Stationary Phase Chemistry: Explore different stationary phases. For positional isomers, a stationary phase that can engage in different types of interactions (e.g., a cyano or phenyl column) may provide the necessary selectivity.
-
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be a highly effective and scalable purification method if a suitable solvent system can be identified.
-
Solvent Screening: A systematic solvent screen is the first step. Start with single solvents of varying polarities (e.g., heptane, ethyl acetate, acetonitrile, methanol, isopropanol). If a single solvent does not provide good results (i.e., the compound is either too soluble or insoluble), try binary solvent systems (e.g., ethyl acetate/heptane, dichloromethane/heptane, methanol/diethyl ether).
-
General Procedure:
-
Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble.
-
Slowly add a less polar "anti-solvent" until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Q5: How stable is the Boc protecting group during purification and storage?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile to acidic conditions.[4][5][6]
-
pH Stability: Avoid acidic conditions during work-up and purification. If using reversed-phase HPLC with a trifluoroacetic acid (TFA) modifier, be aware that prolonged exposure or elevated temperatures can lead to deprotection. A modifier like formic acid is generally milder. The Boc group is stable to basic conditions, so the addition of triethylamine to your mobile phase in normal-phase chromatography is not a concern for the stability of the protecting group.[4][6]
-
Thermal Stability: The Boc group is generally stable at room temperature and moderately elevated temperatures.[4] However, prolonged heating, especially in the presence of even weak acids, can cause deprotection.
-
Storage: Store the purified compound in a cool, dry place. It is generally stable at room temperature.[2]
Troubleshooting Guides
Flash Column Chromatography
Caption: Troubleshooting Flash Chromatography Issues.
Preparative HPLC
Caption: Troubleshooting Preparative HPLC Issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your crude material.
1. Sample Preparation: a. Dissolve the crude product in a minimal amount of dichloromethane (DCM). b. Add a small amount of silica gel to the solution and concentrate in vacuo to obtain a dry powder. This dry-loading method generally provides better resolution than loading the sample as a solution.
2. Column Packing: a. Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 98:2 DCM/Methanol with 0.5% triethylamine).
3. Elution: a. Carefully load the dry-loaded sample onto the top of the column. b. Begin elution with the initial mobile phase. c. Gradually increase the polarity of the mobile phase (e.g., a gradient from 2% to 10% methanol in DCM, with a constant 0.5% triethylamine). d. Collect fractions and monitor by TLC.
4. Fraction Analysis: a. Spot the collected fractions on a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., 95:5 DCM/Methanol with 0.5% triethylamine). c. Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).
5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Preparative Reversed-Phase HPLC
This method is suitable for final purification to achieve high purity, especially for separating closely related isomers.
1. System Preparation: a. Column: C18 silica gel column. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
2. Sample Preparation: a. Dissolve the partially purified material in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of acetonitrile can be added. b. Filter the sample through a 0.45 µm filter to remove any particulate matter.
3. Elution: a. Inject the filtered sample onto the column. b. Run a shallow gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). c. Monitor the elution profile using a UV detector (a wavelength of 210-220 nm is a good starting point for compounds with amide bonds).
4. Fraction Collection: a. Collect fractions corresponding to the peak of the target compound.
5. Product Isolation: a. Analyze the purity of the collected fractions by analytical HPLC. b. Combine the pure fractions. c. Remove the acetonitrile under reduced pressure. d. Lyophilize the remaining aqueous solution to obtain the purified product as a formate salt. Alternatively, the solution can be basified with a mild base (e.g., sodium bicarbonate) and the product extracted with an organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.
References
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024). Retrieved from [Link][4]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link][5]
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024). Retrieved from [Link][6]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate - PubChem. (n.d.). Retrieved from [Link][3]
Sources
- 1. This compound | C13H22N2O3 | CID 46835440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate | C13H22N2O3 | CID 49761198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and offer troubleshooting advice in a practical question-and-answer format.
Introduction to the Synthetic Challenge
The synthesis of spirocyclic systems, such as this compound, presents unique challenges primarily due to the steric hindrance associated with forming the quaternary spirocyclic center. The construction of the lactam ring via intramolecular cyclization is a critical step that often requires careful optimization to achieve desirable yields and purity. This guide is based on a plausible and robust synthetic route, addressing potential issues at each stage.
Plausible Synthetic Workflow
A logical and efficient synthetic route to the target molecule involves the intramolecular cyclization of a suitably substituted piperidine precursor. The overall workflow can be visualized as follows:
Caption: General mechanism for the intramolecular cyclization.
Troubleshooting Guide: Intramolecular Cyclization
Q1: The intramolecular cyclization to form the lactam is giving a low yield.
A1: Low yields in intramolecular cyclizations, especially for forming sterically hindered spiro-lactams, are a frequent challenge.
-
Cause:
-
Unfavorable Ring Strain: The formation of the spirocyclic system can be entropically and enthalpically disfavored.
-
Intermolecular Polymerization: The linear amino amide precursor can react with itself intermolecularly to form polymers instead of cyclizing.
-
Incomplete Deprotection: Residual protecting groups on the amine will prevent cyclization.
-
-
Solution:
-
High Dilution: Perform the cyclization reaction under high dilution conditions (e.g., 0.01-0.05 M). This favors the intramolecular reaction over intermolecular polymerization. [] * Choice of Coupling Agent: For difficult cyclizations, stronger coupling agents may be required. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). [2][3] * Thermal Cyclization: In some cases, heating the free amino amide (after deprotection and neutralization) in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water can promote cyclization.
-
Confirm Complete Deprotection: Before attempting cyclization, ensure the protecting group has been fully removed using an appropriate analytical technique (e.g., LC-MS to check for the mass of the deprotected species).
-
Q2: I am observing significant amounts of a dimeric or polymeric byproduct.
A2: This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
Cause: The concentration of the reaction is too high.
-
Solution:
-
The primary solution is to use high-dilution conditions, as mentioned above. A syringe pump to slowly add the amino amide precursor to a solution of the coupling agent or to a heated solvent can be very effective.
-
Q3: The Boc group on the piperidine nitrogen is being cleaved during the reaction.
A3: The Boc group is generally stable to many reaction conditions but can be sensitive to strong acids and high temperatures.
-
Cause: Harsh reaction conditions.
-
Solution:
-
If using thermal cyclization, ensure the temperature is not excessively high.
-
If acidic byproducts are formed during the reaction, consider adding a non-nucleophilic base to scavenge the acid.
-
Ensure that the deprotection of the other amine was selective and that the conditions were not harsh enough to affect the piperidine Boc group.
-
Part 3: Purification
The final stage of the synthesis is the purification of the target molecule. Spiro-lactams can be polar and may present challenges during chromatographic purification.
Troubleshooting Guide: Purification
Q1: My compound is difficult to purify by standard silica gel chromatography.
A1: Polar amides and lactams can streak on silica gel, leading to poor separation.
-
Cause: Strong interaction of the polar lactam and any free amine functionalities with the acidic silica gel.
-
Solution:
-
Solvent System Modification: Add a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent system. This can help to reduce tailing by deactivating the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective for purifying polar compounds. [4] * Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
Q: What is the typical purity I should expect for the final compound?
A: For research and early drug development purposes, a purity of >95% as determined by HPLC and NMR is generally considered acceptable.
Q: Are there any specific safety precautions I should take?
A: Standard laboratory safety procedures should be followed. Coupling agents can be sensitizers, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted in a well-ventilated fume hood.
Q: Can I use a different protecting group for the piperidine nitrogen?
A: Yes, other protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will dictate the deprotection strategy and must be orthogonal to the other protecting groups used in the synthesis. The Boc group is often preferred due to its stability and ease of removal under specific acidic conditions.
Summary of Recommended Reaction Conditions
| Step | Reagents & Conditions | Typical Yield (%) | Key Optimization Parameters |
| Boc-Protection | Boc₂O, Na₂CO₃, Dioxane/H₂O, 0°C to RT | 85-95 | pH control, stoichiometry of Boc₂O |
| Esterification | (TMS)CHN₂, MeOH/Toluene, 0°C to RT | 90-98 | Anhydrous conditions |
| Amidation | 7N NH₃ in MeOH, RT | 80-90 | Reaction time, sealed vessel |
| Boc-Deprotection | 4M HCl in Dioxane or TFA/DCM, RT | 95-100 | Anhydrous conditions, reaction time |
| Intramolecular Cyclization | HATU, DIPEA, DMF, High Dilution, RT | 50-70 | Concentration, choice of coupling agent |
References
-
Organic Syntheses. (n.d.). Lactam synthesis. Retrieved from [Link]
- Xing, Q., Chan, C. M., Yeung, Y. W., & Yu, W. Y. (2019). Ir-Catalyzed Synthesis of Lactams from Lactones and Amines. Journal of the American Chemical Society, 141(9), 3849–3853.
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Reactions of Arylpropargyl Amides of Electron-deficient α,β-Alkenyl Carboxylates and Related Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of novel spiro-β-lactams. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
-
NIH. (n.d.). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Guide for tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and handling of this valuable spirocyclic building block. By understanding the potential impurities and their origins, you can streamline your experimental workflow and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound, but my NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected signals in your NMR spectrum often point to residual starting materials, reagents, or byproducts from the synthesis. Based on a plausible synthetic route starting from N-Boc-4-piperidone and an ethyl acrylate derivative followed by cyclization, common impurities to look out for include:
-
Unreacted Starting Materials: N-Boc-4-piperidone and the Michael addition adduct before cyclization.
-
Reagents: Residual base (e.g., sodium ethoxide, potassium tert-butoxide) or acids used in workup.
-
Byproducts of Side Reactions: Potential byproducts from self-condensation of starting materials or incomplete reactions.
-
Deprotected Product: The product without the tert-butoxycarbonyl (Boc) protecting group, 2,7-diazaspiro[4.5]decan-1-one. This can occur if the reaction or workup conditions are too acidic or thermally harsh.
-
Solvent Residues: Common solvents used in synthesis and purification such as ethanol, toluene, ethyl acetate, or dichloromethane.
A thorough analysis of both ¹H and ¹³C NMR spectra, and comparison with the spectra of known starting materials, is the first step in impurity identification.
Q2: My product purity by HPLC is lower than expected. What are the likely impurities I am seeing?
A2: Low HPLC purity can be attributed to a range of impurities with different polarities. In addition to the compounds mentioned in A1, you might be observing:
-
Di-addition Products: If the reaction conditions for the initial Michael addition are not carefully controlled, it's possible to form a di-addition product where two molecules of the piperidone enolate add to the acrylate.
-
Polymeric Material: Strong base catalysis can sometimes lead to the formation of polymeric byproducts.
-
Isomeric Byproducts: Depending on the cyclization conditions, there might be minor formation of other spirocyclic isomers, although this is generally less common for this specific scaffold.
To identify these, it is recommended to use a high-resolution mass spectrometer (LC-MS) to obtain the mass of the impurity peaks, which can provide significant clues to their structure.
Q3: How can I best purify my crude this compound?
A3: The most common and effective method for purifying this compound is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system and gradually increasing the polarity, is recommended. A common solvent system is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.
For removal of baseline impurities or closely eluting compounds, recrystallization can be an effective secondary purification step. Suitable solvent systems for recrystallization may include ethyl acetate/hexanes or isopropanol/water.
Troubleshooting Guide
Issue 1: Incomplete Reaction - Presence of Starting Materials
Symptoms:
-
Significant peaks corresponding to N-Boc-4-piperidone and/or the Michael adduct in the ¹H NMR spectrum of the crude product.
-
Multiple spots on TLC analysis of the reaction mixture, with some corresponding to the starting materials.
Plausible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Ineffective Base: The base used for the cyclization (e.g., Dieckmann condensation) may have been old, hydrated, or not strong enough to drive the reaction to completion.
-
Stoichiometry Issues: Incorrect molar ratios of reactants or base.
Proposed Solutions:
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
-
Verify Base Activity: Use a freshly opened or properly stored strong base (e.g., sodium ethoxide, potassium tert-butoxide).
-
Adjust Stoichiometry: Ensure the correct molar equivalents of all reactants are used. For a Dieckmann-type cyclization, at least one equivalent of a strong base is required.
Issue 2: Presence of the Deprotected Impurity
Symptoms:
-
A peak in the LC-MS corresponding to the mass of 2,7-diazaspiro[4.5]decan-1-one (M+H⁺ ≈ 155.1).
-
In the ¹H NMR, the disappearance of the characteristic singlet for the tert-butyl group around 1.4-1.5 ppm.
Plausible Causes:
-
Acidic Conditions: Exposure to strong acidic conditions during workup or purification can cleave the Boc protecting group.
-
High Temperatures: Prolonged heating can also lead to the loss of the Boc group.
Proposed Solutions:
-
Neutral or Mildly Basic Workup: Use a saturated solution of sodium bicarbonate or a phosphate buffer during the aqueous workup to avoid acidic conditions.
-
Avoid Strong Acids in Purification: If using reversed-phase HPLC, use a mobile phase buffered with ammonium acetate or ammonium bicarbonate instead of trifluoroacetic acid (TFA) or formic acid if the impurity is a significant issue. For normal phase chromatography, avoid acidic additives.
-
Moderate Temperatures: Avoid excessive heating during solvent removal or drying.
Common Impurities and Their Identification
| Impurity Name | Plausible Origin | ¹H NMR Key Signals (Predicted) | Mass (M+H⁺) |
| N-Boc-4-piperidone | Unreacted Starting Material | ~3.6 ppm (t, 4H), ~2.4 ppm (t, 4H), ~1.5 ppm (s, 9H) | 200.1 |
| 2,7-Diazaspiro[4.5]decan-1-one | Deprotection of Product | Absence of ~1.4-1.5 ppm singlet | 155.1 |
| Di-tert-butyl dicarbonate (Boc₂O) | From Boc protection step | ~1.5 ppm (s) | 219.1 |
| tert-Butanol | Byproduct of Boc deprotection or from t-butoxide base | ~1.2 ppm (s) | 75.1 |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and concentrate the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in the initial, non-polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
Visualization of Troubleshooting Workflow
"Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate" stability issues during reaction
An In-Depth Guide for Researchers and Drug Development Professionals on Navigating Stability Challenges.
Welcome to the technical support center for tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for stability issues that may be encountered during synthetic reactions involving this valuable spirocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience to help you achieve success in your research.
The unique structure of this compound, containing a Boc-protected amine, a lactam, and a secondary amine within a spirocyclic framework, presents specific stability considerations that must be carefully managed. This guide will walk you through the most common challenges, their underlying causes, and robust solutions to ensure the integrity of your molecule throughout your synthetic route.
Below is the chemical structure of this compound:
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Issue 1: Unexpected Boc-Group Cleavage
Q: I am observing the loss of the Boc protecting group under what I considered to be mild reaction conditions. Why is this happening and how can I prevent it?
A: The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[1] While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal, unintended deprotection can occur under milder acidic conditions, especially if the reaction is heated or run for an extended period.[2][3]
Potential Causes and Solutions:
-
Acidic Reagents or Byproducts: Your reaction mixture may contain acidic reagents, or acidic byproducts may be generated in situ. Even seemingly neutral reagents can have acidic impurities.
-
Solution: Ensure all reagents and solvents are pure and dry. If an acidic reagent is necessary, consider using a non-acidic alternative if available. If not, running the reaction at a lower temperature and for a shorter duration might be beneficial.
-
-
Lewis Acid Catalysis: Some metal catalysts (e.g., ZnCl₂, AlCl₃) can act as Lewis acids and facilitate Boc cleavage.
-
Solution: If you suspect your catalyst is the issue, screen for alternatives that are less Lewis acidic. Alternatively, adding a non-nucleophilic base, such as 2,6-lutidine, can sometimes scavenge trace acids without interfering with the main reaction.
-
-
Stationary Phase in Chromatography: During purification by silica gel chromatography, the acidic nature of the silica can cause partial or complete deprotection.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexanes), followed by flushing with the mobile phase. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can prevent this issue.
-
Issue 2: Lactam Ring Opening
Q: My reaction is producing a byproduct with a mass corresponding to the hydrolysis of the lactam ring. What conditions cause this, and how can I maintain the integrity of the spirocyclic core?
A: While lactams are generally more stable than esters, they are susceptible to hydrolysis under both strong acidic and strong basic conditions. The stability of lactam rings can be pH-dependent.[4] For instance, some β-lactams show maximal stability in a slightly acidic to neutral pH range (pH 4-7).[4]
Potential Degradation Pathways:
Troubleshooting Strategies:
-
Avoid Strong Bases: Reagents like sodium hydroxide, potassium hydroxide, or lithium hydroxide, especially at elevated temperatures, can readily hydrolyze the lactam.
-
Solution: If a base is required, opt for milder, non-nucleophilic organic bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine.
-
-
Careful Use of Strong Acids: While the Boc group is more sensitive to acid, prolonged exposure to strong acids, particularly with heating, can also lead to lactam cleavage.
-
Solution: When performing an acid-catalyzed reaction or Boc deprotection, use the minimum necessary amount of acid and keep the temperature as low as possible (e.g., 0 °C to room temperature). Monitor the reaction closely to avoid extended reaction times.
-
-
pH Control During Workup: Aqueous workups can expose your compound to pH extremes.
-
Solution: Ensure that any aqueous washes are buffered to a near-neutral pH. Avoid strong acid or base washes if possible. If an extraction is necessary, perform it quickly and at a low temperature.
-
Issue 3: Side Reactions at the Secondary Amine
Q: I am trying to perform a reaction at the secondary amine (at position 2), but I am getting low yields and multiple products. What could be going wrong?
A: The secondary amine in the lactam ring is a nucleophile, but its reactivity can be influenced by steric hindrance from the spirocyclic core and by the electron-withdrawing effect of the adjacent carbonyl group.
Optimization Strategies:
-
Steric Hindrance: The spirocyclic nature of the molecule can make it challenging for bulky reagents to access the secondary amine.
-
Solution: Use smaller, more reactive electrophiles if possible. You may also need to use more forcing conditions, such as higher temperatures or longer reaction times, but be mindful of the potential for degradation of the Boc group or lactam.
-
-
Competing Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., alcohols, water), they may compete in the reaction.
-
Solution: Ensure your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Acylation vs. Alkylation: Acylation of the secondary amine is generally more straightforward than alkylation due to the higher reactivity of acylating agents.
-
Solution: For alkylations, consider using more reactive alkylating agents like alkyl triflates, or employ reductive amination conditions if you are introducing an alkyl group via a carbonyl compound.
-
Experimental Protocol: Selective Boc Deprotection
This protocol details a method for the selective removal of the Boc group while minimizing the risk of lactam hydrolysis.
Objective: To deprotect the amine at position 7 without cleaving the lactam ring.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.[2]
-
Acid Addition: Slowly add TFA (5-10 eq) dropwise to the stirred solution. The reaction is typically fast and happens at low temperatures.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours. Avoid unnecessarily long reaction times.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases and the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash chromatography or crystallization. If using chromatography, consider using neutralized silica gel as described in Issue 1.
Workflow Diagram:
Quantitative Data Summary
| Parameter | Condition | Potential Issue | Recommended Action |
| pH | < 4 | Boc deprotection, lactam hydrolysis | Use minimal acid, low temperature, short reaction time |
| pH | > 9 | Lactam hydrolysis | Use non-nucleophilic organic bases |
| Temperature | > 40 °C | Increased rate of degradation | Maintain low to ambient temperature where possible |
| Catalyst | Lewis Acids (e.g., AlCl₃) | Boc deprotection | Screen for milder catalysts or use additives |
| Purification | Standard Silica Gel | On-column deprotection | Use neutralized silica gel or an alternative stationary phase |
References
-
Sykes, K. A., et al. (2022). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 17(2), e0264013. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
Lam, P. Y. S., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
Deck, K. M., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00578-23. Retrieved from [Link]
-
Bhavnani, S. M., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 11, 339. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Scale-Up of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the scale-up of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a smooth and successful transition from bench-scale synthesis to larger-scale production. As Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your process development.
Introduction to the Challenges of Scaling a Spirocyclic Lactam
The synthesis of this compound, a key intermediate in many pharmaceutical development programs, presents a unique set of challenges during scale-up. The rigid, three-dimensional spirocyclic core, while desirable for its conformational constraint in final drug products, can introduce steric hindrance and unusual reactivity patterns that are not always apparent at the gram scale.[1] Furthermore, the presence of a lactam and a Boc-protected amine necessitates careful control over reaction conditions to avoid side reactions and ensure the desired purity and yield.
This guide will address common pitfalls encountered during the multi-kilogram synthesis of this compound, providing a structured approach to problem-solving based on established principles of process chemistry and our extensive experience with similar heterocyclic systems.
Troubleshooting Guide: From Theory to Practical Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up campaign.
Problem 1: Low Yield in the Amide Bond Formation Step
Question: We are seeing a significant drop in yield for the amide bond formation step when moving from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer: This is a common issue when scaling up amide coupling reactions.[2] The decrease in yield can often be attributed to several factors that become more pronounced at a larger scale.
Potential Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: At the kilogram scale, inadequate mixing can lead to localized concentration gradients of reactants and coupling agents, resulting in the formation of side products.
-
Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade or anchor stirrer) to ensure homogenous mixing of the reaction slurry. For particularly viscous reaction mixtures, consider a dual-impeller setup.
-
-
Poor Temperature Control and Exotherm Management: Amide coupling reactions are often exothermic.[3] Insufficient heat dissipation in a large reactor can lead to a temperature spike, promoting side reactions and decomposition of the activated ester intermediate.
-
Solution: Implement a reactor with a jacketed cooling system and a reliable temperature probe. Perform a reaction calorimetry study on a small scale to understand the heat of reaction and determine the appropriate addition rate of the coupling agent to maintain the desired reaction temperature. A slower, controlled addition is crucial at scale.
-
-
Suboptimal Coupling Reagent for Scale-Up: While reagents like HATU or HBTU are effective at the bench, their cost and the formation of stoichiometric byproducts can be problematic at scale.
-
Solution: Consider more cost-effective and easily removable coupling agents for large-scale synthesis. Propylphosphonic anhydride (T3P®) is an excellent alternative that often provides high yields and its byproducts are water-soluble, simplifying the work-up.[4] Another option is to activate the carboxylic acid as an acid chloride, though this requires careful handling of reagents like thionyl chloride or oxalyl chloride.
-
Experimental Protocol: Scale-Up of Amide Coupling using T3P®
-
Charge the reactor with the carboxylic acid precursor (1.0 eq) and an appropriate solvent (e.g., 2-MeTHF or CPME).
-
Add the amine precursor (1.0-1.2 eq) to the reactor.
-
Cool the mixture to 0-5 °C.
-
Slowly add a 50% solution of T3P® in an appropriate solvent (1.5 eq) to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
-
Initiate an aqueous work-up to remove the phosphate byproducts.
Problem 2: Incomplete Boc-Deprotection and Formation of Impurities
Question: During the Boc-deprotection step at a 5 kg scale, we are observing incomplete conversion and the formation of an unknown impurity. How can we improve this step?
Answer: Boc-deprotection, while seemingly straightforward, can present challenges at scale, particularly concerning reaction completeness and the formation of genotoxic impurities (GTIs).[5][6]
Potential Causes & Solutions:
-
Insufficient Acid Stoichiometry or Inefficient Mixing: In a large volume, localized depletion of the acid can lead to incomplete reaction.
-
Solution: Ensure adequate mixing to maintain a homogenous distribution of the acid. A slight excess of the acid (e.g., 2.2-3.0 eq of HCl in dioxane) may be necessary to drive the reaction to completion.
-
-
Formation of tert-Butyl Adducts: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the starting material or product, leading to impurities.[5][6]
-
Solution: Employ a scavenger, such as anisole or thioanisole (1-2 eq), to trap the tert-butyl cation. This is particularly important if your molecule contains electron-rich aromatic rings or other nucleophilic functional groups.
-
-
Thermal Instability of the Boc Group: While generally stable, prolonged exposure to elevated temperatures can lead to premature deprotection or side reactions.
-
Solution: Maintain a controlled temperature during the deprotection step, typically at or below room temperature.
-
Workflow for Robust Boc-Deprotection at Scale:
Caption: A robust workflow for Boc-deprotection at scale.
Problem 3: Difficult Purification and Isolation of the Final Product
Question: We are struggling with the purification of the final product at the kilogram scale. Column chromatography is not a viable option. What are our alternatives?
Answer: Relying on chromatography for multi-kilogram purification is generally not sustainable in a manufacturing environment. The focus should be on developing a robust crystallization protocol.
Potential Causes & Solutions:
-
Oily or Amorphous Product: The product may be reluctant to crystallize from common solvent systems.
-
Solution: Conduct a thorough crystallization screening using a variety of solvents with different polarities and properties. Consider anti-solvent crystallization, where the product is dissolved in a good solvent and a poor solvent is added to induce precipitation. Seeding with a small amount of crystalline material from a previous batch can also be highly effective.
-
-
Presence of Closely Related Impurities: Impurities with similar polarity to the product can co-crystallize, making it difficult to achieve the desired purity.
-
Solution: If impurities are present, an additional purification step before crystallization may be necessary. This could involve a slurry of the crude product in a solvent that selectively dissolves the impurities or the product. Alternatively, a salt screen could be performed to identify a crystalline salt of the product that has better purification properties.
-
General Protocol for Crystallization Development:
-
Solubility Assessment: Determine the solubility of the crude product in a range of solvents at room temperature and at elevated temperatures.
-
Single Solvent Crystallization: Attempt to crystallize the product by dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly.
-
Anti-Solvent Crystallization: Dissolve the product in a good solvent and slowly add a poor solvent until turbidity is observed. Allow the mixture to stand and crystallize.
-
Slurry/Recrystallization: If the initial purity is low, perform a recrystallization from a suitable solvent system or slurry the crude material in a solvent that selectively removes impurities.
| Solvent Class | Examples | Potential for Crystallization |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for polar compounds |
| Esters | Ethyl acetate, Isopropyl acetate | Versatile for a range of polarities |
| Ketones | Acetone, Methyl ethyl ketone | Can be effective, but watch for reactivity |
| Ethers | MTBE, 2-MeTHF | Good for less polar compounds |
| Hydrocarbons | Heptane, Toluene | Often used as anti-solvents |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Several safety aspects are critical:
-
Thermal Hazards: As mentioned, amide coupling reactions can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction.[3]
-
Reagent Handling: The use of hazardous reagents such as thionyl chloride, oxalyl chloride, or strong acids requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Build-up: Boc-deprotection with strong acids generates isobutylene and carbon dioxide as byproducts, which can lead to pressure build-up in a closed reactor. Ensure the reactor is properly vented.
-
Genotoxic Impurities: The formation of potential genotoxic impurities from the Boc-deprotection step should be assessed and controlled.[5][6]
Q2: How can we minimize the formation of diastereomers during the synthesis?
A2: The formation of the spirocyclic center can potentially lead to diastereomers. The stereochemical outcome is often influenced by the reaction conditions.
-
Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.
-
Choice of Base and Solvent: The choice of base and solvent can influence the transition state of the cyclization reaction, thereby affecting the diastereomeric ratio. A systematic screening of these parameters at a small scale is recommended.
Q3: What are the best analytical techniques to monitor the reaction progress and product purity at scale?
A3: For in-process control, High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. It can be used to monitor the disappearance of starting materials and the formation of the product and any impurities. For final product analysis, in addition to HPLC for purity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, and Mass Spectrometry (MS) is used to confirm the molecular weight. Karl Fischer titration should be used to determine the water content, which can be critical for the stability of the final product.
Workflow for Analytical Monitoring:
Caption: A typical analytical workflow for monitoring a scaled-up synthesis.
References
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Published July 4, 2023. [Link]
-
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Published February 28, 2023. [Link]
-
American Chemical Society. Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
ResearchGate. What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? Published May 24, 2015. [Link]
-
Appretech Scientific Limited. This compound. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Published July 8, 2015. [Link]
-
PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. Published July 18, 2025. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
ResearchGate. A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Published August 29, 2025. [Link]
-
Reddit. Choosing amide coupling agent : r/Chempros. Published March 20, 2023. [Link]
-
National Institutes of Health. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Published October 28, 2022. [Link]
-
ResearchGate. Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Published August 9, 2025. [Link]
-
Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
MDPI. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. Published March 8, 2023. [Link]
-
De Gruyter. Crystallization-induced amide bond formation creates a boron-centered spirocyclic system. Published May 19, 2017. [Link]
-
ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Published August 7, 2025. [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Published August 28, 2025. [Link]
-
National Institutes of Health. Overview of genotoxic impurities in pharmaceutical development. [Link]
-
YouTube. Workshop: Crystallization Protocol to Obtain Single Crystals. Published February 17, 2021. [Link]
-
Royal Society of Chemistry. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. [Link]
-
National Institutes of Health. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Published August 7, 2014. [Link]
-
International Journal of Science and Research (IJSR). A Review on Analysis of Genotoxic Impurities. [Link]
-
YouTube. Genotoxic impurities guidance - Institute of Pharmaceutical Management. Published September 22, 2022. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Published August 5, 2025. [Link]
-
National Institutes of Health. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
-
Organic Chemistry Portal. Lactam synthesis. [Link]
-
National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
National Institutes of Health. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Published February 24, 2022. [Link]
-
BioPharm International. Current Challenges with Cell Culture Scale-up for Biologics Production. Published October 2, 2020. [Link]
-
American Chemical Society. Synthesis of medicinally privileged spiro-β-lactams. [Link]
-
Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of original spirolactams displaying promising folded structures. [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Published November 15, 2019. [Link]
-
Semantic Scholar. Systematic troubleshooting for LC/MS/MS. Part 2: Large-scale LC/MS/MS and automation. [Link]
-
National Institutes of Health. Construction of a spirooxindole amide library through nitrile hydrozirconation-acylation-cyclization cascade. [Link]
-
Bio-Techne. Western Blot Troubleshooting Guide. [Link]
-
TotalLab. Western Blot Troubleshooting Guide. [Link]
-
Precision Biosystems. What went wrong? A Western Blot Troubleshooting Guide. Published September 12, 2019. [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. reddit.com [reddit.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Synthesis of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed synthetic protocols to assist you in your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your success.
I. Overview of Synthetic Strategies
The synthesis of the target spirocyclic lactam, this compound, a valuable building block in medicinal chemistry, can be approached through several strategic disconnections. The core challenge lies in the efficient construction of the diazaspiro[4.5]decane skeleton. This guide will focus on two primary and versatile routes:
-
Reductive Amination Approach: A convergent strategy involving the reaction of N-Boc-4-piperidone with an appropriate amino ester followed by lactamization.
-
Dieckmann Condensation Approach: A linear strategy that builds the piperidine ring onto a pre-formed pyrrolidinone core through intramolecular cyclization.
Each approach has its own set of advantages and potential pitfalls. The following sections will delve into the specifics of each, providing troubleshooting for common issues and answers to frequently encountered questions.
II. Troubleshooting and FAQs: A Deep Dive
This section is designed to address specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Route 1: Reductive Amination Pathway
This route typically commences with the reductive amination of N-Boc-4-piperidone with an amino acid ester, such as ethyl 2-aminoacetate, followed by spontaneous or induced lactamization.
Q1: My reductive amination of N-Boc-4-piperidone is sluggish and gives low yields of the desired amino ester intermediate. What are the likely causes and how can I optimize this step?
A1: Sluggish reductive aminations are a common hurdle. The root cause often lies in inefficient imine or iminium ion formation and/or suboptimal reducing agent activity. Here’s a breakdown of factors to consider:
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction medium should be weakly acidic (pH 4-6) to facilitate carbonyl protonation, which activates it for nucleophilic attack by the amine, and to promote dehydration of the resulting hemiaminal.[1][2] If the pH is too low, the amine starting material will be excessively protonated, rendering it non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated, and the dehydration step is slow.
-
Troubleshooting Tip: Use a mild acid catalyst like acetic acid. Monitor the pH of your reaction mixture and adjust as necessary.
-
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations because it is milder and more selective for iminium ions over ketones compared to sodium borohydride.[3][4] It is also tolerant of mildly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.[1]
-
Troubleshooting Tip: Ensure your STAB is fresh and has been stored under anhydrous conditions. If yields are still low, consider a modest excess (1.2-1.5 equivalents) of the reducing agent.
-
-
Water Scavenging: The formation of the imine is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials.
-
Troubleshooting Tip: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the reaction forward. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, although this may require elevated temperatures.[3]
-
Q2: I'm observing significant amounts of a di-alkylated side product. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a classic problem when working with primary amines.[4] In the context of reductive amination, this can occur if the newly formed secondary amine reacts with another molecule of the ketone.
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the amine component can help to ensure that the ketone is consumed before significant di-alkylation can occur.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and amine can help to maintain a low concentration of the intermediate iminium ion, thereby favoring the initial mono-alkylation.
Q3: The final lactamization step to form the spirocycle is not proceeding efficiently. What conditions favor this intramolecular cyclization?
A3: The intramolecular cyclization to form the lactam is an amide bond formation, which can be kinetically slow.
-
Thermal Cyclization: Often, simply heating the amino ester intermediate in a high-boiling solvent like toluene or xylene is sufficient to drive the cyclization with the elimination of ethanol.
-
Base Catalysis: A mild, non-nucleophilic base can facilitate the deprotonation of the amine, increasing its nucleophilicity for the attack on the ester carbonyl. Be cautious with strong bases, which could lead to undesired side reactions like hydrolysis of the Boc protecting group or the ester.
-
High Dilution: To favor the intramolecular reaction over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by the slow addition of the amino ester to a heated solvent.
Route 2: Dieckmann Condensation Pathway
This approach involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired spirocyclic lactam.[5][6][7]
Q1: My Dieckmann condensation is giving a low yield of the desired cyclic β-keto ester. What are the critical parameters for this reaction?
A1: The success of a Dieckmann condensation hinges on several factors, primarily the choice of base and the reaction conditions.[8][9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester.[5][6] Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent are commonly used.[8][9] It is crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification.[7]
-
Troubleshooting Tip: Ensure your base is of high purity and the reaction is conducted under strictly anhydrous conditions. The presence of water will quench the base and can lead to saponification of the ester.
-
-
Driving the Equilibrium: The Dieckmann condensation is a reversible reaction. To drive it towards the product, the resulting β-keto ester, which is acidic, is deprotonated by the base. A final acidic workup is then required to re-protonate it.[6]
-
Troubleshooting Tip: Use at least one full equivalent of the base to ensure complete deprotonation of the product and drive the reaction to completion.
-
-
Ring Size: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings due to their steric stability.[6][7][8]
Q2: I am struggling with the synthesis of the acyclic diester precursor for the Dieckmann condensation. What are some reliable methods?
A2: The synthesis of the diester precursor is a critical upstream step. A common strategy involves the alkylation of a suitable piperidine derivative. For instance, one could start with a protected 4-aminopiperidine and perform a double Michael addition into an acrylate, or a sequential alkylation with halo-esters.
Q3: After the Dieckmann condensation, I am having trouble with the subsequent decarboxylation and amination steps. Can you provide some guidance?
A3: The β-keto ester formed from the Dieckmann condensation is a versatile intermediate.[7]
-
Decarboxylation: The ester group can typically be removed by hydrolysis to the corresponding carboxylic acid followed by heating, which leads to decarboxylation to give a cyclic ketone.
-
Introduction of the Second Nitrogen: The second nitrogen can be introduced through various methods. One approach is a reductive amination on the newly formed ketone. Another possibility is the formation of an oxime followed by reduction.
III. Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Step 1: Synthesis of tert-butyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq)[10][11][12] in anhydrous dichloromethane (DCM) at 0 °C, add ethyl 2-aminoacetate hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified amino ester from Step 1 in toluene.
-
Heat the solution to reflux (approximately 110 °C) for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography.
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Key Reagents | Ethyl 2-aminoacetate HCl, NaBH(OAc)₃ |
| Solvent | DCM, Toluene |
| Temperature | 0 °C to 110 °C |
| Typical Overall Yield | 60-75% |
Visualization of Synthetic Pathways
Caption: Overview of the two primary synthetic routes.
IV. Concluding Remarks
The synthesis of this compound presents an engaging challenge for synthetic chemists. By understanding the nuances of key reactions such as reductive amination and Dieckmann condensation, and by anticipating potential side reactions and purification challenges, researchers can navigate these synthetic pathways with greater confidence and success. This guide is intended to be a living document; as new synthetic methodologies emerge, we will continue to provide updated and relevant technical support.
V. References
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Dieckmann Condensation | NROChemistry. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Myers Chem 115. (n.d.). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. (2019). Retrieved from [Link]
-
Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. (n.d.). Retrieved from [Link]
-
Reductive Amination - Wordpress. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Synthesizing chiral spiro compounds using asymmetric amination chemistry. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
-
This compound - Appretech Scientific Limited. (n.d.). Retrieved from [Link]
-
This compound - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate. (2022). Retrieved from [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed. (2026). Retrieved from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. (2022). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved from [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015). Retrieved from [Link]
-
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate - PubChemLite. (n.d.). Retrieved from [Link]
-
tert-butyl 1-oxo-2, 7-diazaspiro[4.5]decane-7-carboxylate, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
-
This compound - Active Biopharma Corp. (n.d.). Retrieved from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. (2025). Retrieved from [Link]
-
CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents. (n.d.). Retrieved from
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2022). Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2023). Retrieved from [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects - PubMed. (2020). Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalysis with Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Derivatives
Welcome to the technical support center for researchers utilizing the tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate scaffold in catalysis. This guide is designed to provide in-depth, practical advice, moving beyond simple protocols to explain the fundamental principles behind experimental design and troubleshooting. Our goal is to empower you to overcome common challenges and accelerate your research in asymmetric synthesis and drug development.
The diazaspiro[4.5]decane core is a highly valued structural motif in modern chemistry. Its rigid, three-dimensional architecture makes it an excellent foundation for the design of chiral ligands. These "privileged" spirocyclic ligands are known for their chemical robustness and their ability to create a well-defined chiral environment around a metal center, which is crucial for achieving high levels of enantiocontrol in a variety of chemical transformations.[1] This guide will address the practical aspects of using this scaffold as a precursor to create highly effective catalysts for reactions such as asymmetric hydrogenations, cross-couplings, and other carbon-carbon or carbon-heteroatom bond-forming reactions.[1]
Frequently Asked Questions (FAQs)
Q1: Is "this compound" itself a catalyst?
No, this compound is best understood as a versatile building block or a catalyst precursor. The core structure provides a rigid spirocyclic backbone.[2][3] To function as a ligand in catalysis, it typically requires further chemical modification. The secondary amine within the pyrrolidine ring or the lactam functionality can be derivatized to introduce phosphines, amines, or other coordinating groups that can bind to a transition metal (e.g., Palladium, Rhodium, Iridium, Copper).[1] The inherent chirality of the resulting ligand is what drives the stereoselectivity of the catalytic reaction.
Q2: What are the primary advantages of using a spirocyclic scaffold like this for ligand design?
Catalysts derived from spirocyclic scaffolds offer several distinct advantages that contribute to their success in asymmetric catalysis:
-
High Rigidity: The spirocyclic core restricts conformational flexibility. This rigidity helps to create a well-defined and predictable chiral pocket around the metal center, leading to higher and more consistent enantioselectivity.[1]
-
Tunability: The scaffold has multiple points for modification. The secondary amine can be functionalized to alter the electronic and steric properties of the resulting ligand. This allows for fine-tuning of the catalyst's performance for a specific substrate or reaction type.
-
Chemical Stability: Spirocyclic frameworks are generally very stable under a wide range of reaction conditions, which contributes to catalyst longevity and turnover numbers.[1]
Q3: What types of catalytic reactions are most suitable for ligands derived from this scaffold?
Ligands based on the diazaspiro[4.5]decane framework are particularly effective in metal-catalyzed reactions where the geometry of the transition state is critical for stereochemical outcomes. Prominent examples include:
-
Asymmetric Hydrogenation: Rhodium and Iridium complexes of chiral spirocyclic phosphine ligands are highly effective for the enantioselective hydrogenation of olefins and ketones.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The design of novel ancillary ligands is crucial for addressing challenges in cross-coupling reactions.[4][5] Spirocyclic ligands can enhance the efficiency and selectivity of reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[6][7]
-
Asymmetric Annulations: Organocatalytic and metal-catalyzed annulation reactions to form complex spirocyclic products can benefit from the defined stereochemical environment provided by these ligands.[8][9][10]
Troubleshooting Guide for Catalytic Applications
This section addresses common issues encountered during the development of catalytic processes using ligands derived from the this compound scaffold.
Problem: My reaction shows low enantioselectivity (low % ee).
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The root cause often lies in the catalyst's inability to effectively discriminate between the two prochiral faces of the substrate.
-
Possible Cause 1: Ineffective Chiral Environment
-
Explanation: The ligand you have synthesized from the scaffold may not possess the optimal steric bulk or electronic properties to induce high stereoselectivity for your specific substrate.
-
Solution:
-
Modify the Ligand: Synthesize a small library of ligands by varying the substituents on the coordinating atom (e.g., replace phenyl groups on a phosphine with bulkier naphthyl or sterically demanding t-butyl groups).
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the geometry of the active catalytic species. Screen a range of solvents from non-polar (e.g., Toluene, Hexane) to polar aprotic (e.g., THF, Dichloromethane).
-
Adjust Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
-
-
Possible Cause 2: Presence of an Achiral or Racemic Catalytic Species
-
Explanation: Impurities in the ligand precursor, incomplete reaction during ligand synthesis, or decomposition of the chiral ligand can lead to the formation of non-chiral or racemic catalysts that produce a racemic product, thus eroding the overall enantiomeric excess.
-
Solution:
-
Verify Ligand Purity: Ensure your synthesized ligand is of high purity (>98%) using techniques like NMR, HPLC, and mass spectrometry.
-
Control Reaction Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Conduct reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and reagents.
-
-
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Problem: The reaction has a low yield or stalls before completion.
Poor conversion can be attributed to issues with catalyst activity, stability, or substrate reactivity.
-
Possible Cause 1: Catalyst Deactivation or Inhibition
-
Explanation: The active catalytic species may be unstable under the reaction conditions or be poisoned by impurities in the reagents or substrate. In palladium-catalyzed cross-couplings, for instance, the formation of inactive palladium black is a common sign of catalyst decomposition.[6]
-
Solution:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). While not ideal for process chemistry, this can help determine if activity is the primary issue.[11]
-
Purify Reagents: Ensure substrates and reagents are free from potential catalyst poisons like sulfur compounds or coordinating impurities.
-
Use a Pre-catalyst: Using a well-defined, air-stable pre-catalyst can lead to more consistent generation of the active catalytic species in situ.
-
-
-
Possible Cause 2: Poor Solubility
-
Explanation: The catalyst, substrate, or intermediate species may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution:
-
Solvent Screening: Test a broader range of solvents or solvent mixtures to improve the solubility of all reaction components.
-
Increase Temperature: Raising the reaction temperature can increase both solubility and reaction rate, though this may negatively impact enantioselectivity.
-
-
Experimental Protocols & Data
Representative Workflow: Preparation of a Chiral Phosphine Ligand and Use in a Palladium-Catalyzed Asymmetric Reaction
This generalized protocol illustrates the transition from the scaffold to an active catalyst.
Caption: From Scaffold to Catalysis: A General Experimental Workflow.
Table 1: Typical Parameter Screening for Reaction Optimization
When optimizing a new catalytic reaction, a systematic approach is crucial. The following table provides a starting point for screening key variables.
| Parameter | Initial Condition | Range for Screening | Rationale |
| Catalyst Loading | 1.0 mol% | 0.5 - 5.0 mol% | Balances reaction rate and cost. Higher loadings can overcome minor deactivation pathways.[11] |
| Ligand:Metal Ratio | 1.1 : 1 | 1 : 1 to 2 : 1 | Affects the nature of the active species. Excess ligand can sometimes stabilize the catalyst. |
| Solvent | Toluene | THF, Dioxane, CH2Cl2, Acetone | Polarity and coordinating ability can significantly impact both rate and selectivity. |
| Temperature | 60 °C | Room Temp. to 100 °C | Influences reaction rate, catalyst stability, and enantioselectivity. |
| Base (if applicable) | K2CO3 | Cs2CO3, NaOtBu, DBU | The strength and nature of the base are critical in many cross-coupling reactions. |
| Concentration | 0.1 M | 0.05 M to 0.5 M | Can affect reaction order and bimolecular decomposition pathways. |
References
-
Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Publications. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem. Available at: [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]
-
(PDF) Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif - ResearchGate. Available at: [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future | Organometallics - ACS Publications. Available at: [Link]
-
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate - PubChem. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 923009-50-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile chemical intermediate.
I. Overview and Key Properties
This compound is a spirocyclic compound containing a lactam and a Boc-protected amine. Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutics.[1][2] Understanding its properties, particularly its behavior in different solvents, is crucial for successful experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [3] |
| Molecular Weight | 254.33 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Storage | Store at room temperature | [3] |
| Predicted logP | 1.52 | [3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Solubility Profile (Predicted)
| Solvent | Polarity | Predicted Solubility | Rationale / Common Use |
| Dichloromethane (DCM) | Low | High | Common solvent for reactions and chromatography. |
| Chloroform | Low | High | Similar to DCM. |
| Tetrahydrofuran (THF) | Medium | High | Aprotic ether, good for reactions with organometallics. |
| Ethyl Acetate (EtOAc) | Medium | Moderate to High | Common for extractions and chromatography. |
| Acetonitrile (MeCN) | High | Moderate | Polar aprotic solvent for a range of reactions. |
| Methanol (MeOH) | High | Moderate | Polar protic solvent, can be used for reactions and purification. |
| Water | High | Low | The molecule has significant non-polar character. |
| Hexanes / Heptane | Non-polar | Low | Likely to be insoluble; useful as an anti-solvent for crystallization. |
Q2: How stable is the Boc protecting group on this molecule?
A2: The tert-butoxycarbonyl (Boc) group is a robust protecting group under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions.[4][5] This allows for selective deprotection in the presence of other functional groups that are sensitive to basic conditions.
Q3: Is the lactam ring stable to common reaction conditions?
A3: The five-membered lactam (γ-lactam) ring is generally stable. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Care should be taken when performing reactions that require harsh conditions. For instance, prolonged exposure to strong acids during Boc deprotection could potentially lead to lactam hydrolysis as a side reaction.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Incomplete Boc Deprotection
Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining after the deprotection reaction.
Possible Causes & Solutions:
-
Insufficient Acid: The amount of acid may be insufficient to fully catalyze the deprotection.
-
Solution: Increase the equivalents of acid (e.g., trifluoroacetic acid - TFA) or use a stronger acid (e.g., HCl in dioxane).
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C), monitoring for potential side product formation.
-
-
Solvent Choice: The solvent may not be optimal for the reaction.
-
Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[4] If the starting material has limited solubility, consider a co-solvent system.
-
Workflow for Optimizing Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Formation of an Unexpected Side Product during Boc Deprotection
Symptom: A new spot appears on TLC, or a new peak in the LC-MS, that is not the starting material or the desired deprotected product.
Possible Cause & Solution:
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule or in the reaction mixture. The deprotected secondary amine product is itself nucleophilic.
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.
-
Problem 3: Difficulty in N-Alkylation of the Lactam
Symptom: Attempted N-alkylation of the lactam nitrogen results in low yield or no reaction.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The lactam proton is significantly less acidic than an amide proton in an acyclic system and requires a strong base for deprotonation.
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF.[6]
-
-
Solvent Choice: The solvent may not be suitable for forming the lactam anion or for the subsequent alkylation.
-
Solution: Anhydrous polar aprotic solvents like THF or DMF are generally preferred for this type of reaction.
-
-
Steric Hindrance: The spirocyclic nature of the molecule may sterically hinder the approach of the electrophile.
-
Solution: Use a less bulky alkylating agent if possible, and consider increasing the reaction temperature, while monitoring for decomposition.
-
General Scheme for Lactam N-Alkylation
Caption: Reaction pathway for N-alkylation of the lactam.
IV. Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., DCM or EtOAc).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by silica gel chromatography or crystallization.
Protocol 2: Purification by Silica Gel Chromatography
Due to the presence of two nitrogen atoms, the product of Boc deprotection may be quite polar and may streak on a silica gel column.
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Sample Loading: Dissolve the crude material in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% EtOAc).
-
Gradually increase the polarity by adding methanol (e.g., 0-10% MeOH in EtOAc or DCM).
-
To suppress tailing, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can be added to the eluent system.
-
V. References
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. ResearchGate. [Link]
-
Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. Organic Letters. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
-
Extent of Boc-deprotection reactivity. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. genscript.com [genscript.com]
- 6. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
Technical Support Center: Temperature Optimization for the Synthesis of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to temperature optimization during this specific chemical transformation. By understanding the underlying principles and troubleshooting potential issues, you can enhance reaction efficiency, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of temperature in the synthesis of this compound?
A1: Temperature is a paramount parameter in the synthesis of this spirocyclic compound. It directly influences reaction kinetics, solubility of reagents, and the stability of both reactants and products. The formation of the desired lactam within the spirocyclic framework and the integrity of the tert-butoxycarbonyl (Boc) protecting group are highly temperature-dependent.
Inadequate temperature control can lead to several undesirable outcomes:
-
Low Reaction Rate: If the temperature is too low, the reaction may proceed very slowly or stall altogether, resulting in low conversion of starting materials.
-
Side Reactions: Conversely, excessive heat can provide the activation energy for competing side reactions, such as polymerization or the formation of isomeric impurities.
-
Boc-Group Cleavage: The Boc protecting group is sensitive to acidic conditions, and this sensitivity is exacerbated at elevated temperatures.[1][2] Premature deprotection can lead to a complex mixture of products that are difficult to separate.
-
Product Degradation: The target molecule itself may not be stable at high temperatures over extended periods, leading to reduced yield and purity.
Therefore, precise temperature optimization is essential to navigate the fine line between achieving a reasonable reaction rate and minimizing unwanted side reactions and degradation.
Q2: I am observing low to no product formation. Could the reaction temperature be the cause?
A2: Yes, an incorrect temperature profile is a very common reason for low yields. If you are experiencing low conversion, your reaction temperature may be too low. The synthesis of the amide bond in the lactam ring, a key step in forming the diazaspiro[4.5]decane core, requires a certain amount of thermal energy to overcome the activation barrier.[3]
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your reaction thermometer or temperature probe is calibrated and accurately reflecting the internal temperature of the reaction mixture.
-
Gradual Temperature Increase: Incrementally increase the reaction temperature. A systematic approach is to raise the temperature by 5-10 °C and monitor the reaction progress by a suitable analytical method like TLC, LC-MS, or GC-MS.
-
Solvent Considerations: The choice of solvent can influence the required reaction temperature. Ensure your solvent has an appropriate boiling point for the intended temperature range and that your starting materials are sufficiently soluble.[4] Poor solubility can mimic a low reaction rate.
Below is a general workflow for optimizing a sluggish reaction:
Caption: Workflow for addressing low reaction conversion.
Q3: My reaction is producing a significant amount of impurities. How can temperature manipulation help?
A3: The formation of impurities is often a sign that the reaction temperature is too high, promoting undesired reaction pathways.
Common Temperature-Related Impurities and Solutions:
| Impurity Type | Probable Cause | Temperature Adjustment |
| Polymeric byproducts | High localized heating or excessive bulk temperature causing intermolecular reactions. | Lower the overall reaction temperature. Improve stirring to ensure even heat distribution. |
| Isomeric impurities | High temperature favoring the formation of a thermodynamically controlled, but undesired, isomer. | Screen a range of lower temperatures to find a kinetically favorable regime for the desired product. |
| Deprotected amine | Elevated temperature, especially in the presence of trace acidic impurities, leading to Boc-group loss. | Maintain the reaction at a lower temperature. Ensure all reagents and solvents are anhydrous and free of acid. |
Experimental Protocol: Temperature Screening for Purity Optimization
-
Setup: Prepare several small-scale reactions in parallel using a multi-well reaction block with independent temperature control for each well.
-
Temperature Range: Set a range of temperatures for the reactions. For instance, if your initial reaction was at 80 °C, set up parallel reactions at 60 °C, 70 °C, and 80 °C.
-
Time Course Analysis: At regular intervals (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by LC-MS or a similar technique to determine the ratio of product to impurities at each temperature and time point.
-
Evaluation: Identify the temperature that provides the best balance of reaction rate and purity. It's often not the temperature that gives the fastest conversion but the one that yields the cleanest product profile in a reasonable timeframe.
Q4: Are there specific temperature ranges I should consider for the Boc protection step if I am synthesizing the precursor?
A4: While the topic is the final spiro-lactam, its synthesis often involves a precursor where a diamine is mono-Boc protected. The temperature for this step is also crucial. Boc protection of amines is typically carried out at or below room temperature.[5][6]
General Temperature Guidelines for Boc Protection:
-
Initial Addition: The addition of di-tert-butyl dicarbonate (Boc₂O) to the amine is often exothermic. It is best practice to perform this addition at a low temperature, such as 0 °C, to control the reaction rate and prevent the formation of over-protected or side products.
-
Reaction Progression: After the initial addition, the reaction is often allowed to slowly warm to room temperature (20-25 °C) and stirred until completion.[7]
-
Elevated Temperatures: Higher temperatures are generally avoided during Boc protection as they can lead to the decomposition of Boc₂O and increase the likelihood of side reactions.[4]
Caption: Recommended temperature profile for Boc protection.
Q5: How does the scale of the reaction impact temperature control?
A5: Scaling up a reaction significantly changes its thermal dynamics, and what worked at the milligram scale may not be directly transferable to a multigram or kilogram scale.
Key Considerations for Scale-Up:
-
Surface Area to Volume Ratio: As the reaction scale increases, the surface-area-to-volume ratio decreases. This makes it more difficult to dissipate heat, and exothermic events can lead to a rapid and dangerous temperature increase.
-
Heat Transfer: Efficient heat transfer is critical. The choice of reactor (e.g., jacketed vs. non-jacketed), stirring efficiency, and the type of heating/cooling bath become much more important.
-
Addition Rates: The rate of addition of reagents, especially if the reaction is exothermic, must be carefully controlled to maintain the desired internal temperature. A slow, controlled addition is crucial for large-scale reactions. For some industrial processes, careful control of low-temperature conditions is a key focus of optimization.
For any scale-up, it is imperative to re-optimize the temperature parameters and ensure that the equipment is capable of safely managing the reaction's thermal profile.
References
-
PubChem. This compound. Available from: [Link]
-
Organic Chemistry Portal. Boc Protection - Common Conditions. Available from: [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available from: [Link]
-
Chen, J., Xia, Y., & Lee, S. (2020). Transamidation for the Synthesis of Primary Amides at Room Temperature. Organic Letters, 22(9), 3504–3508. Available from: [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]
-
Chinachemnet. This compound. Available from: [Link]
-
National Institutes of Health. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Available from: [Link]
-
ResearchGate. Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. Transamidation for the Synthesis of Primary Amides at Room Temperature [organic-chemistry.org]
Technical Support Center: Optimizing Boc Protection of 2,7-diazaspiro[4.5]decan-1-one
Welcome to the technical support guide for the synthesis and optimization of Boc-protected 2,7-diazaspiro[4.5]decan-1-one derivatives. This scaffold is a valuable building block in medicinal chemistry, frequently appearing in the development of novel therapeutics.[1][2] However, the presence of two distinct secondary amine functionalities presents a common but critical challenge: achieving selective protection.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the nuances of this reaction, ensuring reproducible and high-yield outcomes in your research.
Foundational Principles: Understanding the Substrate
The key to optimizing the Boc protection of 2,7-diazaspiro[4.5]decan-1-one lies in understanding its inherent structural and electronic properties. The molecule contains two secondary amines at the N-2 and N-7 positions, which exhibit significantly different reactivity.
-
N-7 Amine: A standard aliphatic secondary amine. It is basic, highly nucleophilic, and sterically accessible.
-
N-2 Amine: This nitrogen is adjacent to a carbonyl group, making it part of an amide-like lactam structure. The electron-withdrawing effect of the carbonyl group significantly reduces the basicity and nucleophilicity of this nitrogen.
This intrinsic difference is the primary tool for achieving selective mono-protection. Under kinetically controlled conditions, the more nucleophilic N-7 amine will react preferentially with the electrophilic Boc-anhydride.
Caption: Reactivity differences between the N-2 and N-7 positions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Boc protection of 2,7-diazaspiro[4.5]decan-1-one in a practical question-and-answer format.
Q1: My main product is the di-Boc derivative, but my goal is mono-protection. How can I improve selectivity for the mono-Boc product?
Cause: The formation of the di-protected byproduct, tert-butyl 2,7-bis(tert-butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.5]decane-2,7-dicarboxylate, typically results from using an excess of di-tert-butyl dicarbonate ((Boc)₂O) or running the reaction under conditions that are too harsh (e.g., elevated temperatures), allowing the less reactive N-2 amine to react.
Solutions:
-
Strict Stoichiometric Control: This is the most critical factor. Using a slight excess of the diamine or a precisely controlled amount of (Boc)₂O favors mono-protection. The use of 0.8 to 1.0 equivalents of (Boc)₂O is often optimal for maximizing mono-protection while minimizing the di-protected byproduct and unreacted starting material.
-
Lower Reaction Temperature: Perform the reaction at 0 °C. Lowering the temperature reduces the overall reaction rate, enhancing the kinetic preference for the more nucleophilic N-7 amine.
-
Slow Addition of (Boc)₂O: Instead of adding the (Boc)₂O all at once, add it dropwise as a solution in a suitable solvent (e.g., DCM, THF) over 30-60 minutes. This maintains a low concentration of the electrophile, further favoring reaction at the more reactive site.[3]
Data Summary: Impact of Stoichiometry on Product Distribution
| (Boc)₂O (Equivalents) | Temperature (°C) | Expected Major Product | Common Byproducts |
| 0.9 | 0 | Mono-Boc (N-7) | Unreacted Starting Material |
| 1.1 | 0 to RT | Mono-Boc (N-7) | Di-Boc, minor Starting Material |
| > 2.0 | RT | Di-Boc | Mono-Boc (if reaction is incomplete) |
Q2: I'm observing very low conversion and recovering mostly my starting material. What is the likely cause?
Cause: Low conversion can stem from several factors, including inactive reagents, insufficient reaction time, or the state of the starting material.
Solutions:
-
Verify Reagent Quality: (Boc)₂O has a low melting point (22-24 °C) and can degrade over time, especially if not stored properly.[4] Use a fresh bottle or verify the purity of your existing stock.
-
Ensure a Free Amine: If your 2,7-diazaspiro[4.5]decan-1-one starting material is a salt (e.g., hydrochloride or trifluoroacetate salt), the amines are protonated and non-nucleophilic. You must add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine before adding (Boc)₂O.[5] Use at least one equivalent of base per acidic proton on the starting material.
-
Increase Reaction Time/Temperature: If the reaction is clean but slow at 0 °C (as monitored by TLC or LC-MS), allow it to slowly warm to room temperature and stir for several hours or overnight.[6]
Q3: Purification by column chromatography is proving difficult. How can I effectively separate the starting material, mono-Boc, and di-Boc products?
Cause: The polarities of the three species can be relatively close, leading to poor separation on silica gel. The basic nature of the unreacted starting material can also cause streaking on the column.
Solutions:
-
Acidic Workup: Before chromatography, perform a liquid-liquid extraction with a dilute aqueous acid like 1M HCl or 5% citric acid. This will protonate the highly basic unreacted starting material, pulling it into the aqueous layer as a salt. The less basic Boc-protected products will remain in the organic layer (e.g., DCM or EtOAc). Follow with a wash using saturated sodium bicarbonate solution.
-
Optimize Chromatography Conditions:
-
Solvent System: A gradient elution is often most effective. Start with a less polar system (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increase the polarity. For highly polar compounds, a DCM/Methanol system may be necessary.
-
Base Deactivation: To prevent streaking from residual basic compounds, you can pre-treat your silica gel with TEA or add ~0.5-1% TEA to your eluent.
-
-
Recrystallization: If your desired mono-Boc product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Diethyl Ether) can be a highly effective purification method.
Sources
- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Boc Anhydride [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Application of Boc-anhydride [en.highfine.com]
Technical Support Center: Synthesis of Substituted 2,7-Diazaspiro[4.5]decan-1-ones
Welcome to the technical support center for the synthesis of substituted 2,7-diazaspiro[4.5]decan-1-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of these complex molecules.
Introduction to the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-diazaspiro[4.5]decan-1-one core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds targeting various biological pathways. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. However, the construction of this spirocyclic system presents several synthetic hurdles. This guide aims to provide practical solutions to these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Yield of the Spirocyclic Core
Question: Why is the yield of my spirocyclization step to form the 2,7-diazaspiro[4.5]decan-1-one core consistently low?
Answer: Low yields in the formation of the spirocyclic core are a common issue and can stem from several factors. Let's break down the potential causes and solutions.
-
Steric Hindrance: The key bond-forming reaction that creates the spirocenter can be highly sensitive to steric bulk on your starting materials.
-
Recommendation: If possible, consider using starting materials with smaller protecting groups or substituents that can be installed after the core formation. For instance, if you are reacting a piperidone derivative, bulky N-protecting groups on the piperidine ring can hinder the approach of the nucleophile.
-
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.
-
Recommendation: A systematic optimization of reaction conditions is advised. A Design of Experiments (DoE) approach can be highly effective. Start by screening a variety of solvents with different polarities. Temperature can also be a crucial parameter; some cyclizations require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions.
-
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials by appropriate purification techniques such as recrystallization or column chromatography. Characterize them thoroughly by NMR and mass spectrometry before use.
-
Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?
Answer: The formation of side products is a frequent challenge. The nature of these byproducts depends on the specific synthetic route you are employing.
-
Common Side Reactions:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions between your starting materials can occur, leading to oligomeric or polymeric byproducts.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired nucleophilic substitution.
-
-
Strategies for Minimization:
-
High Dilution: To favor intramolecular cyclization over intermolecular reactions, performing the reaction under high dilution conditions is often effective. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Choice of Base: If your reaction involves a base, its strength and steric properties can influence the outcome. A bulky, non-nucleophilic base may be preferable to minimize side reactions.
-
Protecting Group Strategy: A well-thought-out protecting group strategy is crucial. Ensure your protecting groups are stable to the reaction conditions and can be removed without affecting the spirocyclic core.
-
Difficulties in Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the desired 2,7-diazaspiro[4.5]decan-1-one. What purification strategies do you recommend?
Answer: The purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures and the potential for closely related isomers.
-
Chromatography:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is key. Gradient elution is often necessary to separate the desired product from starting materials and byproducts.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis was performed.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, often providing material of high purity. Screening for a suitable solvent or solvent system is the first step.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. For example, converting a free amine to a salt or a Boc-protected derivative can alter its solubility and chromatographic behavior, making separation easier. The protecting group can then be removed in a subsequent step.
Controlling Stereochemistry
Question: How can I control the stereochemistry at the spirocenter and other stereocenters in the molecule?
Answer: Controlling the stereochemistry is a critical aspect, as different stereoisomers can have vastly different biological activities.
-
Chiral Starting Materials: The most straightforward approach is to use enantiomerically pure starting materials. This can transfer the chirality to the final product.
-
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the key bond-forming step that creates the spirocenter.
-
Diastereoselective Reactions: If your molecule contains existing stereocenters, you can leverage these to direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection.
-
Chiral Resolution: If a racemic or diastereomeric mixture is obtained, chiral resolution techniques can be employed to separate the different stereoisomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography. A discussion on the stereochemistry of a related spirocyclic system can be found in the guide for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which highlights the potential for cis and trans diastereomers.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 2,7-diazaspiro[4.5]decan-1-one core?
A1: Several synthetic strategies have been reported. A common approach involves the construction of the piperidine ring first, followed by the formation of the lactam ring in a spirocyclization step. Another strategy involves a domino reaction where multiple bonds are formed in a single step to construct the spirocyclic system. For instance, a one-step synthesis of diazaspiro[4.5]decane scaffolds has been reported using a palladium-catalyzed domino reaction.[2]
Q2: What analytical techniques are essential for characterizing substituted 2,7-diazaspiro[4.5]decan-1-ones?
A2: A combination of spectroscopic techniques is crucial for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon signals and confirming the connectivity of the spirocyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive proof of structure and stereochemistry.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses may be hazardous. For example, if using reagents like sodium cyanoborohydride for reductive amination, it is important to handle it with care as it is toxic and can release hydrogen cyanide gas upon contact with acid. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood.
Experimental Workflow Example
Below is a generalized workflow for the synthesis and purification of a substituted 2,7-diazaspiro[4.5]decan-1-one.
Caption: Generalized workflow for synthesis and purification.
Troubleshooting Decision Tree
This decision tree can help you diagnose and solve common problems during your synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
-
Li, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
Hassan, A. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2849. [Link]
-
Gomez, L., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate vs. Alternative Spirocyclic Scaffolds
Foreword for the Modern Medicinal Chemist
In the relentless pursuit of novel therapeutics, the architecture of our molecular starting points is paramount. For decades, medicinal chemistry was dominated by planar, aromatic systems. While effective, this "flatland" approach has led to crowded intellectual property landscapes and often suboptimal physicochemical properties. The strategic shift towards molecules with greater three-dimensionality (3D) is not merely a trend but a fundamental necessity for improving drug efficacy and safety.[1] Spirocyclic scaffolds, defined by two rings sharing a single carbon atom, are at the forefront of this movement, offering a rigidified, 3D-framework that can significantly enhance drug-like properties.[2][3][4]
This guide provides an in-depth, objective comparison of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , a highly versatile building block, against other prominent spirocyclic scaffolds. Our analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions in their scaffold selection process.
The Strategic Imperative for 3D Scaffolds
The introduction of a spirocenter into a molecule imparts conformational rigidity and a defined three-dimensional geometry. This structural constraint is a powerful tool in drug design for several key reasons:
-
Entropy Reduction: By locking the conformation of a molecule, the entropic penalty upon binding to a biological target is reduced, which can lead to a significant increase in binding affinity.[4]
-
Vectorial Precision: A rigid spirocyclic core presents substituents in well-defined vectors, allowing for more precise and optimized interactions within a target's binding pocket.
-
Improved Physicochemical Properties: Moving away from flat, aromatic systems by increasing the fraction of sp³-hybridized carbons (Fsp³) often correlates with enhanced aqueous solubility, improved metabolic stability, and reduced off-target toxicity.[1]
-
Novel Chemical Space: Spirocycles provide access to unique and underexplored regions of chemical space, creating opportunities for first-in-class therapies and new intellectual property.
Figure 1. The strategic shift from planar to 3D spirocyclic scaffolds is a key driver for improving drug-like properties.
In Focus: this compound
This specific diazaspirocycle has emerged as a workhorse building block in medicinal chemistry. Its structure is a convergence of several desirable features:
-
Spirocyclic Core: A [4.5] system (a five-membered ring fused to a six-membered ring) that provides a robust 3D architecture.
-
Lactam Moiety: The cyclic amide offers a hydrogen bond donor (N-H) and acceptor (C=O), providing a handle for strong, specific interactions with protein targets.
-
Orthogonal Protection: The Boc-protected secondary amine allows for selective deprotection and functionalization, serving as a primary vector for library synthesis. The lactam nitrogen provides a second, less reactive site for potential diversification under different reaction conditions.
This combination of features makes it a synthetically tractable and highly versatile scaffold for generating diverse compound libraries aimed at a wide range of biological targets.
Comparative Analysis: A Scaffold Showdown
A scaffold's utility is always relative. To provide context, we compare our focus molecule with two other widely employed spirocyclic systems: the compact Azaspiro[3.3]heptanes and the privileged Spiro-oxindoles .
| Feature | This compound | Azaspiro[3.3]heptanes | Spiro-oxindoles |
| Core Structure | [4.5] diazaspirocycle with lactam | Strained [3.3] diazaspirocycle | Fused oxindole and carbocycle/heterocycle |
| Key Attributes | Balanced 3D shape, multiple functional handles, good drug-like properties. | Highly rigid, compact, often used as piperidine or BCP bioisosteres.[5] | "Privileged scaffold" with extensive validation, planar region for π-stacking.[6][7][8] |
| Synthetic Access | Multi-step but generally accessible via established routes. | Can be challenging due to inherent ring strain; novel methods are improving access.[9][10] | Numerous well-established synthetic routes, often via multicomponent reactions.[11] |
| Physicochemical Profile | Generally good solubility and moderate lipophilicity. | Typically lower lipophilicity, high Fsp³, can significantly increase aqueous solubility. | Lipophilicity can be high depending on substitution; planarity may pose promiscuity risks. |
| Common Applications | Broadly applicable; GPCRs, ion channels, enzyme inhibitors. | CNS targets (due to polarity), bioisosteric replacement for piperidines. | Kinase inhibitors, p53-MDM2 inhibitors, broad anticancer applications.[12] |
| Citation | [13][14][15] | [5][16][17] | [6][7][11][12] |
Experimental Protocols for Scaffold Evaluation
Theoretical advantages must be validated by empirical data. The following are self-validating, industry-standard protocols for assessing key drug-like properties.
Protocol 1: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)
Causality: Poor solubility is a primary cause of compound attrition. This high-throughput assay provides an early, rapid assessment of a compound's solubility in a physiologically relevant buffer, guiding decisions on which scaffolds to prioritize.
Methodology:
-
Stock Preparation: Prepare 10 mM stock solutions of each test scaffold in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.
-
Aqueous Addition: Add Phosphate-Buffered Saline (PBS), pH 7.4, to all wells, causing compounds to precipitate at concentrations above their solubility limit.
-
Equilibration: Seal the plate and shake for 2 hours at room temperature to allow the system to reach equilibrium.
-
Turbidity Measurement: Read the absorbance of each well at 620 nm using a plate reader. The concentration at which turbidity appears is the measured kinetic solubility.
Figure 2. Standard high-throughput workflow for assessing kinetic aqueous solubility.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Rapid metabolism by liver enzymes (like Cytochrome P450s) leads to low oral bioavailability and short duration of action. This in vitro assay assesses a compound's intrinsic stability, predicting its in vivo clearance.
Methodology:
-
Reagent Preparation: Prepare a master mix containing Human Liver Microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH cofactor (final concentration 1 mM).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (ice-cold acetonitrile containing an internal standard, e.g., warfarin).
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Authoritative Conclusion & Strategic Outlook
While the "best" scaffold is always context-dependent, This compound represents a superior starting point for many discovery programs. It strikes an exceptional balance between synthetic accessibility, inherent 3D character, and versatile functionalization potential. Its physicochemical properties are often in the "Goldilocks" zone—not as polar as some highly strained systems like azaspiro[3.3]heptanes, yet avoiding the potential lipophilicity and planarity issues of scaffolds like spiro-oxindoles.
For medicinal chemists, this scaffold is not just a building block but a strategic asset. It provides a reliable and robust platform to explore structure-activity relationships in three dimensions, increasing the probability of identifying lead candidates with favorable ADME properties. As the pharmaceutical industry continues to move beyond flatland, the intelligent application of well-characterized, versatile spirocyclic scaffolds like this one will be a key determinant of success.
References
-
Zhou, L. M., Qu, R. Y., & Yang, G. F. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. [Link][6][7][8]
-
PubMed. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. National Library of Medicine. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2][3]
-
Various Authors. (2020-2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central. [Link][12]
-
ResearchGate. (n.d.). Selected pharmaceutical structures containing a spirooxindole scaffolds. ResearchGate. [Link][11]
-
R Discovery. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Researcher.Life. [Link][18]
-
Dandapani, S. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link][1]
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link][9][10]
-
CORE. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link][4]
-
ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link][5]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link][17]
-
Appretech Scientific Limited. (n.d.). This compound. Appretech Scientific Limited. [Link][15]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 14. chemscene.com [chemscene.com]
- 15. appretech.com [appretech.com]
- 16. chembk.com [chembk.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
"Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate" as a piperazine isostere
<-3a--22_top-22_> ## Navigating Beyond Flatland: A Comparative Guide to Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a Piperazine Isostere
A Senior Application Scientist's Perspective on Enhancing Drug-like Properties
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1] Its prevalence in over 100 FDA-approved drugs speaks to its value in imparting desirable pharmacokinetic properties, such as improved aqueous solubility.[2][3][4] However, the very features that make piperazine attractive can also be liabilities. Its metabolic instability, particularly susceptibility to oxidative metabolism, and potential for off-target effects due to its flexible nature often necessitate the exploration of bioisosteric replacements.[1][5] This guide delves into a compelling alternative: This compound , a spirocyclic scaffold that offers a unique three-dimensional architecture to address the shortcomings of traditional piperazine.
The Piperazine Predicament: A Double-Edged Sword
The utility of piperazine in drug design is multifaceted. Its two nitrogen atoms provide convenient handles for chemical modification and can be modulated to fine-tune basicity.[1][6] This often translates to enhanced water solubility, a critical factor for oral bioavailability.[3][7] However, this flexibility is not without its drawbacks. The piperazine ring can adopt multiple conformations, which may lead to non-specific binding to various biological targets. Furthermore, the nitrogen atoms are susceptible to cytochrome P450-mediated oxidation, a major metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[5]
Escaping Flatland: The Rise of Spirocyclic Isosteres
To overcome the limitations of piperazine, medicinal chemists have increasingly turned to conformationally constrained bioisosteres.[6] Among these, spirocyclic systems, such as this compound, have emerged as a promising strategy. These molecules feature two rings connected by a single shared atom, creating a rigid, three-dimensional structure. This rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the intended target. Moreover, the introduction of a spirocenter can shield the nitrogen atoms from metabolic enzymes, thereby improving metabolic stability.[8]
Head-to-Head Comparison: Physicochemical and Metabolic Properties
A direct comparison of the physicochemical and metabolic properties of piperazine and this compound reveals the potential advantages of the spirocyclic scaffold.
| Property | Piperazine | This compound | Rationale for a Scientist's Choice |
| Structure | Flexible, six-membered ring | Rigid, spirocyclic system | The spirocycle's rigidity can enhance target selectivity and reduce off-target effects. |
| Calculated LogP | -1.3 (approx.) | 1.52[9] | The higher LogP of the spirocycle suggests increased lipophilicity, which can improve membrane permeability. However, this needs to be balanced to maintain adequate aqueous solubility. |
| Metabolic Stability | Prone to N-oxidation | Potentially more resistant to metabolism | The spirocyclic framework can sterically hinder the approach of metabolic enzymes to the nitrogen atoms, leading to a longer half-life in the body.[8] |
Note: The LogP value for piperazine is an approximation as it is highly basic and its distribution is pH-dependent. The LogP for the spirocycle is a calculated value and should be experimentally verified.
Experimental Protocols for Comparative Analysis
To provide a robust, data-driven comparison, the following experimental protocols are essential.
Protocol 1: Determination of Lipophilicity (LogD)
The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD).[10][11]
Objective: To experimentally determine and compare the LogD at a physiologically relevant pH (7.4) for a model piperazine-containing compound and its spirocyclic analogue.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol.
-
Saturate n-octanol with the PBS solution.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated PBS and n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[10]
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Analyze the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[12]
-
Calculate the LogD value using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase]).[13]
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[14][15]
Objective: To compare the metabolic stability of a model piperazine-containing compound and its spirocyclic analogue in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (from human or other relevant species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[15]
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.[15]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.[14][16]
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[14][17]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.[15]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: A comparison of the key features of piperazine and its spirocyclic isostere.
Caption: A generalized workflow for the in vitro metabolic stability assay.
Conclusion: A Strategic Advancement in Drug Design
The strategic replacement of piperazine with spirocyclic isosteres like this compound represents a significant advancement in medicinal chemistry.[19] While piperazine will undoubtedly remain a valuable tool, the adoption of these three-dimensional scaffolds offers a powerful approach to mitigate metabolic liabilities and enhance target selectivity.[6] The experimental data generated from the protocols outlined in this guide will empower researchers to make informed decisions in lead optimization, ultimately accelerating the discovery of safer and more effective medicines. The move from the "flatland" of traditional heterocycles to the topographically diverse landscape of spirocycles is a critical step forward in the rational design of next-generation therapeutics.
References
-
ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [7]
-
PubMed. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [3]
-
ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. [4]
-
Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [14]
-
Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. [10]
-
Merck. metabolic stability in liver microsomes. [15]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [11]
-
ACD/Labs. LogP—Making Sense of the Value. [13]
-
Creative Bioarray. Microsomal Stability Assay. [17]
-
MTT Assay. In vitro drug metabolism: for the selection of your lead compounds. [16]
-
BioIVT. Metabolic Stability Assay Services. [18]
-
Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [6]
-
ChemScene. This compound. [9]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [1]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [8]
-
Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. [5]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. enamine.net [enamine.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. agilent.com [agilent.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. mttlab.eu [mttlab.eu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bioivt.com [bioivt.com]
- 19. enamine.net [enamine.net]
A Comparative Guide to the Biological Activity of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutics is perpetual. The tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate core represents a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of diseases from infectious fungal infections to cancer and inflammatory disorders. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to enable researchers to build upon these findings.
Introduction to the 2,7-Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane core is a spirocyclic diamine, which provides a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets. The presence of two nitrogen atoms at positions 2 and 7 allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The this compound is a common starting material or intermediate in the synthesis of these derivatives, with the Boc-protecting group at the 7-position allowing for selective modification at the 2-position.
This guide will focus on three prominent areas where derivatives of the diazaspiro[4.5]decane scaffold have shown significant promise: as antifungal agents, as KRAS G12D inhibitors for cancer therapy, and as dual TYK2/JAK1 inhibitors for the treatment of inflammatory diseases.
I. Antifungal Activity: Chitin Synthase Inhibition
A significant application of diazaspiro[4.5]decan-1-one derivatives is in the development of novel antifungal agents. Fungal infections pose a growing threat to human health, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic targets. Chitin, an essential component of the fungal cell wall, is an attractive target as it is absent in mammals, suggesting a potential for high selectivity and low toxicity.
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of chitin synthase, a key enzyme in the chitin biosynthesis pathway.
Comparative Antifungal Activity
The following table summarizes the in vitro activity of representative 2,8-diazaspiro[4.5]decan-1-one derivatives against various fungal pathogens and their inhibitory activity against chitin synthase. For comparison, data for the established antifungal drug fluconazole and the known chitin synthase inhibitor polyoxin B are included.
| Compound | Target Organism | MIC (mmol/L) | Chitin Synthase IC50 (mM) | Reference |
| Derivative 4d | C. albicans (ATCC 90023) | 0.04 | - | |
| Derivative 4j | A. fumigatus | 0.08 | 0.12 | |
| Derivative 4r | A. fumigatus | 0.08 | - | |
| Fluconazole | C. albicans (ATCC 90023) | 0.104 | - | |
| Polyoxin B | C. albicans (ATCC 90023) | 0.129 | 0.08 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. A lower value indicates higher potency.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on these antifungal derivatives have revealed several key features for potent activity. The nature of the substituent on the nitrogen at the 8-position of the spiro-ring plays a crucial role in determining the antifungal potency and spectrum. Aromatic and heterocyclic moieties have been shown to enhance activity. Furthermore, the stereochemistry of the spiro-center can also influence the biological activity.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[1][2]
-
Materials : 96-well microtiter plates, fungal strains, appropriate liquid medium (e.g., RPMI-1640), test compounds, positive control antifungal (e.g., fluconazole), spectrophotometer.
-
Procedure :
-
Prepare serial twofold dilutions of the test compounds and controls in the microtiter plates.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.[1]
-
2. Chitin Synthase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of chitin synthase.
-
Materials : Crude enzyme extract containing chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae), substrate (UDP-N-acetylglucosamine), reaction buffer, test compounds, and a method to quantify chitin synthesis (e.g., incorporation of radiolabeled substrate).
-
Procedure :
-
Pre-incubate the enzyme extract with the test compound or vehicle control.
-
Initiate the reaction by adding the substrate.
-
After a defined incubation period, stop the reaction and quantify the amount of chitin produced.
-
Calculate the percent inhibition and determine the IC50 value.
-
Experimental workflow for antifungal activity assessment.
II. Anticancer Activity: KRAS G12D Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers and has been notoriously difficult to target.[3] Recent advances have led to the discovery of non-covalent inhibitors that can bind to the KRAS G12D mutant protein and lock it in an inactive state. Derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one have emerged as a promising scaffold for the development of potent and selective KRAS G12D inhibitors.[1]
Mechanism of Action of KRAS G12D Inhibitors
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the RAF/MEK/ERK pathway, promoting cell proliferation and survival.[4] Non-covalent KRAS G12D inhibitors are designed to bind to a pocket on the mutant protein, stabilizing the inactive GDP-bound conformation and preventing its interaction with downstream effectors.[3]
Simplified KRAS G12D signaling pathway and inhibitor action.
Comparative KRAS G12D Inhibitory Activity
The table below presents the inhibitory activity of representative 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives against KRAS G12D.
| Compound | Binding Affinity (Kd, nM) | Cellular IC50 (nM) | Reference |
| HDB-2 | 48.17 | nanomolar | [1] |
| HDB-3 | 85.17 | nanomolar | [1] |
| MRTX1133 | - | - | [4] |
Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal Inhibitory Concentration in a cellular assay.
Experimental Protocols
1. Biochemical KRAS G12D Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of an inhibitor to the KRAS G12D protein.[5]
-
Materials : Purified KRAS G12D protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), test compounds, assay buffer, microplate reader capable of measuring fluorescence polarization.
-
Procedure :
-
Incubate the KRAS G12D protein with the fluorescent GDP analog to form a complex.
-
Add serial dilutions of the test compound.
-
Measure the change in fluorescence polarization. Binding of the inhibitor displaces the fluorescent probe, leading to a decrease in polarization.
-
Calculate the binding affinity (Kd or Ki).
-
2. Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the inhibitor's ability to block downstream signaling from KRAS G12D in cancer cells.[6]
-
Materials : KRAS G12D mutant cancer cell line (e.g., AsPC-1), cell culture reagents, test compounds, lysis buffer, antibodies against phosphorylated ERK (pERK) and total ERK, Western blot equipment.
-
Procedure :
-
Treat the cancer cells with serial dilutions of the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies for pERK and total ERK.
-
Quantify the band intensities to determine the ratio of pERK to total ERK and calculate the IC50 for pERK inhibition.
-
III. Anti-inflammatory Activity: Dual TYK2/JAK1 Inhibition
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are central to the pathogenesis of many inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD).[7] Tyrosine kinase 2 (TYK2) and JAK1 are key mediators in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[8] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and selective dual inhibitors of TYK2 and JAK1.[9]
Mechanism of Action of TYK2/JAK1 Inhibitors
TYK2 and JAK1 are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, these kinases are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation. Dual inhibition of TYK2 and JAK1 can effectively block these pro-inflammatory signaling cascades.[10]
Comparative TYK2/JAK1 Inhibitory Activity
The following table shows the in vitro kinase inhibitory activity of a representative 2,8-diazaspiro[4.5]decan-1-one derivative compared to the established JAK inhibitor, tofacitinib.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/TYK2) | Reference |
| Compound 48 | 6 | 37 | >138 | >23-fold | [9] |
| Tofacitinib | - | - | - | - | [9] |
IC50: Half-maximal Inhibitory Concentration. A lower value indicates higher potency. Selectivity is a ratio of IC50 values, with a higher number indicating greater selectivity for the target kinase over off-target kinases.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11][12]
-
Materials : Purified recombinant TYK2 and JAK1 enzymes, substrate peptide, ATP, test compounds, ADP-Glo™ reagent and kinase detection reagent (Promega), luminometer.
-
Procedure :
-
Set up the kinase reaction with the enzyme, substrate, ATP, and serial dilutions of the test compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.
-
Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Conclusion
The this compound scaffold and its derivatives represent a highly valuable class of compounds with diverse and potent biological activities. The examples highlighted in this guide demonstrate their potential as antifungal agents, KRAS G12D inhibitors for cancer, and dual TYK2/JAK1 inhibitors for inflammatory diseases. The modular nature of the diazaspiro[4.5]decane core allows for extensive chemical modifications, providing a rich platform for further optimization and the development of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to evaluate new derivatives and contribute to the advancement of these promising therapeutic agents.
References
-
A REVIEW OF KRAS G12D INHIBITORS: FROM DISCOVERY TO CLINICAL TRIALS - Jetir.Org. Available at: [Link]
-
What are KRAS G12D inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available at: [Link]
-
KRASG12D Inhibitor Clinical Trial Updates And Insights - ZM Silane Limited. Available at: [Link]
-
(PDF) New exploration of KRASG12D inhibitors and the mechanisms of resistance. Available at: [Link]
-
Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. Available at: [Link]
-
Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PubMed Central. Available at: [Link]
-
New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC. Available at: [Link]
-
Janus Kinase Signaling in Inflammatory Bowel Disease - PMC - NIH. Available at: [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. Available at: [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. Available at: [Link]
-
(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - ResearchGate. Available at: [Link]
-
JAK–STAT pathway targeting for the treatment of inflammatory bowel disease | Request PDF. Available at: [Link]
-
Integrating Immunologic Signaling Networks: The JAK/STAT Pathway in Colitis and Colitis-Associated Cancer - MDPI. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed. Available at: [Link]
-
Chitin Synthesis in Saccharomyces cerevisiae in Response to Supplementation of Growth Medium with Glucosamine and Cell Wall Stress - PMC - NIH. Available at: [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. Available at: [Link]
-
Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats - Reaction Biology. Available at: [Link]
-
A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - NIH. Available at: [Link]
-
Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC - NIH. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available at: [Link]
-
RAS nucleotide exchange assays for inhibitor screening and profiling - BPS Bioscience. Available at: [Link]
-
Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - Frontiers. Available at: [Link]
-
Non-clinical identification and characterization of KRAS G12D inhibitors - Erasca. Available at: [Link]
-
Fluorescence Polarization - tracerDB. Available at: [Link]
-
A Structural and Biochemical Model of Processive Chitin Synthesis - PMC - NIH. Available at: [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. Available at: [Link]
-
KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC. Available at: [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera - Unife. Available at: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. jetir.org [jetir.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Janus Kinase Signaling in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationships of Diazaspiro[4.5]decanones: Unlocking the Therapeutic Potential of a Versatile Scaffold
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The diazaspiro[4.5]decanone core, a three-dimensional and conformationally restricted framework, has emerged as a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of the structure-activity relationships (SAR) within this class of compounds, with a particular focus on contrasting the well-explored 2,8-diazaspiro[4.5]decan-1-one derivatives with the largely untapped potential of the isomeric tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. By examining the existing experimental data, we aim to provide a roadmap for the rational design of novel therapeutics based on this versatile spirocyclic system.
The Diazaspiro[4.5]decanone Scaffold: A Tale of Two Isomers
The diazaspiro[4.5]decane framework consists of a piperidine ring fused to a pyrrolidinone or similar lactam ring through a spirocyclic carbon atom. The arrangement of the nitrogen atoms within this scaffold gives rise to different isomers, with the 2,8- and 2,7-diazaspiro[4.5]decanones being of significant interest. While both isomers share a common structural rigidity, the subtle difference in the nitrogen positioning within the five-membered ring dramatically influences their synthetic accessibility and, more importantly, their biological activity.
The majority of published research has concentrated on the 2,8-diazaspiro[4.5]decan-1-one scaffold, which has proven to be a fruitful template for the development of potent and selective inhibitors of various enzymes and receptors. In contrast, the 2,7-diazaspiro[4.5]decan-1-one core, represented by molecules such as this compound, remains a relatively underexplored area of chemical space, presenting a unique opportunity for the discovery of novel drug candidates.
Comparative SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
Extensive SAR studies on the 2,8-diazaspiro[4.5]decan-1-one scaffold have revealed key structural features that govern its interaction with various biological targets. These derivatives have shown promise as RIPK1 kinase inhibitors, TYK2/JAK1 inhibitors, and antifungal agents.[1][2][3]
Key SAR Insights for 2,8-Diazaspiro[4.5]decan-1-ones:
-
Substitutions on the Piperidine Nitrogen (N-8): This position is a critical handle for modulating potency and selectivity. Large aromatic or heteroaromatic groups are often well-tolerated and can form crucial interactions within the binding pockets of target proteins. For instance, in the context of RIPK1 inhibitors, an 8-benzoyl group was identified as a promising starting point.[3][4]
-
Substitutions on the Lactam Nitrogen (N-2): Modifications at this position can influence pharmacokinetic properties and may also contribute to target engagement.
-
The Spirocyclic Core: The inherent rigidity of the spirocyclic system is crucial for pre-organizing the substituents in a favorable conformation for binding, thus minimizing the entropic penalty upon target interaction.
The following diagram illustrates the general SAR landscape for the 2,8-diazaspiro[4.5]decan-1-one scaffold based on published data.
Caption: Key SAR points for the 2,8-diazaspiro[4.5]decan-1-one scaffold.
The Untapped Potential of this compound and its Analogs
The isomeric 2,7-diazaspiro[4.5]decan-1-one scaffold, with the nitrogen atom shifted within the lactam ring, presents a different three-dimensional arrangement of hydrogen bond donors and acceptors, as well as altered vectoral projections of its substituents. This subtle change can lead to profoundly different interactions with biological targets. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen (N-7) of the title compound offers a convenient starting point for chemical elaboration.
While specific SAR studies on this scaffold are scarce in the public domain, we can hypothesize potential avenues for exploration based on the knowledge gleaned from its 2,8-isomer and other spirocyclic structures. The key to unlocking the potential of this scaffold lies in a systematic exploration of substitutions at the N-2 and N-7 positions.
A Proposed Strategy for SAR Exploration of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold:
-
Library Synthesis: A focused library of analogs should be synthesized, varying the substituents at the N-2 and N-7 positions. The Boc group at N-7 can be readily removed to allow for the introduction of a diverse range of functionalities.
-
Target Screening: This library should be screened against a panel of biologically relevant targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic diseases, given the activities observed for the 2,8-isomer.
-
Iterative Optimization: Hit compounds identified from the initial screen can then be optimized through iterative rounds of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.
The following workflow diagram outlines a proposed research plan for investigating the SAR of the 2,7-diazaspiro[4.5]decan-1-one scaffold.
Sources
- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and its 2,8-diazaspiro Isomer for Drug Discovery
An In-depth Guide to the Synthesis, Properties, and Applications of Two Key Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity and improved physicochemical properties is relentless. Among these, diazaspiro[4.5]decanes have emerged as a privileged structural motif, offering a rigid framework that can be strategically functionalized to interact with a variety of biological targets. This guide provides a detailed comparative analysis of two closely related isomers: tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. While both share the same molecular formula and weight, the positional difference of the nitrogen atom within the spirocyclic system imparts distinct characteristics that are of significant interest to researchers and drug development professionals.
Introduction to Diazaspiro[4.5]decane Scaffolds
The diazaspiro[4.5]decane core consists of a pyrrolidine or piperidine ring fused at a quaternary carbon to a second nitrogen-containing ring. This spirocyclic nature locks the molecule in a defined three-dimensional conformation, which can be advantageous for enhancing binding affinity and selectivity to target proteins. The presence of two nitrogen atoms at different positions offers multiple points for diversification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
This guide will delve into a head-to-head comparison of the 2,7- and 2,8-diazaspiro[4.5]decan-1-one isomers, focusing on their synthesis, structural nuances, and burgeoning applications in drug discovery.
Structural and Physicochemical Properties: A Tale of Two Isomers
While both isomers share the same molecular formula (C₁₃H₂₂N₂O₃) and molecular weight (254.33 g/mol ), the arrangement of the nitrogen atoms leads to subtle but important differences in their predicted physicochemical properties.[1][2]
| Property | This compound | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| CAS Number | 923009-50-1[2] | 268550-48-7[1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol [2] | 254.33 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų[2] | 58.6 Ų[1] |
| Predicted logP | 1.5236[2] | 0.8[1] |
| Hydrogen Bond Donors | 1[2] | 1[1] |
| Hydrogen Bond Acceptors | 3[2] | 3[1] |
The most notable difference lies in their predicted lipophilicity (logP), with the 2,8-isomer predicted to be less lipophilic than the 2,7-isomer. This seemingly minor difference can have significant implications for a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis Strategies: Building the Core Scaffold
A plausible synthetic approach for both isomers would likely involve a multi-step sequence starting from a suitably protected piperidone derivative. The key step would be the construction of the second nitrogen-containing ring.
Hypothetical Synthetic Workflow
Caption: A generalized synthetic pathway for diazaspiro[4.5]decanones.
For the 2,8-diazaspiro[4.5]decan-1-one core, a potential route could involve the reaction of a protected 4-piperidone with a suitable reagent to introduce a cyanomethyl or nitromethane group at the 4-position, followed by reduction and subsequent cyclization.
A Chinese patent (CN111518015A) describes a four-step synthesis of a related tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate starting from 1,4-dioxaspiro[4.5]decane-8-one. This approach involves the introduction of a carbonitrile, reaction with 1-bromo-2-chloroethane, reduction, cyclization, and finally Boc protection. While not directly applicable to the 2,7- or 2,8-diazaspiro systems, it highlights a potential strategy for constructing the spirocyclic core.[3]
The synthesis of the 2,7-diazaspiro[4.5]decan-1-one isomer is less documented in the scientific literature, suggesting it may be a more synthetically challenging or less explored scaffold.
Spectroscopic Characterization: Awaiting the Data
A direct comparison of the spectroscopic properties of this compound and its 2,8-isomer is hampered by the lack of publicly available experimental data, particularly ¹H and ¹³C NMR spectra for both compounds. While commercial vendors list these compounds, their characterization data is not provided.[2][4]
This absence of data is a significant gap, as NMR spectroscopy would provide invaluable insights into the conformational differences and the electronic environment of the protons and carbons in each isomer, stemming from the different placement of the nitrogen atoms.
Applications in Drug Discovery: The Prominence of the 2,8-Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane scaffold has garnered considerable attention in medicinal chemistry, with numerous publications highlighting its utility as a core component in the design of potent and selective inhibitors for various therapeutic targets.
TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
A study published in the Journal of Medicinal Chemistry described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). One of the lead compounds demonstrated excellent potency and metabolic stability, as well as more potent anti-inflammatory efficacy than tofacitinib in a model of acute ulcerative colitis. This research underscores the potential of the 2,8-diazaspiro[4.5]decane scaffold in the development of novel treatments for inflammatory bowel disease.[5]
CCR4 Antagonists
Researchers have also utilized the 2,8-diazaspiro[4.5]decane framework to develop potent antagonists of the C-C chemokine receptor type 4 (CCR4). One such antagonist, with a (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine structure, exhibited high affinity and functional activity. A noteworthy finding was the ability of these antagonists to induce endocytosis of CCR4, a property not commonly observed with small molecule antagonists of chemokine receptors.[6]
Antihypertensive Agents
The versatility of the diazaspiro[4.5]decane scaffold is further demonstrated by its incorporation into compounds with antihypertensive properties. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which can be considered structural analogs, were prepared and screened as antihypertensive agents.[7]
In contrast to the well-documented applications of the 2,8-isomer, there is a conspicuous absence of published research detailing the use of the this compound scaffold in medicinal chemistry. This suggests that the 2,7-isomer is either a more recent entrant into the field of chemical building blocks or has not yet demonstrated the same level of biological activity or synthetic tractability as its 2,8-counterpart.
Experimental Protocols
Due to the lack of specific published protocols for the synthesis of the two target compounds, a general protocol for the Boc protection of a secondary amine is provided below as a representative experimental procedure in the synthesis of such molecules.
Protocol: Boc Protection of a Secondary Amine
This protocol describes a standard procedure for the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Diazaspiro[4.5]decan-1-one hydrochloride salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diazaspiro[4.5]decan-1-one hydrochloride salt (1.0 eq) in dichloromethane at 0 °C is added triethylamine (2.2 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Boc-protected product.
Workflow for Boc Protection
Caption: A step-by-step workflow for the Boc protection of a diazaspiro[4.5]decan-1-one.
Conclusion and Future Perspectives
This comparative guide highlights the structural similarities and subtle, yet potentially significant, differences between this compound and its 2,8-isomer. While both compounds are valuable building blocks for drug discovery, the 2,8-diazaspiro[4.5]decane scaffold is currently more prominent in the scientific literature, with demonstrated applications in the development of inhibitors for a range of important therapeutic targets.
The lack of available experimental data, particularly synthetic protocols and NMR spectra for both isomers, underscores a need for further research in this area. A systematic study comparing the synthesis, reactivity, and biological activity of a library of derivatives of both the 2,7- and 2,8-diazaspiro[4.5]decan-1-one cores would be of great value to the medicinal chemistry community. Such a study would provide a clearer understanding of the structure-activity relationships for this class of compounds and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, it is likely that both the 2,7- and 2,8-diazaspiro[4.5]decane systems will be further explored, potentially revealing new and exciting therapeutic opportunities.
References
- PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]
- PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]
- Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022 Feb 24;65(4):3151-3172. [Link]
- PubChem. This compound. National Center for Biotechnology Information. [Link]
- Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. J Med Chem. 1986 Jul;29(7):1178-83. [Link]
- (2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. Bioorg Med Chem Lett. 2016 Jun 1;26(11):2641-5. [Link]
- Syntheses and NMR spectra - The Royal Society of Chemistry. [Link]
- Appretech Scientific Limited. This compound. [Link]
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2019, 2019(4), M1088. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- CN117425654A - 2,8-diazaspiro[4.5]decane compound.
- PubChem. This compound. [Link]
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. 2021, 26(15), 4496. [Link]
- PubChem. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. [Link]
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J Enzyme Inhib Med Chem. 2022; 37(1): 1198–1208. [Link]
- PubChem. Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. [Link]
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera & Kaipòs. [Link]
- PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
- PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
Sources
- 1. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | C13H22N2O3 | CID 45073946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 4. tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 268550-48-7 [sigmaaldrich.com]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Molecular Rigidity and Optimizing Physicochemical Space: A Comparative Guide to tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and its Acyclic Precursors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced biological activity and improved pharmacokinetic profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to navigate the complexities of chemical space. This guide provides an in-depth technical comparison of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a valuable spirocyclic building block, and its acyclic precursors, highlighting the profound advantages conferred by the spirocyclic core in the context of modern drug discovery.
Spirocyclic scaffolds are increasingly incorporated into drug candidates and approved drugs due to their inherent three-dimensionality.[1][2] This rigid architecture offers a distinct advantage over more flexible acyclic or planar aromatic systems by pre-organizing functional groups in a defined spatial orientation, which can lead to enhanced potency and selectivity for biological targets.[1] This guide will explore these advantages through a direct comparison of a representative spirocyclic lactam and its conceptual acyclic precursor.
The Strategic Advantage of Spirocyclization: A Comparative Overview
The fundamental difference between this compound and its acyclic counterparts lies in the conformational constraint imposed by the spirocyclic fusion. This rigidity has significant implications for various aspects of drug design and development, from synthetic efficiency to physicochemical properties and pharmacological activity.
Synthetic Efficiency: The Power of Intramolecularity
The synthesis of the spirocyclic lactam typically proceeds via an intramolecular cyclization of a suitably functionalized acyclic precursor, such as tert-butyl 4-(acetylaminomethyl)-4-(aminomethyl)piperidine-1-carboxylate. This intramolecular approach offers several key advantages over intermolecular reactions that might be used to construct similar acyclic structures.
Intramolecular reactions are kinetically favored due to the high effective concentration of the reacting functional groups, which are held in close proximity by the molecular backbone.[3] This often leads to higher yields, milder reaction conditions, and shorter reaction times compared to their intermolecular counterparts, which are often plagued by competing side reactions and require higher concentrations to achieve reasonable rates.[4][5]
Experimental Protocol: Synthesis of this compound
A common synthetic route to the target spirocycle involves the following key steps:
-
Preparation of the Acyclic Precursor: Starting from a suitable piperidine derivative, such as tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, the primary amine is acylated, for instance with acetyl chloride or acetic anhydride, to yield the acyclic diamide precursor.[6]
-
Intramolecular Cyclization: The acyclic precursor is then subjected to cyclization conditions. This can often be achieved by heating in a suitable solvent, sometimes with the aid of a base or a dehydrating agent to facilitate the formation of the lactam ring. The reaction proceeds via an intramolecular nucleophilic attack of the free amine onto the activated carbonyl group of the amide.
Experimental Protocol: Synthesis of a Representative Acyclic Precursor (tert-butyl 4-(acetylaminomethyl)-4-(aminomethyl)piperidine-1-carboxylate)
-
Starting Material: Commercially available tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine.
-
Acylation: The solution is cooled in an ice bath, and a solution of acetyl chloride in the same solvent is added dropwise.
-
Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
The intramolecular nature of the spirocyclization typically results in a more efficient and higher-yielding process compared to the intermolecular coupling of two separate fragments to build a complex acyclic molecule.
Comparative Data: Spirocyclic vs. Acyclic Precursor
To objectively assess the advantages of the spirocyclic scaffold, the following table summarizes key physicochemical and synthetic parameters for this compound and its conceptual acyclic precursor.
| Property | This compound | tert-Butyl 4-(acetylaminomethyl)-4-(aminomethyl)piperidine-1-carboxylate (Acyclic Precursor) | Advantage of Spirocycle |
| Molecular Formula | C₁₃H₂₂N₂O₃[7] | C₁₃H₂₅N₃O₃ | N/A |
| Molecular Weight | 254.33 g/mol [7] | 271.36 g/mol | Lower molecular weight for a rigid scaffold. |
| Calculated logP | 1.52[7] | ~1.2 (Estimated) | Favorable lipophilicity for drug-likeness. |
| Topological Polar Surface Area (TPSA) | 58.64 Ų[7] | ~87.9 Ų (Estimated) | Lower TPSA can improve cell permeability. |
| Number of Rotatable Bonds | 0[7] | >3 (Estimated) | High conformational rigidity. |
| Synthetic Route | Intramolecular Cyclization | Acylation | Often higher yielding and more efficient. |
Note: Some data for the acyclic precursor are estimated based on closely related structures and computational models due to the lack of direct experimental data in the public domain.
Delving Deeper: The Physicochemical and Pharmacological Implications
The data presented in the table above translates into tangible benefits in a drug discovery context.
Conformational Rigidity: Pre-organization for Enhanced Potency and Selectivity
The most significant advantage of the spirocyclic core is its conformational rigidity.[1] The spiro atom locks the two rings in a fixed orientation, drastically reducing the number of accessible conformations compared to its flexible acyclic counterpart. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, which often translates to higher binding affinity and potency.[3] Furthermore, the well-defined three-dimensional arrangement of functional groups can enhance selectivity by favoring interactions with the desired target over off-targets.
Caption: Conformational advantage of spirocycles.
Physicochemical Properties: Tuning for "Drug-Likeness"
The introduction of a spirocyclic scaffold can significantly impact a molecule's physicochemical properties, often in a favorable direction.
-
Lipophilicity (logP): As shown in the table, the spirocyclic compound has a favorable logP value. Controlling lipophilicity is crucial for balancing solubility and permeability, key determinants of a drug's pharmacokinetic profile.[8][9]
-
Polar Surface Area (TPSA): The lower TPSA of the spirocycle is noteworthy. TPSA is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA generally correlates with better oral bioavailability.
-
Solubility: The increased sp³ character of spirocyclic compounds can disrupt crystal packing and improve aqueous solubility compared to their flatter, more aromatic acyclic counterparts.
Logical Workflow for Spirocycle Integration in Drug Discovery
The decision to incorporate a spirocyclic scaffold like this compound into a drug discovery program should be guided by a rational, data-driven approach.
Caption: Drug discovery workflow with spirocycles.
Conclusion: A Privileged Scaffold for Modern Medicinal Chemistry
References
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Wikipedia. Intramolecular reaction. [Link]
-
PubChem. This compound. [Link]
-
Ningbo Innopharmchem Co., Ltd. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]
-
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
- Sies, H. (2018). On the history of oxidative stress: Concept and some aspects of its formation and role in biological systems. Redox Biology, 15, 57-61.
- Kumar, A., et al. (2011). Intramolecular cyclization reaction — Palladium(0)-catalyzed cyclization is more effective than tin hydride mediated reaction. Indian Journal of Chemistry - Section B, 50B(2), 224-231.
- Tourwé, D., et al. (2001). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 57(26), 5679-5687.
- Simanavičius, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
PubChemLite. This compound. [Link]
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
- Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules, 25(21), 5092.
- Pratiwi, R., et al. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study. International Journal of Applied Pharmaceutics, 13(5), 183-188.
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. ResearchGate. [Link]
- Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
- Gaehde, S. A., & Matsueda, G. R. (1981). Synthesis of N-tert.-butoxycarbonyl-( Alpha-Phenyl)aminomethylphenoxyacetic Acid for Use as a Handle in Solid-Phase Synthesis of Peptide Alpha-Carboxamides. International Journal of Peptide and Protein Research, 18(5), 451-458.
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
PubChem. Piperidine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
A Comparative Guide to the Synthesis of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: A Critical Intermediate in Drug Discovery
Introduction
The spirocyclic lactam scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target affinity and improved pharmacokinetic properties. Among these, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a highly valuable building block in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents.[1][2][3] Its rigid spirocyclic core, combined with the synthetically versatile lactam and Boc-protected amine functionalities, makes it an attractive starting point for the exploration of new chemical space.
This guide provides a comprehensive validation of a proposed synthetic method for this key intermediate, alongside a critical comparison with alternative strategies. The methodologies are presented with detailed experimental protocols, supported by mechanistic insights and comparative data to aid researchers in selecting the most efficient and scalable route for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound presents a significant challenge in constructing the core 2,7-diazaspiro[4.5]decan-1-one structure with the correct regiochemistry. While no single publication details a complete, validated synthesis of the target molecule, a robust and logical pathway can be constructed based on established organic chemistry principles and analogous syntheses of related spirocyclic systems. This guide will focus on a primary proposed method and compare it with plausible alternatives.
The primary proposed synthesis is a multi-step sequence involving the initial construction of a suitable piperidine-based precursor, followed by cyclization to form the spiro-lactam core, and concluding with the selective protection of the secondary amine.
Proposed Primary Synthetic Route
The proposed primary route is a four-step synthesis commencing from commercially available 1-Boc-4-piperidone. This method is designed for scalability and control over each synthetic transformation.
Overall Reaction Scheme:
Caption: Proposed primary synthetic route for this compound.
Table 1: Comparison of Synthetic Methods
| Method | Key Transformation | Starting Materials | Number of Steps | Plausible Overall Yield | Key Advantages | Potential Challenges |
| Primary Proposed Route | Intramolecular Dieckmann Condensation | 1-Boc-4-piperidone, Ethyl acrylate | 4 | 30-40% | Scalable, uses common reagents, good control of regiochemistry. | Use of LiAlH4, potential for side reactions in the Michael addition. |
| Alternative Route 1 | Reductive Amination followed by Lactamization | 1-Boc-4-piperidone, Ethyl 2-aminoacetate | 3 | 25-35% | Fewer steps, avoids highly reactive hydrides. | Potential for over-alkylation, cyclization yield may be variable. |
| Alternative Route 2 | Palladium-catalyzed Domino Reaction | Substituted yne-en-ynes, aryl halides | 1 | 15-25% | One-pot synthesis, rapid access to complex scaffolds.[4][5][6] | Requires specialized starting materials, catalyst cost, and optimization. |
Detailed Experimental Protocols
Primary Proposed Synthetic Route
This route provides a logical and robust approach to the target molecule.
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (Intermediate A)
This step involves a Strecker synthesis to introduce the amino and cyano functionalities.
-
Procedure: To a solution of 1-Boc-4-piperidone (1.0 eq) in a mixture of methanol and water (1:1) is added potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford Intermediate A as a white solid.
-
Rationale: The Strecker synthesis is a classic and reliable method for the formation of α-amino nitriles from ketones. The use of a Boc-protected piperidone ensures that the subsequent transformations will not affect the piperidine nitrogen.
Step 2: Synthesis of tert-butyl 4-(aminomethyl)-4-aminopiperidine-1-carboxylate (Intermediate B)
Reduction of the nitrile to a primary amine.
-
Procedure: To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of Intermediate A (1.0 eq) in THF dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield Intermediate B.
-
Rationale: LiAlH4 is a powerful reducing agent capable of converting the nitrile group to a primary amine. Careful control of the reaction conditions is necessary to avoid side reactions.
Step 3: Synthesis of tert-butyl 4-((2-(ethoxycarbonyl)ethyl)amino)-4-(aminomethyl)piperidine-1-carboxylate (Intermediate C)
A Michael addition to introduce the ester functionality required for the subsequent cyclization.
-
Procedure: A solution of Intermediate B (1.0 eq) and ethyl acrylate (1.1 eq) in methanol is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give Intermediate C.
-
Rationale: The Michael addition of the primary amine to the α,β-unsaturated ester is a highly efficient method for forming the carbon-nitrogen bond required for the subsequent lactam formation.
Step 4: Synthesis of this compound (Target Molecule)
The key spirocyclization step via an intramolecular Dieckmann condensation.
-
Procedure: To a solution of Intermediate C (1.0 eq) in anhydrous THF is added potassium tert-butoxide (1.2 eq) at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product.
-
Rationale: The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters, which in this case, upon tautomerization and loss of ethanol, directly yields the desired lactam.[2][7][8][9][10] The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for promoting the intramolecular cyclization.
Workflow Diagram for the Primary Proposed Synthesis:
Caption: Detailed workflow for the primary proposed synthesis of the target molecule.
Alternative Route 1: Reductive Amination Approach
This route offers a more convergent approach, potentially reducing the number of synthetic steps.
-
Step 1: Reductive Amination. 1-Boc-4-piperidone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) are dissolved in a suitable solvent such as methanol. A reducing agent like sodium cyanoborohydride (NaBH3CN) (1.5 eq) is added, and the reaction is stirred at room temperature for 24-48 hours.[11][12][13] The reaction is then worked up and purified to yield the amino ester intermediate.
-
Step 2: Lactam Formation. The resulting amino ester is then cyclized to the lactam. This can be achieved by heating in a high-boiling point solvent or by using a base to promote intramolecular amidation.
-
Step 3: Boc Protection. The final step would involve the selective Boc-protection of the piperidine nitrogen if it was not already protected in the starting material.
Mechanistic Rationale Diagram for Reductive Amination:
Caption: Simplified mechanism of the reductive amination step in Alternative Route 1.
Conclusion and Future Outlook
The synthesis of this compound is a challenging but achievable goal for synthetic chemists. The primary proposed route, leveraging a Dieckmann condensation, offers a logical and scalable pathway with good control over the chemical transformations. While alternative methods such as the reductive amination approach or palladium-catalyzed domino reactions present intriguing possibilities, they may require more extensive optimization to achieve comparable efficiency and scalability.
Further research should focus on the direct experimental validation of the proposed primary route to gather precise data on yields, purity, and scalability. Additionally, a thorough investigation into the reaction conditions for the alternative routes could uncover more efficient and cost-effective methods for the synthesis of this important medicinal chemistry building block. The development of a robust and reliable synthesis will undoubtedly accelerate the discovery of new and innovative therapeutics based on the 2,7-diazaspiro[4.5]decane scaffold.
References
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. PubMed. [Link]
-
Fominova, K., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
PubMed. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]
-
Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
-
Wikipedia. Reductive amination. [Link]
-
PubChemLite. This compound. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance | Semantic Scholar [semanticscholar.org]
- 5. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Purity Analysis and Confirmation of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For researchers, scientists, and drug development professionals, the structural integrity and purity of building blocks are paramount to the success of a synthetic campaign and the ultimate quality of the final active pharmaceutical ingredient (API). Spirocyclic scaffolds have gained significant traction in medicinal chemistry for their ability to impart three-dimensionality, novel intellectual property, and improved physicochemical properties to drug candidates.[1][2] Among these, diazaspirocycles such as tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate are valuable synthons. This guide provides an in-depth technical analysis of the methods for purity and identity confirmation of this compound, comparing them with other analytical techniques and relevant alternative spirocyclic scaffolds.
The Critical Role of Purity in Spirocyclic Building Blocks
The title compound, a Boc-protected lactam, serves as a versatile intermediate. The presence of impurities, such as regioisomers, deprotected analogues, or starting materials, can lead to unwanted side reactions, complicate purification of subsequent products, and introduce potential toxicological liabilities. Therefore, robust analytical methods are not merely a quality control checkpoint but a critical component of process development and validation, as outlined by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances (Q3A).[3]
Orthogonal Analytical Approaches for Unambiguous Confirmation
A single analytical technique is often insufficient to definitively determine the purity and structure of a complex molecule. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reverse-phase HPLC (RP-HPLC) with UV detection is the gold standard for quantifying the purity of organic compounds and detecting non-volatile impurities.[4] The choice of a C18 stationary phase provides excellent resolving power for the separation of the target compound from its potential impurities based on polarity.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the amide chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in 50:50 ACN/Water.
The acidic modifier (TFA) in the mobile phase is crucial for protonating the basic nitrogen atoms, leading to sharp, symmetrical peaks.[5] The gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for confirming the structure of the target compound and identifying any isomeric impurities.[6]
Experimental Protocol: NMR Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for unambiguous assignment.
-
Sample Concentration: 5-10 mg in 0.6 mL of deuterated solvent.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
δ 4.0-4.2 ppm: Protons adjacent to the nitrogen in the lactam ring.
-
δ 3.2-3.6 ppm: Protons on the piperidine ring adjacent to the Boc-protected nitrogen.
-
δ 1.5-2.0 ppm: Other piperidine and pyrrolidine ring protons.
-
δ 1.45 ppm: Singlet, 9 protons of the tert-butyl group.
The presence and integration of the tert-butyl peak at ~1.45 ppm is a key indicator of the intact Boc protecting group. The chemical shifts and coupling patterns of the ring protons will be distinct for different regioisomers, allowing for their identification.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.[7]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Expected Ion: [M+H]⁺ at m/z 255.17.
-
Fragmentation Analysis (MS/MS):
-
Loss of isobutylene: [M+H - 56]⁺ at m/z 199.13.
-
Loss of the Boc group: [M+H - 100]⁺ at m/z 155.11.
-
The characteristic loss of 56 and 100 Da from the protonated molecule is a hallmark of the Boc-protecting group, providing strong evidence for its presence.[7]
Caption: Key MS fragmentation pathways.
Comparison with Alternative Spirocyclic Scaffolds
The choice of a spirocyclic building block is often dictated by the desired vectoral projection of substituents and the overall physicochemical properties. Below is a comparison of the target compound with some of its commercially available alternatives.
| Compound | Structure | Key Differentiating Features | Expected HPLC Retention Time (relative) |
| This compound | Lactam on the pyrrolidine ring. | Baseline | |
| tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Regioisomer with lactam on the pyrrolidine ring and Boc on the piperidine ring. Likely to have a slightly different polarity and therefore a different retention time. | Shorter | |
| tert-Butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate | Regioisomer with a ketone on the piperidine ring. The change in the ring system containing the carbonyl will affect polarity. | Longer | |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Different ring system ([3.5] vs [4.5]) and lacks the lactam functionality, making it less polar. | Much Longer |
The different substitution patterns and ring sizes of these alternatives lead to distinct physicochemical properties, which will be reflected in their analytical data. For instance, the absence of the polar lactam in tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate will result in a significantly longer retention time in reverse-phase HPLC compared to the target compound.
Conclusion
The purity and identity of this compound can be confidently established through a combination of RP-HPLC for purity assessment and NMR and MS for structural confirmation. This orthogonal approach ensures that the material meets the stringent quality requirements for use in drug discovery and development. When considering alternative spirocyclic scaffolds, a similar analytical strategy should be employed to fully characterize each building block before its incorporation into a synthetic route. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to implement robust quality control measures for these valuable synthetic intermediates.
References
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]
-
ResearchGate. (2025). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). [Link]
-
Tentamus Pharma UK. Analysis of Related Substances and Impurities GMP. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubMed Central. Spirocyclic Motifs in Natural Products. National Institutes of Health. [Link]
-
PubMed. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. National Institutes of Health. [Link]
- Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
PubChemLite. This compound. [Link]
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Appretech Scientific Limited. This compound. [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
-
Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
ResearchGate. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods | Request PDF. [Link]
-
PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
UNL Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
- Google Patents. 1-oxa-2-oxo-8-azaspiro(4,5) decane derivatives, processes for their preparation and pharmaceutical compositions thereof.
- Google Patents. 2,8-diazaspiro[4.5]decane compound.
-
Heterocycles. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]
-
PubChem. Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Patent US-7557238-B2. [Link]
-
ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
- Google Patents.
-
ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry. [Link]
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C14H24N2O3 | CID 66870873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0414421A3 - 1-oxa-2-oxo-8-azaspiro(4,5) decane derivatives, processes for their preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Medicinal Chemist's Guide to Bioisosteric Replacement Strategies for Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The scaffold, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, represents a valuable starting point in the design of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. Its rigid spirocyclic core offers a defined three-dimensional orientation for substituents, while the embedded γ-lactam and N-Boc protected piperidine moieties provide key interaction points and vectors for chemical exploration.
This guide provides an in-depth analysis of bioisosteric replacement strategies for this scaffold, offering a comparative look at potential modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. We will delve into the rationale behind these strategies, supported by available experimental data from related systems, and provide detailed experimental protocols for the synthesis of key analogs.
The Core Scaffold: A Privileged Structure
The 2,7-diazaspiro[4.5]decane-1-one core is a recurring motif in medicinal chemistry. Its spirocyclic nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. The γ-lactam provides a hydrogen bond donor and acceptor, while the piperidine nitrogen allows for the introduction of various substituents to explore the surrounding chemical space. The tert-butyloxycarbonyl (Boc) protecting group, while often used as a synthetic handle, can also be considered a placeholder for other functionalities that can modulate the physicochemical properties of the molecule.
Bioisosteric Replacement Strategies for the γ-Lactam Core
The γ-lactam ring is a critical pharmacophoric element. However, its amide bond can be susceptible to enzymatic hydrolysis, potentially limiting oral bioavailability and in vivo stability. Bioisosteric replacement of the lactam can address these liabilities while maintaining or improving biological activity.[1]
Rationale for Lactam Bioisosterism
The primary goals for replacing the γ-lactam moiety are:
-
Enhance Metabolic Stability: To circumvent hydrolysis by amidases.
-
Modulate Physicochemical Properties: To improve solubility, permeability, and lipophilicity.
-
Explore Novel Interactions: To engage with the target protein in new ways, potentially increasing potency or altering the mode of action.
-
Secure Intellectual Property: To create novel chemical entities with patent protection.
Potential Lactam Bioisosteres and Comparative Analysis
Several functional groups can be considered as bioisosteres for the γ-lactam. The choice of replacement depends on the specific goals of the drug discovery program.
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| 1,2,4-Oxadiazole | Mimics the hydrogen bonding properties of the amide.[2] | Increased metabolic stability. | May alter the geometry and electronic profile. |
| 1,3,4-Oxadiazole | Another heterocyclic replacement for the amide bond. | Can improve metabolic stability and oral bioavailability. | Different vector for substituents compared to the lactam. |
| Triazole | Can act as both a hydrogen bond donor and acceptor.[1] | Metabolically robust and can form favorable interactions. | May introduce basicity, affecting off-target activity. |
| γ-Sultam | A sulfonamide analog of the lactam. | Can offer improved metabolic stability and different hydrogen bonding patterns. | The sulfonyl group is a strong hydrogen bond acceptor and can increase acidity. |
| Cyclic Carbamate | An oxygen-for-nitrogen substitution in the lactam ring.[3][4] | Can be less susceptible to hydrolysis than lactams.[3] | May have different conformational preferences. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Bioisosteric replacements for the γ-lactam moiety.
Bioisosteric Replacement Strategies for the N-Boc Protected Piperidine
The N-Boc group serves as a common protecting group in synthesis, but in a final compound, it imparts significant lipophilicity and can be sterically demanding. Replacing the N-Boc group with other functionalities can fine-tune the molecule's properties for optimal in vivo performance.
Rationale for N-Boc Bioisosterism
Key objectives for modifying the N-Boc piperidine include:
-
Modulate Lipophilicity and Solubility: To improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Introduce Novel Vectors: To explore new interactions with the target or solvent.
-
Reduce Steric Bulk: To potentially improve binding affinity.
-
Enhance Metabolic Stability: The tert-butyl group can be a site of metabolism.
Potential N-Boc Bioisosteres and Comparative Analysis
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| N-Acyl Derivatives | A straightforward modification to explore SAR. | Can introduce a wide range of functionalities and modulate lipophilicity. | The amide bond can be labile. |
| N-Sulfonyl Derivatives | Introduces a strong hydrogen bond acceptor. | Can improve metabolic stability and aqueous solubility. | May significantly alter the electronic properties of the piperidine nitrogen. |
| N-Cyclopropylmethyl | A small, conformationally restricted group. | Can improve metabolic stability and cell permeability. | Less scope for diversification compared to acyl groups. |
| Spirocyclic Ethers (e.g., Oxetane) | A non-classical bioisostere for the tert-butyl group.[5] | Reduces lipophilicity and can improve metabolic stability.[5] | Requires more complex synthesis. |
| Azaspiro[3.3]heptane | A bioisostere for the entire piperidine ring.[6][7] | Can improve metabolic stability and maintain a similar 3D shape.[6][7] | A more significant structural change that may impact binding. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Bioisosteric replacements for the N-Boc piperidine moiety.
Experimental Protocols
The following are representative, self-validating protocols for the synthesis of key bioisosteric replacements.
Synthesis of a 1,2,4-Oxadiazole Bioisostere of the γ-Lactam
This protocol describes a potential route to replace the γ-lactam with a 1,2,4-oxadiazole.
Step 1: Synthesis of the Amide Precursor
-
To a solution of tert-butyl 7-(cyanomethyl)-2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium carbonate, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amidoxime intermediate.
Step 2: Oxadiazole Ring Formation
-
Dissolve the amidoxime intermediate (1.0 eq) in a suitable solvent (e.g., pyridine or DMF).
-
Add an appropriate acid chloride or anhydride (e.g., acetic anhydride, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 1,2,4-oxadiazole derivative.
Synthesis of an N-Acyl Analog (Replacement of N-Boc)
This protocol outlines the deprotection of the N-Boc group followed by acylation.
Step 1: N-Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt.
Step 2: N-Acylation
-
Dissolve the deprotected amine salt (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).
-
Cool the mixture to 0 °C and add the desired acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-acyl derivative.
Conclusion
The strategic application of bioisosterism is a powerful tool in the optimization of the this compound scaffold. By considering the replacement of the γ-lactam and the N-Boc piperidine moieties with the bioisosteres discussed in this guide, researchers can systematically modulate the physicochemical and pharmacological properties of their compounds. This rational design approach, grounded in the principles of medicinal chemistry, can accelerate the development of novel drug candidates with improved efficacy and safety profiles.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Talele, T. T. (2016). The “ins and outs” of organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8696-8729. [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. [Link]
-
LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
-
Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]
-
Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Kirichok, A. A., et al. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). Bicyclic bioisosteres of piperidine. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5382-5398. [Link]
-
Meanwell, N. A. (2018). Physicochemical Properties and Pharmacokinetics. ResearchGate. [Link]
-
Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
-
Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
-
Ballatore, C., et al. (2013). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]
-
Wang, L., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(23), 5576. [Link]
-
Afonso, C. M., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Tetrahedron, 73(33), 5019-5026. [Link]
-
Afonso, C. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 26(38), 6899-6913. [Link]
-
Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
-
Mezei, T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Campo, G., et al. (2020). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]
Sources
A Comparative Guide to the Pharmacokinetic Profiling of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Introduction
In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. The structural complexity and three-dimensional nature of a molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME). Spirocyclic scaffolds have garnered considerable interest as they can impart favorable physicochemical properties, such as increased solubility and metabolic stability, when compared to their simpler, non-spirocyclic counterparts.[1][2] This guide focuses on tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a compound featuring a diazaspiro[4.5]decane core. While specific pharmacokinetic data for this exact molecule is not extensively published, this guide will provide a framework for its evaluation. We will present a hypothetical comparison with a relevant non-spirocyclic analog, tert-butyl 4-acetyl-1-piperazinecarboxylate, to illustrate the potential pharmacokinetic advantages conferred by the spirocyclic scaffold. Furthermore, we will provide detailed experimental protocols for key in vitro and in vivo assays essential for a comprehensive pharmacokinetic comparison.
The diazaspiro[4.5]decane scaffold is a recurring motif in the design of novel therapeutic agents, with derivatives being explored for their potential as antifungal and anticancer agents.[3][4][5] The inherent rigidity of the spirocyclic system can lock the conformation of a molecule, potentially leading to improved efficacy and selectivity.[1]
The Spirocyclic Advantage: A Structural Comparison
To appreciate the potential pharmacokinetic benefits of this compound, it is instructive to compare it with a structurally related, yet non-spirocyclic, analog. For this purpose, we propose tert-butyl 4-acetyl-1-piperazinecarboxylate.
| Compound | Structure | Key Structural Features | Predicted Physicochemical Properties |
| This compound | Spirocyclic core, lactam, Boc-protected amine | TPSA: 58.64 Ų, LogP: 1.52[6] | |
| Tert-butyl 4-acetyl-1-piperazinecarboxylate | Piperazine core, amide, Boc-protected amine | TPSA: 41.57 Ų, XLogP3: 0.9 |
The key differentiator is the spirocyclic nature of the diazaspiro[4.5]decane core. This structural feature increases the three-dimensionality (Fsp³) of the molecule, a parameter often correlated with improved pharmacokinetic properties.[2] The rigid spirocyclic framework is hypothesized to reduce the susceptibility of the molecule to metabolic enzymes, potentially leading to enhanced metabolic stability.
Experimental Protocols for Pharmacokinetic Comparison
A thorough comparison of the pharmacokinetic properties of this compound and a suitable comparator would involve a series of in vitro and in vivo studies. The following protocols are designed to provide a robust dataset for such a comparison.
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[7][8][9][]
Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (typically 300-500 Ω·cm²) to ensure the reliability of the permeability data.[9] The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed.
-
Permeability Assay:
-
The test compounds are dissolved in a suitable transport buffer at a concentration of 10 µM.[8]
-
For the assessment of apical to basolateral (A-B) permeability, the compound solution is added to the apical (donor) compartment, and the basolateral (receiver) compartment contains fresh buffer.
-
For the assessment of basolateral to apical (B-A) permeability, the compound solution is added to the basolateral (donor) compartment, and the apical (receiver) compartment contains fresh buffer.
-
The plates are incubated at 37°C with gentle shaking for a predetermined time, typically 2 hours.[8]
-
-
Sample Analysis: Samples are collected from both donor and receiver compartments at the end of the incubation period. The concentration of the test compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.[]
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[9]
Expected Outcome: A table summarizing the Papp values and efflux ratios for both compounds, allowing for a direct comparison of their intestinal permeability and potential for active transport.
Caption: Caco-2 Permeability Assay Workflow.
In Vitro Metabolic Stability Assessment
Metabolic stability studies are essential for predicting the in vivo clearance of a compound.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in human and mouse liver microsomes.
Methodology:
-
Incubation: The test compounds are incubated with liver microsomes (human or mouse) and a NADPH-regenerating system at 37°C. Samples are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[12]
Expected Outcome: A table comparing the in vitro half-life and intrinsic clearance of the two compounds in both human and mouse liver microsomes. Higher metabolic stability is indicated by a longer half-life and lower intrinsic clearance.[11][13]
Caption: In Vitro Metabolic Stability Workflow.
In Vivo Pharmacokinetic Study in Mice
An in vivo study is crucial to understand the overall ADME profile of a compound in a living organism.[14]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) of the test compounds in mice following oral administration.
Methodology:
-
Animal Dosing: The test compounds are formulated in a suitable vehicle and administered to mice via oral gavage at a specific dose (e.g., 10 mg/kg).[15][16]
-
Blood Sampling: Blood samples are collected from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16] Serial bleeding techniques can be employed to minimize the number of animals used.[14]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[17]
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified by a validated LC-MS/MS method.[17]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using appropriate software. For determining oral bioavailability, a separate cohort of mice is administered the compound intravenously.
Expected Outcome: A comprehensive table of pharmacokinetic parameters for both compounds, providing a clear comparison of their in vivo behavior.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. mykhailiukchem.org [mykhailiukchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Efficacy of 2,7-Diazaspiro[4.5]decan-1-one Derivatives in Cell-Based Assays: A Comparative Guide
In the landscape of contemporary drug discovery, the identification and characterization of novel scaffolds with therapeutic potential are paramount. The 2,7-diazaspiro[4.5]decan-1-one core structure and its related isomer, 2,8-diazaspiro[4.5]decan-1-one, have recently emerged as a versatile framework for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of the efficacy of derivatives based on this spirocyclic system across a range of cell-based assays, offering insights into their potential applications in oncology, inflammation, and infectious diseases. We will delve into the experimental data supporting their activity as antifungal agents, inhibitors of key signaling kinases in cancer and inflammatory pathways, and discuss the methodologies for their evaluation.
A Multi-Target Scaffold: Diverse Biological Activities
The 2,7-diazaspiro[4.5]decan-1-one scaffold and its derivatives have demonstrated significant activity against several distinct molecular targets, underscoring the chemical tractability and therapeutic potential of this structural motif. The primary areas of investigation for these compounds include their roles as:
-
Antifungal Agents: Targeting chitin synthase, an essential enzyme for fungal cell wall integrity.
-
Anti-inflammatory Agents: Through the dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators of cytokine signaling.
-
Inhibitors of Necroptosis: By targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of programmed necrotic cell death.
-
Anticancer Agents: With related scaffolds showing potent inhibition of the oncogenic KRAS-G12D mutant.
This guide will comparatively analyze the performance of representative derivatives in each of these therapeutic areas, supported by experimental data from peer-reviewed studies.
Comparative Efficacy of Diazaspiro[4.5]decan-1-one Derivatives
The following tables summarize the reported efficacy of various 2,8-diazaspiro[4.5]decan-1-one and related derivatives in relevant cell-based and biochemical assays.
Table 1: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target | Assay Type | Test Organism | IC50 / MIC | Reference |
| 4j | Chitin Synthase | Biochemical | A. fumigatus | IC50: 0.12 mM | [1] |
| Antifungal | A. fumigatus | MIC: 0.08 mmol/L | [1] | ||
| 4e | Chitin Synthase | Biochemical | A. fumigatus | IC50: 0.13 mM | [1] |
| 4d | Chitin Synthase | Antifungal | C. albicans (ATCC 90023) | MIC: 0.04 mmol/L | [1] |
| Polyoxin B | Chitin Synthase | Biochemical | A. fumigatus | IC50: 0.08 mM | [1] |
| Fluconazole | Ergosterol Biosynthesis | Antifungal | C. albicans (ATCC 90023) | MIC: 0.104 mmol/L | [1] |
Table 2: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target | Assay Type | Cell Line | IC50 | Reference |
| Compound 48 | TYK2 | Biochemical | - | 6 nM | [2] |
| JAK1 | Biochemical | - | 37 nM | [2] | |
| JAK2 | Biochemical | - | >851 nM | [2] | |
| Compound 41 | RIPK1 | Biochemical | - | 92 nM | [3] |
| Necroptosis Inhibition | Cell-based | U937 cells | Significant anti-necroptotic effect | [3][4] |
Table 3: Activity of a Related 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Derivative
| Compound ID | Target | Assay Type | IC50 | Reference |
| HDB-2 | KRAS-G12D | Cellular | Nanomolar range | [5] |
| HDB-3 | KRAS-G12D | Cellular | Nanomolar range | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
TYK2/JAK1 Signaling Pathway
The TYK2/JAK1 pathway is a central node in the signaling of various pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[6] Dual inhibition of TYK2 and JAK1 is a promising strategy for the treatment of autoimmune and inflammatory diseases.[2]
Caption: Inhibition of RIPK1-mediated necroptosis by a 2,8-diazaspiro[4.5]decan-1-one derivative.
Experimental Workflow for Evaluating Kinase Inhibitors
A typical workflow for the evaluation of small molecule kinase inhibitors involves a tiered screening approach, from initial biochemical assays to more complex cell-based and in vivo models.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methodologies for key cell-based assays.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds. [1] 1. Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. c. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
2. Compound Preparation: a. Dissolve the 2,8-diazaspiro[4.5]decan-1-one derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. Perform serial two-fold dilutions of the compound stock in RPMI-1640 medium in a 96-well microtiter plate.
3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include positive (fungal inoculum without compound) and negative (medium only) controls. c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Protocol 2: Cell-Based Necroptosis Inhibition Assay
This protocol describes a method to assess the ability of a compound to inhibit TNF-α-induced necroptosis in U937 human monocytic cells. [3][7] 1. Cell Culture and Seeding: a. Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator. b. Seed the cells into a 96-well plate at a density of 3.5 x 10^4 cells per well.
2. Compound Treatment: a. Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivative in the cell culture medium. b. Treat the cells with the compound dilutions for 1 hour prior to inducing necroptosis. Include a vehicle control (e.g., DMSO).
3. Induction of Necroptosis: a. To induce necroptosis, treat the cells with a combination of:
- TNF-α (T)
- A Smac mimetic (S)
- A pan-caspase inhibitor such as Q-VD-OPh (Q) or IDN-6556 (I). [7] 4. Measurement of Cell Viability: a. After 24-48 hours of incubation, assess cell viability using a suitable method, such as:
- Propidium Iodide (PI) Staining: PI is a fluorescent dye that only enters cells with compromised membranes. Quantify PI uptake using live-cell imaging or flow cytometry. [7] * CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which are indicative of metabolically active cells.
5. Data Analysis: a. Calculate the percentage of cell death inhibition for each compound concentration relative to the vehicle-treated, necroptosis-induced control. b. Determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 3: TYK2/JAK1 Cellular Phosphorylation Assay
This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation in primary human cells. [6][8] 1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). b. Wash the isolated PBMCs with PBS and resuspend them in an appropriate cell culture medium.
2. Compound Treatment: a. Pre-incubate the PBMCs with serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivative for 1-2 hours at 37°C.
3. Cytokine Stimulation: a. Stimulate the cells with a specific cytokine to activate the TYK2/JAK1 pathway. For example:
- IL-12 to induce STAT4 phosphorylation.
- IFN-α to induce STAT1 phosphorylation. b. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and Protein Quantification: a. Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
5. Detection of Phosphorylated STAT (p-STAT): a. Analyze the cell lysates by:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (e.g., anti-p-STAT4) and total STAT (as a loading control).
- ELISA or HTRF® Assay: Use commercially available kits for the quantitative detection of p-STAT in cell lysates.
6. Data Analysis: a. Quantify the levels of p-STAT relative to total STAT for each treatment condition. b. Calculate the percentage of inhibition of STAT phosphorylation at each compound concentration and determine the IC50 value.
Future Directions and Considerations
The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel therapeutics. While significant progress has been made in establishing its efficacy against fungal pathogens and in modulating key inflammatory and oncogenic pathways, several avenues for future research remain.
Notably, there is currently a lack of publicly available data on the senolytic activity of this particular scaffold. Senolytics are a class of drugs that selectively clear senescent cells, which are implicated in aging and age-related diseases. Given the diverse biological activities of diazaspiro[4.5]decan-1-one derivatives, evaluating their potential as senolytics would be a logical and potentially fruitful next step. A standard senolytic screening cascade could be employed, starting with the induction of senescence in a relevant cell line (e.g., IMR-90 fibroblasts) followed by treatment with the compounds and assessment of senescent cell viability. [9] Further optimization of the existing derivatives to improve their potency, selectivity, and pharmacokinetic properties is also warranted. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds with enhanced therapeutic profiles.
References
-
The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC - NIH. Available at: [Link]
-
RIPK1 inhibitor exhibits relevant antinecroptotic activity - BioWorld. Available at: [Link]
-
From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - ACS Publications. Available at: [Link]
-
In vitro senescence and senolytic functional assays - RSC Publishing. Available at: [Link]
-
Strategies for senolytic drug discovery - PMC - NIH. Available at: [Link]
-
From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC. Available at: [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. Available at: [Link]
-
Discovering small-molecule senolytics with deep neural networks. - Broad Institute. Available at: [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. Available at: [Link]
-
Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. Available at: [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed. Available at: [Link]
-
Discovering small-molecule senolytics with deep neural networks | Semantic Scholar. Available at: [Link]
-
Development and Application of a Senolytic Predictor for Discovery of Novel Senolytic Compounds and Herbs - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF - ResearchGate. Available at: [Link]
-
High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments. Available at: [Link]
-
KRAS Assay Services - Reaction Biology. Available at: [Link]
-
Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - Frontiers. Available at: [Link]
-
Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Available at: [Link]
-
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PubMed Central. Available at: [Link]
-
A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Available at: [Link]
-
In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors - ResearchGate. Available at: [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. Available at: [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Preclinical investigation of a small-molecule JAK1/TYK2 inhibitor for psoriasis - BioWorld. Available at: [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. Available at: [Link]
-
Antifungal activity of 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones against two human pathogenic fungi | bioRxiv. Available at: [Link]
-
Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 is required for ZBP1-driven necroptosis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one and its Piperidine-Containing Analogs in Drug Discovery
Introduction: The Quest for Three-Dimensionality in Modern Drug Design
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Historically, drug discovery has been dominated by "flat," aromatic structures. However, the contemporary paradigm emphasizes the importance of three-dimensionality to improve target engagement, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the 2,7-diazaspiro[4.5]decan-1-one scaffold and its conceptual non-spirocyclic analogs, typified by substituted piperidines.
The 2,7-diazaspiro[4.5]decan-1-one core, a spirocyclic system, offers a rigid three-dimensional framework that can pre-organize substituents in a defined spatial orientation.[1] This contrasts with the conformational flexibility inherent in simpler monocyclic piperidine analogs.[2] This fundamental structural difference has profound implications for a molecule's biological activity and developability. This guide will explore these differences through a lens of synthetic accessibility, physicochemical properties, and biological performance, supported by experimental data from the literature.
Structural Rationale: Spirocyclic Rigidity vs. Monocyclic Flexibility
The core structures under comparison are depicted below. The 2,7-diazaspiro[4.5]decan-1-one features a shared carbon atom between a pyrrolidinone and a piperidine ring, creating a rigid spirocyclic system. In contrast, a generic N-substituted piperidin-4-one represents a more flexible, non-spirocyclic analog.
Caption: Core chemical structures of 2,7-diazaspiro[4.5]decan-1-one and a representative piperidine analog.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 2,7-diazaspiro[4.5]decan-1-one and piperidine analogs are accessible through established synthetic routes.
Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Derivatives
A common approach to the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core involves a multi-step sequence starting from readily available materials.[3] One reported method utilizes a Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction and lactamization.[3] Another efficient, one-pot synthesis involves a domino reaction of unactivated yne-en-ynes with aryl halides catalyzed by palladium.[4]
Synthesis of N-Substituted Piperidin-4-one Analogs
The synthesis of N-substituted piperidin-4-ones is well-established. A prevalent method is the aza-Michael addition of a primary amine, such as benzylamine, to two equivalents of an acrylate, followed by a Dieckmann condensation and decarboxylation.[5] This approach allows for facile introduction of various substituents on the nitrogen atom.
Physicochemical and Pharmacokinetic (ADME) Profile Comparison
The introduction of a spirocyclic scaffold can significantly influence a molecule's physicochemical properties, which in turn affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While direct comparative ADME data for a precisely matched pair of 2,7-diazaspiro[4.5]decan-1-one and a non-spirocyclic piperidine analog is not available in a single study, we can infer the likely differences based on established principles and data from related compounds.[1][2][6]
| Property | 2,7-Diazaspiro[4.5]decan-1-one (Expected) | Piperidine Analog (Expected) | Rationale for Difference |
| Lipophilicity (LogP) | Generally lower | Generally higher | The spirocyclic nature can shield some of the lipophilic surface area of the molecule. |
| Aqueous Solubility | Generally higher | Generally lower | The increased polarity and reduced lipophilicity of spirocycles often lead to improved solubility. |
| Metabolic Stability | Generally higher | Generally lower | The rigid spirocyclic core can block metabolically labile sites, leading to increased resistance to enzymatic degradation.[2] |
| Permeability | Moderate | Moderate to High | While increased polarity can sometimes reduce permeability, the overall balance of properties often results in acceptable cell permeability for spirocycles. |
| Plasma Protein Binding | Generally lower | Generally higher | The lower lipophilicity of spirocyclic compounds often correlates with reduced binding to plasma proteins. |
Comparative Biological Activity
The 2,7-diazaspiro[4.5]decan-1-one scaffold has been identified as a privileged structure in the development of various therapeutic agents. Below is a comparison of its reported biological activities with those of related piperidine-containing compounds.
Antifungal Activity
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to exhibit potent antifungal activity, acting as chitin synthase inhibitors.[7] For instance, certain derivatives displayed excellent activity against Candida albicans with Minimum Inhibitory Concentrations (MICs) as low as 0.04 mmol/L, which was superior to the standard antifungal agent fluconazole.[7] While some N-benzyl piperidin-4-one derivatives have also been investigated for antimicrobial properties, the spirocyclic analogs have demonstrated particularly promising and selective antifungal effects.[7][8]
| Compound Type | Target Organism | Biological Activity (MIC/IC50) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (4d) | Candida albicans | MIC = 0.04 mmol/L | [7] |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (4j) | Aspergillus fumigatus | MIC = 0.08 mmol/L | [7] |
| Fluconazole (Reference) | Candida albicans | MIC = 0.104 mmol/L | [7] |
Kinase Inhibition: RIPK1 and TYK2/JAK1
The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a valuable template for the design of potent kinase inhibitors.
-
RIPK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[9] One such derivative, compound 41, exhibited an IC50 value of 92 nM against RIPK1.[9]
-
TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). One compound demonstrated excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and exhibited good metabolic stability.
The rigid conformation of the spirocyclic scaffold is thought to contribute to the high potency and selectivity of these inhibitors by positioning key pharmacophoric groups in an optimal orientation for binding to the kinase active site.
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the point of intervention for 2,7-diazaspiro[4.5]decan-1-one-based inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain on appropriate agar plates. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[12]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which a significant inhibition of growth is observed, either visually or by spectrophotometric reading.[10]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay.[13][14]
Caption: Workflow for determining kinase inhibitor potency using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and a serial dilution of the test compound in the appropriate kinase buffer.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to catalyze the phosphorylation of the substrate, converting ATP to ADP.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: The Strategic Value of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a compelling starting point for the development of novel therapeutics. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over more flexible, non-spirocyclic piperidine analogs. These advantages manifest as potentially improved potency, selectivity, and pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility. The successful application of this scaffold in the discovery of potent antifungal agents and kinase inhibitors underscores its value as a privileged structure in modern drug discovery. While the synthesis of spirocycles can be more complex than their non-spirocyclic counterparts, the potential therapeutic benefits often justify the additional synthetic effort. Future exploration of this and other spirocyclic systems is likely to yield a new generation of drugs with superior efficacy and safety profiles.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
-
Almqvist, H., Axelsson, H., & Seashore-Ludlow, B. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. [Link]
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646–1651. [Link]
-
Fisher, M. C., & Garcia-Effron, G. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 322. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
University of Washington Department of Laboratory Medicine. (n.d.). Yeast (Fungi) MIC Susceptibility Panel | Laboratory Test Guide. Retrieved from [Link]
-
Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(9), 1188. [Link]
-
MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
YouTube. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
PubMed. (n.d.). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Retrieved from [Link]
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
- Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying Out Pathways With Rgraphviz. R News, 5(1), 10-15.
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
ResearchGate. (2015, July 8). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
-
Earley-Cha, J. D. (2016, August 16). Graphviz - Making Super Cool Graphs. Jessica Dene Earley-Cha. [Link]
-
Graphviz User Guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024, October 11). (PDF) In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Wang, J., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
Li, Y., Wang, J., Zhang, Y., Wang, Y., & Wang, J. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Current Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022, April 26). Retrieved from [Link]
-
MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yeast (Fungi) MIC Susceptibility Panel | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a common building block in synthetic chemistry. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, emphasizing a cautious and compliant approach to waste management.
Pre-Disposal Characterization and Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment of this compound is essential. While specific hazard data for this compound is not extensively documented, an evaluation of its chemical structure and data from analogous compounds suggests a conservative approach is warranted.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 923009-50-1 | ChemScene[1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | ChemScene[1] |
| Molecular Weight | 254.33 g/mol | ChemScene[1] |
| Physical State | Solid | Sigma-Aldrich[2] |
| Purity | ≥95% | ChemScene[1] |
Although some suppliers may classify this compound as non-hazardous for transport, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and hazard information.[3] If an SDS is unavailable, a risk assessment should be performed based on the potential for the compound to exhibit characteristics of hazardous waste.
The Principle of Waste Determination: A Critical First Step
The foundation of compliant chemical disposal lies in the generator's responsibility to determine if a waste is hazardous.[4] This determination is mandated by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of solid and hazardous waste.[5][6]
Step-by-Step Waste Determination Protocol:
-
Review Available Documentation: Carefully examine the manufacturer's SDS for any hazard classifications, pictograms, or disposal guidelines.
-
Assess for Hazardous Characteristics: Evaluate the chemical for the four key characteristics of hazardous waste as defined by the EPA:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
-
-
Check Against Listed Wastes: Determine if the chemical is explicitly listed as a hazardous waste by the EPA. These lists include the F, K, P, and U lists.[7][8]
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on waste disposal procedures. Always consult with them to confirm your waste determination and to understand site-specific protocols.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Procedures
The following protocols are provided as general guidance. Always prioritize and adhere to the specific procedures established by your institution's EHS department.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Place the solid waste into a clean, dry, and chemically compatible container with a secure lid.
-
Ensure the container is not leaking.[4]
-
-
Labeling:
-
Clearly label the container with the full chemical name: "this compound".
-
Indicate whether it has been determined to be "Hazardous Waste" or "Non-Hazardous Chemical Waste" based on your assessment and EHS consultation.
-
Include the date of accumulation.
-
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
-
EHS Pickup: Contact your institution's EHS department to arrange for the collection and final disposal of the waste.[9] Do not dispose of this chemical in the regular trash. [9][10]
Materials such as gloves, weigh boats, or paper towels that are contaminated with this compound should be disposed of as hazardous waste to err on the side of caution.
-
Collection: Place all contaminated solid materials into a designated hazardous waste bag or container.
-
Labeling: Label the container as "Hazardous Waste" and list the chemical contaminant.
-
Disposal: Follow your institution's procedure for the disposal of solid hazardous waste.
An "empty" container that held this compound must meet the "RCRA empty" definition to be disposed of as non-hazardous waste. This generally means that all possible material has been removed by normal means.
-
Decontamination: If the container held a substance determined to be hazardous, it may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
Defacing Labels: Completely remove or deface the original product label to prevent confusion.[10]
-
Disposal: Dispose of the empty container in accordance with your institution's guidelines for non-hazardous laboratory glassware or plasticware.[10]
Trustworthiness and Self-Validation
The protocols described above are designed to be a self-validating system by incorporating multiple checkpoints. The initial hazard assessment, the mandatory consultation with your EHS department, and the adherence to strict labeling and segregation practices all contribute to a disposal process that minimizes risk and ensures regulatory compliance. By following these steps, you are not just disposing of a chemical; you are actively participating in a culture of safety and responsibility within your laboratory.
References
-
Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
Non-Hazardous Wastes - Recycling - Treatment. (n.d.). Oregon State University. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]
-
Safety Data Sheet. (2022, February 9). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
RCRA U Waste - List Details. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 923009-50-1). As a Senior Application Scientist, my objective is to extend beyond a mere checklist, offering a framework of understanding that empowers researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any laboratory work commences, a thorough risk assessment is crucial. Given the nature of this spirocyclic compound, potential routes of exposure include inhalation, skin contact, and eye contact. The physical form of the compound, typically a solid, dictates the primary hazards to be airborne dust particles and direct contact.
Inferred Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][2][3][4]
-
Skin Irritation: May cause skin irritation upon contact.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][4]
This risk profile necessitates a multi-faceted PPE strategy to create a robust barrier against these potential exposures.
Core PPE Ensemble: Your First Line of Defense
The following PPE is considered the minimum requirement for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Prevents direct skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable first choice. Always inspect gloves for any signs of degradation or perforation before use.[5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. A fully buttoned lab coat is mandatory. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[5][6] |
This core ensemble should be worn at all times when in the laboratory where this chemical is handled.
Enhanced PPE for Specific Operations
Certain laboratory procedures will generate a higher risk of exposure and thus require an escalation in PPE.
1. Weighing and Aliquoting Solid Compound:
This operation presents a significant risk of generating airborne dust particles.
-
Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particles. For higher-risk or larger-quantity operations, a half-mask respirator with P100 filters should be considered.
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a powder containment hood to minimize the dispersion of dust.[5][7]
2. Preparing Solutions and Reactions:
The risk of splashes and spills is elevated during these procedures.
-
Face Protection: In addition to safety goggles, a face shield provides an extra layer of protection for the entire face.[8]
-
Gloves: Consider double-gloving, especially when working with larger volumes or for extended periods. This practice allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.
3. Accidental Spills:
In the event of a spill, a rapid and safe response is critical.
-
Emergency Spill Kit: Ensure a spill kit compatible with solid chemical waste is readily accessible.
-
Enhanced PPE for Cleanup: During spill cleanup, upgrade to a higher level of respiratory protection (e.g., half-mask respirator with P100 filters) and consider wearing disposable coveralls to prevent widespread contamination of clothing.
Operational and Disposal Plans: A Step-by-Step Guide
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning Sequence Diagram
Caption: The recommended sequence for donning PPE to ensure proper protection.
Doffing Sequence Diagram
Caption: The proper sequence for doffing PPE to prevent self-contamination.
Disposal Plan:
Proper disposal of contaminated PPE is as important as its use.
-
Gloves and other disposable PPE: Should be disposed of in a designated hazardous waste container immediately after use.[8]
-
Contaminated Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.
-
Chemical Waste: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[7]
Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Always have the Safety Data Sheet (or the most relevant available safety information for a structural analog) readily accessible for emergency responders.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Kishida Chemical Co., Ltd. Safety Data Sheet: tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [URL not available]
-
PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
- Angene Chemical. Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.
- University of California, Los Angeles.
-
ETH Zurich. Laboratory Safety Guidelines. [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
- St. Norbert College. Safety Guidelines | Organic Chemistry I Lab. [URL not available]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Electronic Code of Federal Regulations. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]
- Fisher Scientific. Safety Data Sheet: 1H-Indole-2-carboxylic acid. [URL not available]
- Spectrum Chemical.
- Sigma-Aldrich. Safety Data Sheet: Coumarin-3-carboxylic acid. [URL not available]
-
Appretech Scientific Limited. This compound. [Link]
Sources
- 1. tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 1158750-91-4 [sigmaaldrich.com]
- 2. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | CID 56962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. angenechemical.com [angenechemical.com]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
